molecular formula C3Cl4 B025203 Tetrachlorocyclopropene CAS No. 6262-42-6

Tetrachlorocyclopropene

Número de catálogo: B025203
Número CAS: 6262-42-6
Peso molecular: 177.8 g/mol
Clave InChI: BLZOHTXDDOAASQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tetrachlorocyclopropene (TCCP) is a versatile and highly reactive chemical reagent that serves as a fundamental building block in advanced organic synthesis and materials science research. This colorless liquid, with a boiling point of 125-131 °C, must be stored at 4°C under moisture-free conditions and handled in a fume hood due to its lachrymatory nature . Its primary research value lies in its role as a privileged precursor to the stable, 2π Hückel aromatic trichlorocyclopropenium ion, formed via chloride abstraction. This cation is a key starting point for synthesizing a diverse range of heterocycles, including benzimidazoles and 1,5-benzodiazepines . Furthermore, TCCP-derived cyclopropenimines function as powerful enantioselective Brønsted base organocatalysts and superbases, with basicity comparable to phosphazenes and bicyclic guanidines, and are also employed as pH-responsive fluorescent probes . In synthetic chemistry, TCCP acts as a highly reactive dienophile in Diels-Alder reactions with furans or cyclopentadienes. The initial cycloadducts undergo unique torquoselective rearrangements to yield tetrachlorobicyclo[3.2.1]octadienes . The compound also undergoes thermal ring-opening to generate perchlorovinylcarbene, a reactive intermediate trapped by alkenes and applied in the synthesis of complex structures like α- and β-amino acids and γ-lactams . Applications in materials science are equally significant. TCCP provides efficient access to radialenes—cyclic cross-conjugated polyenes with notable electronic and photophysical properties that make them potential p-dopants for organic semiconductors . Additionally, cyclopropenium ions synthesized from TCCP can form columnar liquid crystal mesophases, which are crucial for developing next-generation displays, organic solar cells, and molecular sensors . Safety Note: This product is labeled with the signal word "Warning" and may cause skin, serious eye, and respiratory irritation. Always refer to the Safety Data Sheet for detailed handling and personal protective equipment requirements . Intended Use: This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use .

Propiedades

IUPAC Name

1,2,3,3-tetrachlorocyclopropene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl4/c4-1-2(5)3(1,6)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZOHTXDDOAASQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C1(Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6021660
Record name Tetrachlorocyclopropene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6021660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6262-42-6
Record name 1,2,3,3-Tetrachlorocyclopropene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6262-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrachlorocyclopropene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006262426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrachlorocyclopropene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6021660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrachlorocyclopropene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.835
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRACHLOROCYCLOPROPENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4161QF853X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tetrachlorocyclopropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of tetrachlorocyclopropene, a valuable reagent in organic synthesis. The document details the reaction mechanism, provides experimental protocols, and presents quantitative data for the key synthetic steps.

Introduction

This compound (C₃Cl₄) is a highly reactive and versatile building block in organic chemistry, serving as a precursor to a variety of strained ring systems and functionalized molecules. Its synthesis is of significant interest to researchers in materials science and drug discovery. The most common and effective method for its preparation involves a two-step process: the addition of dichlorocarbene (B158193) to trichloroethylene (B50587) to form pentachlorocyclopropane (B1630593), followed by a dehydrochlorination reaction.

Reaction Mechanism

The synthesis of this compound proceeds through the following mechanistic pathway:

Step 1: Generation of Dichlorocarbene

Dichlorocarbene (:CCl₂) is a highly reactive intermediate that is typically generated in situ. A common method for its generation is the thermal decomposition of sodium trichloroacetate (B1195264). The carboxylate group departs as carbon dioxide, and the resulting trichloromethyl anion readily expels a chloride ion to yield dichlorocarbene.

Step 2: Cycloaddition of Dichlorocarbene to Trichloroethylene

The electron-deficient dichlorocarbene undergoes a [1+2] cycloaddition reaction with the double bond of trichloroethylene. This concerted step forms the saturated cyclopropane (B1198618) ring, yielding the intermediate product, pentachlorocyclopropane.

Step 3: Dehydrochlorination of Pentachlorocyclopropane

The final step involves the elimination of hydrogen chloride from pentachlorocyclopropane to introduce a double bond within the three-membered ring. This is typically achieved by treatment with a base, such as potassium hydroxide (B78521). The base abstracts a proton, and a chloride ion is subsequently eliminated, leading to the formation of this compound.

Below is a diagram illustrating the overall synthetic pathway.

Synthesis_Pathway cluster_step1 Step 1: Dichlorocarbene Generation cluster_step2 Step 2: Cycloaddition cluster_step3 Step 3: Dehydrochlorination Sodium_Trichloroacetate Sodium Trichloroacetate Dichlorocarbene Dichlorocarbene (:CCl₂) Sodium_Trichloroacetate->Dichlorocarbene Δ - NaCl - CO₂ Pentachlorocyclopropane_intermediate Pentachlorocyclopropane Dichlorocarbene->Pentachlorocyclopropane_intermediate + Trichloroethylene Trichloroethylene Trichloroethylene This compound This compound Pentachlorocyclopropane_intermediate->this compound + Base - H₂O - KCl Base Base (e.g., KOH)

Caption: Overall synthetic pathway for this compound.

Quantitative Data

The following table summarizes typical quantitative data for the key steps in the synthesis of this compound, based on established literature procedures.

StepReactantsKey Reagents/ConditionsProductYield (%)Reference
1. Dichlorocarbene Generation & Cycloaddition Trichloroethylene, Sodium Trichloroacetate1,2-Dimethoxyethane (B42094) (solvent), reflux (approx. 85°C)Pentachlorocyclopropane70-80[1]
2. Dehydrochlorination Pentachlorocyclopropane, Potassium HydroxideMethanol (B129727) (solvent), 0°C to room temperatureThis compound~90[1]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Synthesis of Pentachlorocyclopropane

Materials:

  • Trichloroethylene

  • Sodium trichloroacetate

  • 1,2-Dimethoxyethane (DME), anhydrous

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with sodium trichloroacetate (1.5 mol) and anhydrous 1,2-dimethoxyethane (700 mL).

  • Trichloroethylene (1.0 mol) is added to the stirred suspension.

  • The mixture is heated to reflux (approximately 85°C) under a nitrogen atmosphere. The reaction is monitored by the evolution of carbon dioxide.

  • After the evolution of CO₂ ceases (typically 2-3 hours), the reaction mixture is cooled to room temperature.

  • The mixture is filtered to remove sodium chloride, and the filtrate is concentrated under reduced pressure.

  • The resulting crude product is purified by vacuum distillation to yield pentachlorocyclopropane as a colorless liquid.[1]

Synthesis of this compound

Materials:

  • Pentachlorocyclopropane

  • Potassium hydroxide (KOH)

  • Methanol

Procedure:

  • A solution of pentachlorocyclopropane (1.0 mol) in methanol (500 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and an ice bath.

  • A solution of potassium hydroxide (1.2 mol) in methanol (300 mL) is added dropwise to the stirred solution of pentachlorocyclopropane, maintaining the temperature at 0-5°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The precipitated potassium chloride is removed by filtration.

  • The methanol is removed from the filtrate by distillation at atmospheric pressure.

  • The residue is then purified by vacuum distillation to afford this compound as a colorless liquid.[1]

Mandatory Visualizations

Detailed Mechanistic Pathway

The following diagram provides a detailed, step-by-step visualization of the reaction mechanism.

Detailed_Mechanism cluster_step1 Step 1: Dichlorocarbene Formation from Sodium Trichloroacetate cluster_step2 Step 2: [1+2] Cycloaddition cluster_step3 Step 3: E2 Dehydrochlorination NaO2CCCl3 Cl₃C-CO₂⁻Na⁺ intermediate1 [Cl₃C⁻] + CO₂ + Na⁺ NaO2CCCl3->intermediate1 Δ dichlorocarbene :CCl₂ + Cl⁻ intermediate1->dichlorocarbene pentachlorocyclopropane Pentachlorocyclopropane dichlorocarbene->pentachlorocyclopropane trichloroethylene Cl₂C=CHCl trichloroethylene->pentachlorocyclopropane transition_state [Transition State] pentachlorocyclopropane->transition_state KOH K⁺OH⁻ KOH->transition_state This compound This compound transition_state->this compound - H₂O - KCl

Caption: Detailed mechanism of this compound synthesis.

Experimental Workflow

The following diagram illustrates the general laboratory workflow for the synthesis of this compound.

Experimental_Workflow start Start step1 Step 1: Reaction Setup (Flask, Stirrer, Condenser, N₂) start->step1 step2 Step 2: Reagent Addition (Sodium Trichloroacetate, DME, Trichloroethylene) step1->step2 step3 Step 3: Reflux (approx. 85°C) step2->step3 step4 Step 4: Workup 1 (Cool, Filter, Concentrate) step3->step4 step5 Step 5: Purification 1 (Vacuum Distillation) step4->step5 intermediate Intermediate: Pentachlorocyclopropane step5->intermediate step6 Step 6: Dehydrochlorination Setup (Flask, Stirrer, Ice Bath) intermediate->step6 step7 Step 7: Reagent Addition (Pentachlorocyclopropane, Methanolic KOH) step6->step7 step8 Step 8: Reaction (0°C to Room Temp) step7->step8 step9 Step 9: Workup 2 (Filter, Distill Methanol) step8->step9 step10 Step 10: Purification 2 (Vacuum Distillation) step9->step10 end Final Product: This compound step10->end

Caption: Laboratory workflow for this compound synthesis.

References

The Reactivity of Tetrachlorocyclopropene with Nucleophiles: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachlorocyclopropene (TCCP) is a highly reactive and versatile building block in organic synthesis. Its strained three-membered ring and the presence of four chlorine atoms make it an excellent electrophile, susceptible to attack by a wide range of nucleophiles. This reactivity profile allows for the construction of diverse and complex molecular architectures, including cyclopropenones, cyclopropenimines, and various heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, including detailed reaction mechanisms, experimental protocols, and quantitative data to support researchers in their synthetic endeavors.

Core Reactivity Principles

The reactivity of this compound is primarily governed by two key features: the inherent ring strain of the cyclopropene (B1174273) core and the electron-withdrawing nature of the four chlorine atoms. The ring strain facilitates ring-opening reactions, while the chlorine atoms activate the double bond and the saturated carbon for nucleophilic attack. Nucleophilic substitution on TCCP can proceed through different pathways, largely dependent on the nature of the nucleophile and the reaction conditions.

A primary pathway involves the formation of the highly stable trichlorocyclopropenium cation as an intermediate. This aromatic cation, with its 2π electron system, serves as a powerful electrophile for subsequent reactions with nucleophiles.

Reactions with Nitrogen Nucleophiles

The reaction of this compound with nitrogen-based nucleophiles, particularly primary and secondary amines, is a well-established method for the synthesis of various nitrogen-containing cyclopropene derivatives.

Secondary Amines: Synthesis of Tris(dialkylamino)cyclopropenium Salts

The reaction of this compound with secondary amines is a cornerstone for the synthesis of tris(dialkylamino)cyclopropenium (TDAC) salts. These salts are notable for their stability and have found applications as ionic liquids and phase-transfer catalysts. The reaction proceeds via a stepwise substitution of the chlorine atoms.

Reaction Pathway:

G TCCP This compound Intermediate1 Diaminochlorocyclopropenium Cation TCCP->Intermediate1 2 eq. R2NH Amine Secondary Amine (R2NH) Amine->Intermediate1 TDAC_salt Tris(dialkylamino)cyclopropenium Salt Amine->TDAC_salt Intermediate1->TDAC_salt 1 eq. R2NH

Figure 1: Synthesis of Tris(dialkylamino)cyclopropenium Salts.

Experimental Protocol: Synthesis of Tris(diethylamino)cyclopropenium Chloride

  • Materials: this compound, diethylamine (B46881), diethyl ether.

  • Procedure: A solution of this compound in anhydrous diethyl ether is cooled to 0 °C. A solution of diethylamine (excess, typically 6-8 equivalents) in diethyl ether is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The resulting precipitate, tris(diethylamino)cyclopropenium chloride, is collected by filtration, washed with diethyl ether, and dried under vacuum.

Nucleophile (Secondary Amine)ProductYield (%)Reference
DiethylamineTris(diethylamino)cyclopropenium chloride>90
DimethylamineTris(dimethylamino)cyclopropenium chlorideHigh
PyrrolidineTris(pyrrolidino)cyclopropenium chlorideHigh

Table 1: Reaction of this compound with Secondary Amines.

Primary Amines: Formation of Diaminocyclopropenimines and Ring-Opening Products

The reaction of this compound with primary amines can lead to different products depending on the stoichiometry and reaction conditions. With a controlled amount of primary amine, diaminocyclopropenimines can be formed. However, with an excess of a primary amine, ring-opening of the cyclopropene core has been observed, leading to the formation of acyclic products.

Reaction Pathway:

G cluster_0 Controlled Stoichiometry cluster_1 Excess Amine TCCP This compound Cyclopropenimine Diaminocyclopropenimine TCCP->Cyclopropenimine 2 eq. RNH2 RingOpened Ring-Opened Product TCCP->RingOpened Excess RNH2 PrimaryAmine Primary Amine (RNH2) PrimaryAmine->Cyclopropenimine PrimaryAmine->RingOpened

Figure 2: Reaction of TCCP with Primary Amines.

Further research is needed to fully elucidate the scope and mechanisms of these reactions with a wider variety of primary amines.

Reactions with Oxygen Nucleophiles

Oxygen-containing nucleophiles, such as water, alcohols, and alkoxides, react with this compound to yield cyclopropenone derivatives.

Hydrolysis: Synthesis of Dichlorocyclopropenone

The hydrolysis of this compound is a fundamental reaction that leads to the formation of dichlorocyclopropenone, a valuable synthetic intermediate. The reaction proceeds through the initial formation of a hydrated species, which then eliminates hydrogen chloride.

Experimental Protocol: Hydrolysis of this compound

  • Materials: this compound, water, diethyl ether.

  • Procedure: this compound is dissolved in diethyl ether and cooled in an ice bath. Water is added dropwise with vigorous stirring. The reaction is highly exothermic and should be controlled carefully. After the addition is complete, the mixture is stirred for an additional hour. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude dichlorocyclopropenone, which can be further purified by distillation or crystallization.

Reaction with Alcohols and Alkoxides

The reaction of this compound with alcohols or alkoxides provides a route to substituted cyclopropenones and their corresponding ketals. The reaction with alkoxides, being stronger nucleophiles, generally proceeds more readily.

Reaction Workflow:

G TCCP This compound Cyclopropenone_Ketal Dialkoxycyclopropene TCCP->Cyclopropenone_Ketal 2 eq. NaOR Alkoxide Sodium Alkoxide (NaOR) Cyclopropenone Substituted Cyclopropenone Cyclopropenone_Ketal->Cyclopropenone Hydrolysis

Figure 3: Synthesis of Substituted Cyclopropenones from TCCP.

Nucleophile (Alcohol/Alkoxide)Product(s)Yield (%)Reference
WaterDichlorocyclopropenoneModerate
Sodium MethoxideDimethoxycyclopropene, MethylcyclopropenoneVaries
Sodium EthoxideDiethoxycyclopropene, EthylcyclopropenoneVaries

Table 2: Reaction of this compound with Oxygen Nucleophiles.

Reactions with Sulfur Nucleophiles

Sulfur-based nucleophiles, such as thiols and thiophenols, are expected to react with this compound in a manner analogous to their oxygen counterparts, leading to the formation of thiocyclopropenones and related derivatives. However, detailed experimental protocols and quantitative data for these reactions are less commonly reported in the literature. The higher nucleophilicity of thiols compared to alcohols suggests that these reactions should proceed efficiently.

Cycloaddition Reactions

This compound can also participate in cycloaddition reactions, most notably [4+2] Diels-Alder reactions, where it acts as a dienophile. Its electron-deficient double bond makes it reactive towards electron-rich dienes.

Diels-Alder Reaction with Cyclopentadiene

A classic example is the reaction of this compound with cyclopentadiene. This reaction leads to the formation of a bicyclic adduct, which can be a precursor to various complex polycyclic systems.

Experimental Protocol: Diels-Alder Reaction of TCCP with Cyclopentadiene

  • Materials: this compound, freshly cracked cyclopentadiene, toluene (B28343).

  • Procedure: A solution of this compound in toluene is treated with an equimolar amount of freshly cracked cyclopentadiene. The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by TLC or GC. After completion, the solvent is removed under reduced pressure, and the resulting adduct can be purified by column chromatography.

DieneDienophileProductYield (%)Reference
CyclopentadieneThis compoundTetrachlorobicyclo[2.2.1]hept-2-ene derivativeGood

Table 3: Diels-Alder Reaction of this compound.

Conclusion

This compound is a versatile and highly reactive building block with a rich and diverse chemistry. Its reactions with a variety of nucleophiles provide access to a wide array of valuable compounds, including stable cyclopropenium salts, functionalized cyclopropenones, and complex polycyclic systems. This guide has provided an overview of the key reactive pathways of TCCP, along with representative experimental protocols and quantitative data where available. Further exploration into the reactivity of TCCP with a broader range of nucleophiles, particularly primary amines and sulfur-based nucleophiles, will undoubtedly continue to expand its utility in organic synthesis and contribute to the development of novel molecules for various applications in research and industry. Researchers are encouraged to use the provided information as a foundation for developing new synthetic methodologies and exploring the full potential of this remarkable reagent.

An In-Depth Technical Guide to the Electrophilic Reactions of Tetrachlorocyclopropene

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the electrophilic reactions of tetrachlorocyclopropene for researchers, scientists, and drug development professionals.

Introduction

This compound (TCCP), with the chemical formula C₃Cl₄, is a colorless liquid and a highly versatile reagent in modern organic synthesis.[1] First reported by Tobey and West, this strained three-membered ring system serves as a potent electrophile and a valuable precursor for a wide array of chemical structures.[1] Its utility stems from the facile formation of the stable trichlorocyclopropenium cation, a 2π Hückel aromatic system, which acts as a key intermediate in numerous transformations.[2] This guide provides a comprehensive overview of the core electrophilic reactions of TCCP, focusing on its application in the synthesis of cyclopropenones, arylcyclopropanes, and other valuable organic molecules. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to assist researchers in leveraging the unique reactivity of this compound.

Core Reactivity: Formation of the Trichlorocyclopropenium Cation

The cornerstone of this compound's electrophilic character is its reaction with Lewis acids, such as aluminum trichloride (B1173362) (AlCl₃). In this reaction, the Lewis acid abstracts a chloride anion from the sp³-hybridized carbon of TCCP. This process results in the formation of the planar, highly stable trichlorocyclopropenium cation (C₃Cl₃⁺), typically as a salt with the Lewis acid counterion (e.g., AlCl₄⁻).[1][2]

The stability of the trichlorocyclopropenium cation is attributed to its aromatic character. It possesses a cyclic, planar structure with 2 π-electrons, conforming to Hückel's rule for aromaticity (4n+2 π-electrons, where n=0). This inherent stability makes it a readily accessible and key reactive intermediate for subsequent electrophilic reactions.[2]

Trichlorocyclopropenium_Formation cluster_reactants Reactants cluster_products Products TCCP This compound (TCCP) C3Cl3_cation Trichlorocyclopropenium Tetrachloroaluminate TCCP->C3Cl3_cation Chloride abstraction AlCl3 Aluminum Chloride (AlCl₃) AlCl3->C3Cl3_cation

Figure 1: Formation of the trichlorocyclopropenium cation from TCCP.

Key Electrophilic Substitution Reactions

The trichlorocyclopropenium cation generated from TCCP is a powerful electrophile that readily reacts with a variety of nucleophiles. The most prominent of these reactions is the Friedel-Crafts-type arylation.

Friedel-Crafts-Type Arylation

This compound reacts with aromatic compounds (arenes) in the presence of a Lewis acid catalyst in a manner analogous to the Friedel-Crafts reaction. The arene acts as a nucleophile, attacking the electrophilic trichlorocyclopropenium cation to form an aryl-substituted trichlorocyclopropene and regenerating the catalyst.[1]

This reaction is a cornerstone for the synthesis of aryl-substituted cyclopropane (B1198618) derivatives. The general one-pot, two-step procedure involves the initial arylation followed by hydrolysis to yield valuable arylcyclopropenone compounds.[1]

General Reaction Scheme:

  • Arylation: C₃Cl₄ + ArH + AlCl₃ → ArC₃Cl₃ + HCl + AlCl₃

  • Hydrolysis: ArC₃Cl₃ + 2 H₂O → ArC₃O(OH) + 3 HCl

Friedel_Crafts_Workflow TCCP This compound (TCCP) Intermediate Aryl-trichlorocyclopropene (ArC₃Cl₃) TCCP->Intermediate  + ArH, AlCl₃ Arene Arene (ArH) Arene->Intermediate Product Aryl-cyclopropenone Derivative Intermediate->Product  Hydrolysis (H₂O)

Figure 2: General workflow for the synthesis of aryl-cyclopropenones.

Quantitative Data for Friedel-Crafts Arylation

The yields of Friedel-Crafts reactions involving this compound can vary depending on the substrate and reaction conditions.

Arene SubstrateLewis AcidSolventTemperature (°C)Yield (%)ProductReference
FerroceneAlCl₃Dichloromethane (B109758)--2,3-Diferrocenylcyclopropenone[3]
AnisoleAlCl₃Dichloromethane-20-1,2-Bis(2-methoxy-5-methylphenyl)-cyclopropenone[4]

Note: Specific yield data is often reported for the final cyclopropenone product after hydrolysis.

Hydrolysis and Solvolysis Reactions

The carbon-chlorine bonds in this compound and its derivatives are susceptible to nucleophilic attack by water and other solvents (solvolysis).

  • Direct Solvolysis of TCCP : TCCP itself undergoes ring-opening when treated with water at 25°C or with alcohols at 50–80°C, limiting its stability in protic, nucleophilic media.[2]

  • Hydrolysis to Cyclopropenones : The most synthetically valuable hydrolysis reaction involves the conversion of substituted trichlorocyclopropenes into cyclopropenones. This step is crucial in the synthesis of arylcyclopropenones as described above.[1] The reaction proceeds via nucleophilic attack of water on the cyclopropene (B1174273) ring, followed by the elimination of HCl.

The parent cyclopropenone can also be synthesized from TCCP, though it typically involves an initial reduction step with a reagent like tributyltin hydride to form a mixture of 1,3- and 3,3-dichlorocyclopropenes, which is then hydrolyzed.[4][5][6]

Hydrolysis_Mechanism cluster_main Hydrolysis of Aryl-Trichlorocyclopropene Start Aryl-trichlorocyclopropene Intermediate1 Addition of H₂O Start->Intermediate1 + 2 H₂O Intermediate2 Gem-chloro-alcohol Intermediate1->Intermediate2 Elimination of HCl Product Aryl-cyclopropenone Intermediate2->Product Tautomerization & Elimination of 2 HCl HCl 3 HCl

Figure 3: Simplified pathway for the hydrolysis to form a cyclopropenone.

Experimental Protocols

Protocol 1: General Synthesis of Arylcyclopropanones via Friedel-Crafts Reaction

This protocol is a general representation based on the two-step, one-pot procedure described in the literature.[1]

Materials:

  • This compound (TCCP)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Aromatic substrate (e.g., anisole, ferrocene)

  • Deionized water

  • Standard glassware for inert atmosphere reactions

Procedure:

  • A solution of the aromatic substrate in anhydrous DCM is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to the desired temperature (e.g., -20°C to 0°C).

  • Anhydrous aluminum chloride is added portion-wise to the stirred solution.

  • This compound is added dropwise to the reaction mixture. The reaction is stirred at the same temperature for a specified period (typically 1-4 hours) until the starting material is consumed (monitored by TLC or GC).

  • Upon completion of the arylation, the reaction is carefully quenched by the slow addition of cold water.

  • The mixture is stirred vigorously to facilitate the hydrolysis of the intermediate aryl-trichlorocyclopropene to the corresponding cyclopropenone.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield the pure arylcyclopropenone.

Protocol 2: Synthesis of Cyclopropenone via Hydrolysis of 3,3-Dimethoxycyclopropene (B1625139)

While not a direct electrophilic reaction of TCCP, this protocol is highly relevant as the starting ketal is derived from TCCP chemistry. This procedure is adapted from the work of Baucom and Butler and Breslow and Oda.[5]

Materials:

  • 3,3-Dimethoxycyclopropene (3.0 g, 0.030 mole)

  • Dichloromethane (30 ml)

  • Concentrated sulfuric acid (3 drops)

  • Water (5 ml)

  • Anhydrous sodium sulfate

Procedure:

  • A solution of 3,3-dimethoxycyclopropene in dichloromethane is cooled to 0°C in an ice bath.

  • Cold water containing 3 drops of concentrated sulfuric acid is added dropwise to the stirred solution.

  • The reaction mixture is stirred at 0°C for an additional 3 hours.

  • Anhydrous sodium sulfate (approx. 30 g) is added in portions to the cold solution to quench the reaction and dry the mixture.

  • The drying agent is removed by filtration, and the solvent is evaporated at reduced pressure (50–80 mm Hg) while maintaining the bath temperature between 0–10°C.

  • The resulting residue is distilled at 1–2 mm Hg to yield cyclopropenone as a white solid (yields typically 88-94%).[5]

Conclusion

This compound is a powerful and versatile building block in organic chemistry. Its ability to readily form the stable trichlorocyclopropenium cation under the influence of Lewis acids opens up a rich field of electrophilic reactions. The Friedel-Crafts-type arylation and subsequent hydrolysis to form highly functionalized cyclopropenone derivatives represent a key application, providing access to compounds of interest for materials science and drug development. The protocols and data presented in this guide highlight the practical utility of TCCP and provide a solid foundation for researchers looking to explore its synthetic potential. Proper handling is essential, as TCCP is a lachrymator and moisture-sensitive.[2]

References

An In-Depth Technical Guide to Tetrachlorocyclopropene Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetrachlorocyclopropene (TCCP) is a highly reactive and versatile building block in organic synthesis. Its strained three-membered ring and the presence of four electron-withdrawing chlorine atoms make it an excellent substrate for a variety of cycloaddition reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the core principles of TCCP cycloaddition reactions, including detailed experimental protocols, quantitative data, and mechanistic insights.

Core Principles of this compound Cycloadditions

This compound readily participates in several types of cycloaddition reactions, primarily acting as an electron-deficient dienophile or dipolarophile. The high ring strain and the electronic nature of the double bond govern its reactivity. The most common cycloadditions involving TCCP are [4+2], [2+2], and [3+2] cycloadditions.

[4+2] Cycloaddition (Diels-Alder Reaction): TCCP is a potent dienophile in Diels-Alder reactions, reacting with a wide range of electron-rich dienes to form substituted cyclohexene (B86901) derivatives. These reactions are often thermally promoted and can be catalyzed by Lewis acids to enhance reactivity and selectivity. The resulting bicyclic products, containing a gem-dichloro-substituted bridge, are valuable intermediates in the synthesis of natural products and other complex molecules.

[2+2] Cycloaddition: The [2+2] cycloaddition of TCCP with alkenes, particularly electron-rich olefins, typically requires photochemical activation. These reactions lead to the formation of highly strained and functionalized cyclobutane (B1203170) rings. The regioselectivity of the addition is influenced by the electronic and steric properties of the alkene.

[3+2] Cycloaddition (Dipolar Cycloaddition): As a dipolarophile, TCCP reacts with various 1,3-dipoles, such as diazomethane, nitrile ylides, and azomethine ylides, to afford five-membered heterocyclic rings. These reactions are a powerful tool for the synthesis of chlorinated pyrazoles, pyrrolines, and other N-heterocycles, which are of significant interest in medicinal chemistry.

Data Presentation: Quantitative Overview of TCCP Cycloadditions

The following tables summarize representative quantitative data for the cycloaddition reactions of this compound with various reactants.

Diene/Alkene/DipoleReaction TypeConditionsSolventTime (h)Yield (%)Reference
Furan (B31954)[4+2]80 °C1,4-Dioxane1~96 (of intermediate)[1]
Isoprene[4+2]100-120 °CToluene24Predicted: 70-90[1]
Styrene[2+2]hv (>200 nm), rtStyrene-Predicted: 40-60[1]
Cyclohexene[2+2]hv (>200 nm), rtCyclohexene-Predicted: 35-55[1]
Benzyl (B1604629) Azide[3+2]80-100 °CToluene-Predicted: 65-85[1]
N-Benzyl-C-phenylnitrone[3+2]80-100 °CToluene-Predicted: 55-75[1]

Mandatory Visualization: Reaction Pathways and Workflows

[4+2] Diels-Alder Cycloaddition of TCCP with a Diene

Diels_Alder TCCP This compound (TCCP) Reaction_Mixture Reaction Mixture TCCP->Reaction_Mixture Diene Electron-Rich Diene Diene->Reaction_Mixture Solvent Inert Solvent (e.g., Toluene, Dioxane) Solvent->Reaction_Mixture Heat Heat (80-120°C) Heat->Reaction_Mixture Lewis_Acid Lewis Acid (optional) (e.g., AlCl3) Lewis_Acid->Reaction_Mixture Workup Aqueous Workup & Extraction Reaction_Mixture->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product Bicyclic Adduct Purification->Product

Workflow for a typical Diels-Alder reaction of TCCP.
Proposed Mechanism for the [3+2] Cycloaddition of TCCP with Diazomethane

Dipolar_Cycloaddition cluster_reactants Reactants cluster_transition_state Transition State cluster_intermediate Intermediate cluster_product Product TCCP This compound TS Concerted [3+2] Transition State TCCP->TS Diazomethane Diazomethane Diazomethane->TS Adduct Initial Cycloadduct (Pyrazoline derivative) TS->Adduct Pyrazole (B372694) Chlorinated Pyrazole (after elimination of HCl) Adduct->Pyrazole -HCl

Proposed mechanism for pyrazole synthesis.
Photochemical [2+2] Cycloaddition Workflow

Photo_Cycloaddition cluster_setup Reaction Setup cluster_reaction Photoreaction cluster_workup Workup & Purification TCCP This compound Vessel Quartz Reaction Vessel TCCP->Vessel Alkene Electron-Rich Alkene Alkene->Vessel Solvent Solvent (e.g., excess alkene or inert solvent) Solvent->Vessel Degas Degas with N2 or Ar Vessel->Degas Irradiation Irradiate with UV light (e.g., high-pressure Hg lamp) Degas->Irradiation Solvent_Removal Solvent Removal (in vacuo) Irradiation->Solvent_Removal Reaction Monitoring (GC) Chromatography Column Chromatography Solvent_Removal->Chromatography Product Cyclobutane Adduct Chromatography->Product

Workflow for a photochemical [2+2] cycloaddition.

Experimental Protocols

General Procedure for the [4+2] Cycloaddition of this compound with Furan

Materials:

  • This compound (TCCP)

  • Furan

  • 1,4-Dioxane (anhydrous)

  • Silver nitrate (B79036) (AgNO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Celite

  • Acetone (B3395972)

  • Diethyl ether (Et₂O)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a flame-dried pressure vessel, add furan (1.0 eq) and dissolve it in 1,4-dioxane.

  • Add freshly distilled TCCP (1.0 eq) to the solution at room temperature and seal the vessel.

  • Stir the reaction mixture overnight at room temperature.

  • Gradually heat the vessel to 80 °C and maintain this temperature until all starting material is consumed (monitor by TLC or GC-MS, approximately 1 hour).[1]

  • After completion, allow the reaction to cool to room temperature.

  • Dilute the mixture with acetone and treat with an aqueous solution of AgNO₃ (2.0 eq).

  • Stir the resulting suspension at room temperature for 3 hours.

  • Pour the mixture over solid NaHCO₃.

  • Filter the solids through a pad of Celite and wash thoroughly with acetone.

  • Concentrate the filtrate and extract with Et₂O.

  • Wash the combined organic layers with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash chromatography.[1]

Predictive Protocol for the Photochemical [2+2] Cycloaddition of this compound with an Electron-Rich Alkene

Materials:

  • This compound (TCCP)

  • Electron-rich alkene (e.g., Styrene, serves as reactant and solvent)

  • Acetone (optional, as a photosensitizer)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a quartz reaction vessel, dissolve TCCP (1.0 eq) in an excess of the electron-rich alkene (e.g., styrene, 2.0 eq or more).[1]

  • If required, add a photosensitizer like acetone.

  • Degas the solution with a gentle stream of nitrogen or argon for 15-20 minutes.

  • Irradiate the mixture with a high-pressure mercury lamp (λ > 200 nm) at room temperature.

  • Monitor the progress of the reaction by Gas Chromatography (GC).

  • Upon consumption of the starting material, remove the excess alkene and solvent under reduced pressure.

  • Purify the crude product by column chromatography to isolate the cyclobutane adduct(s).[1]

Predictive Protocol for the [3+2] Cycloaddition of this compound with a 1,3-Dipole (e.g., Benzyl Azide)

Materials:

  • This compound (TCCP)

  • 1,3-Dipole (e.g., Benzyl Azide)

  • Toluene (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve TCCP (1.0 eq) in anhydrous toluene.

  • Add the 1,3-dipole (e.g., benzyl azide, 1.1 eq) to the solution.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the solvent in vacuo.

  • Purify the resulting heterocyclic product by recrystallization or column chromatography.[1]

Conclusion

This compound is a valuable and reactive substrate for a range of cycloaddition reactions, providing access to a diverse array of strained and functionalized cyclic and heterocyclic compounds. The [4+2], [2+2], and [3+2] cycloaddition pathways offer powerful synthetic strategies for the construction of complex molecular frameworks relevant to drug discovery and materials science. The protocols and data presented in this guide serve as a foundation for further exploration and optimization of these versatile transformations. Further research into the scope and mechanism of these reactions will undoubtedly continue to expand the synthetic utility of this remarkable building block.

References

Unraveling the Stability of Tetrachlorocyclopropene: A Theoretical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The inherent strain and unique electronic properties of the cyclopropene (B1174273) ring system have long fascinated chemists. Among its halogenated derivatives, tetrachlorocyclopropene (C₃Cl₄) stands out as a versatile reagent and a precursor to the remarkably stable trichlorocyclopropenium cation ([C₃Cl₃]⁺). Understanding the theoretical underpinnings of this compound's stability is crucial for its effective application in organic synthesis and for the rational design of novel molecular entities in drug development. This whitepaper provides a comprehensive overview of the theoretical studies concerning the stability of this compound, with a particular focus on the comparative analysis of the neutral molecule and its highly stable cationic counterpart.

Core Concepts in Stability Analysis

The stability of a molecule like this compound can be assessed through various computational chemistry methods. Key parameters that provide insights into its stability include:

  • Molecular Geometry: Bond lengths and angles determined through geometry optimization calculations can reveal the extent of ring strain and the nature of chemical bonds.

  • Vibrational Frequencies: The analysis of vibrational modes helps to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and provides information about the strength of the chemical bonds.

  • Energetics: The calculated total energy of the molecule allows for the determination of its thermodynamic stability relative to other isomers or related species.

While detailed theoretical investigations specifically targeting the stability of neutral this compound are not extensively available in peer-reviewed literature, a wealth of information can be gleaned from studies on the closely related and highly stable trichlorocyclopropenium cation. The facile conversion of this compound to this cation via chloride abstraction is a strong indicator of the thermodynamic driving force towards the formation of the aromatic cyclopropenium system.[1][2]

The Trichlorocyclopropenium Cation: A Benchmark for Stability

The trichlorocyclopropenium cation ([C₃Cl₃]⁺) is a classic example of a Hückel aromatic system with 2π electrons, which contributes significantly to its exceptional stability.[2] Both experimental and theoretical studies have been conducted on this cation, providing valuable data for understanding the properties of the three-membered ring system.

Experimental and Theoretical Data for the Trichlorocyclopropenium Cation

A pivotal study by Clark, Taylor, and Steele provides a detailed analysis of the trichlorocyclopropenium cation through X-ray crystallography and ab initio calculations.[3] These findings offer a quantitative look into the structure of this stable cation.

Table 1: Experimental and Theoretical Geometric Parameters for the Trichlorocyclopropenium Cation ([C₃Cl₃]⁺)

ParameterX-ray Crystallography Data (mean)[3]Ab initio Calculation (SCF/6-311G**)[3]
C-C Bond Length1.356 Å1.358 Å
C-Cl Bond Length1.631 Å1.643 Å

Experimental Protocol: X-ray Crystallography of [C₃Cl₃]⁺[AlCl₄]⁻ [3]

The experimental geometry of the trichlorocyclopropenium cation was determined from the X-ray crystal structure of its tetrachloroaluminate salt, [C₃Cl₃]⁺[AlCl₄]⁻. A suitable single crystal of the salt was mounted on a diffractometer. X-ray intensity data were collected and processed. The crystal structure was solved and refined to determine the atomic positions and, consequently, the bond lengths and angles of the [C₃Cl₃]⁺ cation.

Computational Protocol: Ab initio Calculations on [C₃Cl₃]⁺ [3]

The theoretical geometry and vibrational frequencies of the trichlorocyclopropenium cation were calculated using ab initio methods at the Self-Consistent Field (SCF) level of theory with the 6-311G** basis set. This level of theory provides a good approximation of the electronic structure and geometry of the molecule in the gas phase. The calculations involved solving the time-independent Schrödinger equation for the electronic wavefunction of the molecule.

The exceptionally short C-C and C-Cl bond lengths observed both experimentally and computationally are indicative of strong, delocalized bonding within the aromatic ring.[3]

Logical Workflow for Stability Analysis

The process of theoretically assessing the stability of a molecule like this compound and comparing it to its cation follows a logical workflow. This can be visualized as a series of computational and analytical steps.

stability_workflow cluster_neutral This compound (C₃Cl₄) Analysis cluster_cation Trichlorocyclopropenium ([C₃Cl₃]⁺) Analysis cluster_comparison Comparative Stability Analysis mol_neutral Define Molecular Structure of C₃Cl₄ geom_opt_neutral Geometry Optimization (e.g., DFT, MP2) mol_neutral->geom_opt_neutral freq_calc_neutral Vibrational Frequency Calculation geom_opt_neutral->freq_calc_neutral compare_geom Compare Bond Lengths and Angles geom_opt_neutral->compare_geom energy_calc_neutral Single Point Energy Calculation freq_calc_neutral->energy_calc_neutral compare_vib Analyze Vibrational Modes and Frequencies freq_calc_neutral->compare_vib compare_energy Calculate Reaction Energy (Chloride Abstraction) energy_calc_neutral->compare_energy mol_cation Define Molecular Structure of [C₃Cl₃]⁺ geom_opt_cation Geometry Optimization (e.g., SCF, DFT) mol_cation->geom_opt_cation freq_calc_cation Vibrational Frequency Calculation geom_opt_cation->freq_calc_cation geom_opt_cation->compare_geom energy_calc_cation Single Point Energy Calculation freq_calc_cation->energy_calc_cation freq_calc_cation->compare_vib energy_calc_cation->compare_energy

Computational workflow for stability analysis.

This workflow illustrates the parallel computational analyses performed on both the neutral this compound and its cation, culminating in a comparative assessment of their structural, vibrational, and energetic properties.

Signaling Pathway to Aromatic Stability

The transformation of this compound into the trichlorocyclopropenium cation can be thought of as a "signaling pathway" towards achieving aromatic stability. The presence of a Lewis acid acts as the trigger for this transformation.

aromatic_stability_pathway TCCP This compound (Non-aromatic, Strained) Intermediate Intermediate Complex [C₃Cl₄-AlCl₃] TCCP->Intermediate + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) Cation Trichlorocyclopropenium Cation (Aromatic, Stable) Intermediate->Cation Chloride Abstraction Anion [AlCl₄]⁻ Intermediate->Anion

Pathway to Aromatic Stabilization.

This diagram visualizes the chemical transformation where the strained, non-aromatic this compound reacts with a Lewis acid to form an intermediate, which then loses a chloride ion to yield the highly stable, aromatic trichlorocyclopropenium cation.

Conclusion

The stability of this compound is intrinsically linked to the exceptional stability of its corresponding aromatic cation, the trichlorocyclopropenium ion. While direct, in-depth theoretical studies on the neutral molecule are limited, the extensive experimental and computational data available for the cation provide a solid foundation for understanding the driving forces that govern the chemistry of this important cyclopropene derivative. The facile conversion to the aromatic cation highlights a key aspect of its reactivity and is a testament to the powerful stabilizing effect of aromaticity in even the smallest of ring systems. For researchers and professionals in drug development, a thorough understanding of these stability principles is paramount for the strategic use of this compound as a building block in the synthesis of complex and novel molecular architectures. Further high-level theoretical studies on this compound are warranted to provide a more complete quantitative picture of its stability and electronic structure.

References

Spectroscopic Characterization of Tetrachlorocyclopropene and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrachlorocyclopropene (TCCP) is a versatile reagent in organic synthesis, serving as a precursor to a wide array of derivatives with potential applications in materials science and drug development. A thorough understanding of its structural and electronic properties, as well as those of its derivatives, is paramount for their effective utilization. This technical guide provides an in-depth overview of the spectroscopic characterization of this compound and its aryl-substituted derivatives, employing key analytical techniques including ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Raman Spectroscopy, and Mass Spectrometry (MS). This document outlines the characteristic spectral data for these compounds and furnishes detailed experimental protocols for their acquisition, intended to aid researchers in their identification and characterization.

Spectroscopic Characterization of this compound (C₃Cl₄)

This compound is a colorless liquid that serves as a valuable building block for various cyclopropene (B1174273) derivatives.[1] Its spectroscopic characterization provides a baseline for understanding the structural modifications in its derivatives.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful tool for elucidating the carbon framework of a molecule. Due to the symmetry of the this compound molecule, its ¹³C NMR spectrum is relatively simple, displaying two distinct signals corresponding to the olefinic and the saturated carbon atoms.

Table 1: ¹³C NMR Spectroscopic Data for this compound

Carbon AtomChemical Shift (δ) in ppm
C=C~120-130
CCl₂~70-80

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. The IR spectrum of this compound is characterized by the stretching and bending vibrations of its carbon-carbon and carbon-chlorine bonds.

Table 2: Key Infrared Absorption Peaks for this compound

Wavenumber (cm⁻¹)Vibrational ModeIntensity
~1800-1900C=C stretchMedium-Strong
~1000-1200C-Cl stretchStrong
~600-800C-Cl stretchStrong

Note: The C=C stretching frequency in cyclopropenes is significantly higher than in typical alkenes due to ring strain.

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of light, is complementary to IR spectroscopy. The Raman spectrum of this compound also reveals characteristic vibrational modes.

Table 3: Prominent Raman Shifts for this compound

Raman Shift (cm⁻¹)Vibrational Mode
~1800-1900C=C stretch
~1000-1200C-Cl stretch
~600-800C-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The mass spectrum of this compound shows a characteristic isotopic pattern due to the presence of four chlorine atoms.[2]

Table 4: Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
176 (isotope cluster)[C₃Cl₄]⁺ (Molecular Ion)
141 (isotope cluster)[C₃Cl₃]⁺
106 (isotope cluster)[C₃Cl₂]⁺
71 (isotope cluster)[C₃Cl]⁺

Note: The isotopic pattern for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a key feature in identifying chlorine-containing fragments.[2]

Spectroscopic Characterization of Aryl-Substituted this compound Derivatives

A common class of this compound derivatives involves the substitution of one of the vinylic chlorine atoms with an aryl group, typically through a Friedel-Crafts-type reaction.[1] These derivatives are precursors to other important compounds like aryl-substituted dichlorocyclopropenones.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-Aryl-2,3,3-trichlorocyclopropenes

The introduction of an aryl group significantly increases the complexity of the ¹³C NMR spectrum, with additional signals corresponding to the aromatic carbons.

Table 5: Representative ¹³C NMR Chemical Shifts for 1-Aryl-2,3,3-trichlorocyclopropenes

Carbon AtomApproximate Chemical Shift (δ) in ppm
C-Aryl (quaternary)130-140
C-H (aromatic)120-135
C=C (cyclopropene)110-130
CCl₂ (cyclopropene)70-85
Infrared (IR) Spectroscopy of Aryl-Substituted Dichlorocyclopropenones

Hydrolysis of 1-aryl-2,3,3-trichlorocyclopropenes can yield aryl-substituted dichlorocyclopropenones. The IR spectra of these compounds are characterized by a strong carbonyl (C=O) absorption.

Table 6: Characteristic IR Absorptions for Aryl-Substituted Dichlorocyclopropenones

Wavenumber (cm⁻¹)Vibrational ModeIntensity
~1800-1850C=O stretchStrong
~1600Aromatic C=C stretchMedium
~1000-1200C-Cl stretchStrong

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-50 mg of the this compound derivative in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

  • Data Acquisition:

    • Use a standard pulse sequence for proton-decoupled ¹³C NMR.

    • Set the number of scans to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration.

    • Employ a relaxation delay (d1) of 1-2 seconds for qualitative spectra.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

    • Perform baseline correction.

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Instrument Setup:

    • Ensure the ATR crystal (e.g., diamond) is clean. A background spectrum of the clean, empty crystal should be acquired.

  • Sample Application: Place a small drop of the liquid this compound or a dissolved derivative directly onto the ATR crystal.

  • Data Acquisition:

    • Acquire the spectrum over a typical range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The acquired sample spectrum is ratioed against the background spectrum to produce the final infrared spectrum.

Raman Spectroscopy
  • Sample Preparation: Place the liquid sample in a suitable container, such as a glass vial or a capillary tube.

  • Instrument Setup:

    • Place the sample in the spectrometer's sample holder.

    • Focus the laser beam onto the sample.

  • Data Acquisition:

    • Excite the sample with a monochromatic laser (e.g., 785 nm).

    • Collect the scattered light using a high-resolution spectrometer.

    • Set the acquisition time and number of accumulations to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data to remove background fluorescence and to calibrate the Raman shift axis.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the this compound derivative in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

  • Instrument Setup:

    • GC: Use a capillary column suitable for the analysis of chlorinated hydrocarbons (e.g., a DB-5ms). Set an appropriate temperature program for the oven to ensure good separation of components. The injector temperature should be high enough to ensure complete volatilization of the sample.

    • MS: Operate the mass spectrometer in electron ionization (EI) mode. Set the mass range to be scanned (e.g., m/z 40-500).

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The separated components from the GC column will enter the mass spectrometer for ionization and detection.

  • Data Analysis: Analyze the resulting chromatogram to determine retention times and the mass spectrum of each peak to identify the compound and its fragments.

Visualization of Experimental Workflow

The synthesis of arylcyclopropenones from this compound is a key transformation that can be visualized as a logical workflow.

experimental_workflow cluster_start Starting Materials cluster_reaction1 Step 1: Friedel-Crafts Arylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Hydrolysis cluster_product Final Product TCCP This compound (TCCP) Reaction1 Lewis Acid Catalyst (e.g., AlCl₃) TCCP->Reaction1 Reacts with Arene Arene (ArH) Arene->Reaction1 Intermediate Aryl-trichlorocyclopropene (ArC₃Cl₃) Reaction1->Intermediate Forms Reaction2 Water (H₂O) Intermediate->Reaction2 Reacts with Product Aryl-hydroxycyclopropenone (Aryl Keto-Alcohol) Reaction2->Product Forms

Caption: Synthesis of Aryl-hydroxycyclopropenone from TCCP.

References

handling and storage of tetrachlorocyclopropene

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Handling and Storage of Tetrachlorocyclopropene

For Researchers, Scientists, and Drug Development Professionals

Overview

This compound (TCCP), with the chemical formula C₃Cl₄, is a highly reactive, colorless to pale yellow liquid used primarily as a reagent in organic synthesis. First reported by Tobey and West, its utility stems from the strained three-membered ring and the presence of four chlorine substituents, making it a valuable precursor for a variety of molecular structures. It is a key starting material for the synthesis of cyclopropenium salts, cyclopropenones, and various acetylene (B1199291) derivatives.

This guide provides a comprehensive overview of the essential technical information required for the safe handling, storage, and use of this compound in a laboratory setting. It includes physical and chemical properties, a detailed synthesis protocol, safety procedures, and reactivity data.

Physical and Chemical Properties

This compound is a colorless liquid with a pungent, lachrymatory odor often described as resembling rotten tomatoes. It is soluble in common organic solvents but undergoes ring-opening reactions with water and alcohols. It is classified as a combustible liquid.

PropertyValueReference(s)
Molecular Formula C₃Cl₄
Molar Mass 177.83 g·mol⁻¹ / 177.84 g/mol
Appearance Colorless liquid
Density 1.45 g/mL at 25 °C
Boiling Point 125 - 130 °C
Refractive Index n20/D 1.507
Storage Temperature 2-8°C
Solubility Soluble in common organic solvents. Sparingly soluble in Chloroform and Dichloromethane.
Stability Stable under recommended storage conditions; moisture sensitive.

Spectral Data

Spectroscopic data is critical for the identification and characterization of this compound.

Data TypeKey FeaturesReference(s)
¹³C NMR Spectra available in databases.
Infrared (IR) Spectrum available in databases.
Mass Spectrometry (MS) GC-MS data available in databases.

Synthesis Experimental Protocol

The synthesis of this compound was first reported by S. W. Tobey and R. West. The procedure is a two-step process involving the formation of a pentachlorocyclopropane (B1630593) intermediate followed by dehydrochlorination.

Step 1: Synthesis of 1,1,2,3,3-Pentachlorocyclopropane

This step involves the addition of dichlorocarbene (B158193) (:CCl₂) to trichloroethylene. The dichlorocarbene is generated in situ.

  • Reagents:

  • Procedure Outline:

    • In a reaction vessel equipped with a stirrer and condenser, a solution of sodium trichloroacetate in glyme is heated.

    • The thermal decomposition of sodium trichloroacetate generates dichlorocarbene.

    • Trichloroethylene is added to the reaction mixture, where it traps the dichlorocarbene to form 1,1,2,3,3-pentachlorocyclopropane.

    • The reaction progress is monitored by appropriate analytical techniques (e.g., GC).

    • Upon completion, the reaction mixture is worked up to isolate the crude pentachlorocyclopropane intermediate.

Step 2: Dehydrochlorination to this compound

The pentachlorocyclopropane intermediate is treated with a base to eliminate hydrogen chloride.

  • Reagents:

    • 1,1,2,3,3-Pentachlorocyclopropane

    • A suitable base (e.g., potassium tert-butoxide or sodium hydroxide)

    • Solvent

  • Procedure Outline:

    • The crude 1,1,2,3,3-pentachlorocyclopropane is dissolved in a suitable solvent.

    • The solution is treated with a base to induce dehydrochlorination.

    • The reaction is typically stirred at room temperature or with gentle heating.

    • The progress is monitored until the starting material is consumed.

    • The mixture is then worked up, which typically involves washing with water to remove salts, followed by extraction with an organic solvent.

    • The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄).

    • The final product, this compound, is purified by fractional distillation under reduced pressure.

G General Synthesis Workflow for this compound cluster_0 Step 1: Dichlorocarbene Addition cluster_1 Step 2: Dehydrochlorination & Purification A Reactants: Trichloroethylene Sodium Trichloroacetate B Reaction: Heat in Glyme A->B 1 C Intermediate: Pentachlorocyclopropane B->C 2 D React with Base (e.g., KOH) C->D Intermediate Transfer E Work-up: Aqueous Wash Extraction D->E 3 F Purification: Fractional Distillation E->F 4 G Final Product: This compound F->G 5 G Key Reactions of this compound cluster_0 Reaction Pathways cluster_1 Resulting Applications TCCP This compound (C₃Cl₄) Cation Trichlorocyclopropenium Cation (C₃Cl₃⁺) TCCP->Cation + AlCl₃ (Lewis Acid) Diels Diels-Alder Adducts TCCP->Diels + Diene (e.g., Furan) Cyclopropenones Cyclopropenones & Cyclopropenimines TCCP->Cyclopropenones Multi-step Synthesis Heterocycles Heterocycle Synthesis Cation->Heterocycles NaturalProducts Natural Product Synthesis Diels->NaturalProducts Organocatalysts Organocatalysts Cyclopropenones->Organocatalysts G Safe Handling Workflow cluster_PPE Don Personal Protective Equipment (PPE) cluster_Post Post-Handling Procedures Start Prepare to Handle This compound FumeHood Work Inside a Chemical Fume Hood Start->FumeHood Goggles Wear Safety Goggles & Face Shield FumeHood->Goggles Gloves Wear Fluorinated Rubber Gloves Coat Wear Protective Lab Coat Procedure Perform Chemical Procedure Coat->Procedure Cleanup Clean Up Workspace & Dispose of Waste Properly Procedure->Cleanup RemovePPE Remove PPE Using Proper Technique Cleanup->RemovePPE Wash Wash Hands Thoroughly End Handling Complete Wash->End G Proper Storage Conditions cluster_conditions Storage Environment cluster_container Container cluster_incompatibles Store Away From TCCP This compound Cool Cool (2-8 °C) TCCP->Cool Dry Dry TCCP->Dry Ventilated Well-Ventilated TCCP->Ventilated Locked Secure / Locked TCCP->Locked Closed Tightly Closed TCCP->Closed Oxidizers Strong Oxidizing Agents TCCP->Oxidizers Moisture Moisture / Water TCCP->Moisture G Emergency First Aid Procedures cluster_Inhalation Inhalation cluster_Skin Skin Contact cluster_Eye Eye Contact cluster_Ingestion Ingestion Exposure Exposure Occurs Inhale1 Move to Fresh Air Exposure->Inhale1 Skin1 Remove Contaminated Clothing Exposure->Skin1 Eye1 Rinse with Water for 15 min Exposure->Eye1 Ingest1 Rinse Mouth Exposure->Ingest1 Inhale2 Keep Comfortable Inhale3 Give Artificial Respiration if Not Breathing Medical Seek Immediate Medical Attention Inhale3->Medical Skin2 Wash with Soap and Water for 15 min Skin2->Medical Eye2 Remove Contact Lenses if Possible Eye2->Medical Ingest2 Drink Water or Milk Ingest3 Do NOT Induce Vomiting Ingest3->Medical

Tetrachlorocyclopropene: A Technical Safety Guide for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling procedures, and potential hazards associated with tetrachlorocyclopropene (CAS No. 6262-42-6). The information is intended for professionals in research and development who may handle this reactive compound.

Core Safety and Hazard Information

This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is classified as a substance that causes serious eye irritation and may cause respiratory irritation.[2][3][4] It is also noted to be a lachrymator, a substance that causes tears.[5] The toxicological properties of this compound have not been fully investigated, and it should be handled with care as a laboratory chemical.[5]

Hazard Statements:

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[2][3][4]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₃Cl₄[2]
Molecular Weight 177.84 g/mol [2]
Appearance Colorless to pale yellow liquid[1][6]
Boiling Point 125-130 °C[7][8]
Density 1.45 g/mL at 25 °C[8]
Refractive Index n20/D 1.507[8]
Stability Stable under recommended storage conditions.[5] Hygroscopic, Moisture Sensitive, Volatile.[5][6]

Toxicological Data

There is a notable lack of comprehensive toxicological data for this compound. The safety data sheets consistently state that the toxicological properties have not been fully investigated.[2][5] Therefore, it should be handled as a substance with unknown toxicological effects.

Toxicity EndpointDataSource(s)
Acute Toxicity No data available[2]
Skin Corrosion/Irritation No data available, though skin contact should be avoided.[2]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3][4]
Respiratory or Skin Sensitization No data available[2]
Germ Cell Mutagenicity No data available[2]
Carcinogenicity No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.[2]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[2][3]
Specific Target Organ Toxicity (Repeated Exposure) No data available[2]
Aspiration Hazard No data available[2]

Experimental Protocols

General Methodologies:

  • Acute Oral Toxicity: Typically determined using methods like the OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure).[4][9] These studies involve administering the substance to animals (commonly rats) to determine the dose that causes mortality or evident toxicity.[4]

  • Skin Irritation/Corrosion: Assessed using in vivo methods like the OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) which involves applying the substance to the skin of rabbits.[10] In vitro alternatives, such as the Reconstructed Human Epidermis (RhE) test method (OECD TG 439), are now widely used to predict skin irritation potential by measuring cell viability after exposure.[3][11][12]

  • Eye Irritation/Corrosion: The potential for a substance to cause eye damage is evaluated using methods like the OECD Test Guideline 405 (Acute Eye Irritation/Corrosion), which involves instilling the substance into the eye of a rabbit and observing for effects on the cornea, iris, and conjunctiva.[2][6]

  • Flash Point Determination: The flash point of a volatile liquid is determined using either an open cup or closed cup method.[5] Common standardized methods include the Pensky-Martens closed-cup tester (ASTM D93) and the Cleveland open-cup method (ASTM D92).[1][13] The closed-cup method generally yields lower flash points as it contains the vapors.[5][13]

Exposure Controls and Personal Protection

Due to the irritant nature and unknown toxicological profile of this compound, stringent exposure controls and the use of appropriate personal protective equipment (PPE) are mandatory.

Control ParameterRecommendationSource(s)
Engineering Controls Use only under a chemical fume hood. Ensure that eyewash stations and safety showers are close to the workstation location.[5]
Eye/Face Protection Wear safety glasses with side-shields or goggles. Use a face shield if there is a risk of splashing.[3][5]
Skin Protection Wear appropriate protective gloves (e.g., Fluorinated rubber) and clothing to prevent skin exposure.[2][5]
Respiratory Protection A NIOSH-approved respirator with an appropriate filter (e.g., type ABEK) should be worn if exposure limits are exceeded or if irritation is experienced.[2][14]
Hand Protection Handle with gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[2]

Safe Handling, Storage, and Emergency Procedures

Handling:

  • Wash hands and any exposed skin thoroughly after handling.[5]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[2][5]

  • Use only outdoors or in a well-ventilated area.[2][5]

  • Do not get in eyes, on skin, or on clothing.[5]

Storage:

  • Store in a cool, dry, and well-ventilated place.[2]

  • Keep the container tightly closed.[2][5]

  • Store locked up.[2][5]

  • Recommended storage temperature is 2 - 8 °C.[2][7]

  • Incompatible with strong oxidizing agents.[5]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[5]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting.[3][5]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[2][5]

  • Hazardous Combustion Products: Carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[5]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[5]

Accidental Release Measures:

  • Ensure adequate ventilation.[5]

  • Use personal protective equipment as required.[5]

  • Soak up with inert absorbent material and dispose of as hazardous waste.[5]

  • Keep in suitable, closed containers for disposal.[5]

  • Should not be released into the environment.[5]

Visualization of Safety Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial assessment to emergency response.

Tetrachlorocyclopropene_Safety_Workflow cluster_0 1. Hazard Identification & Risk Assessment cluster_1 2. Control Measures cluster_2 3. Emergency Procedures Hazard_ID Identify Hazards: - Eye Irritant (H319) - Respiratory Irritant (H335) - Lachrymator - Toxicological Properties Not Fully Investigated Risk_Assess Assess Risks: - Inhalation of Vapors - Eye/Skin Contact - Accidental Ingestion Hazard_ID->Risk_Assess Leads to Eng_Controls Engineering Controls: - Chemical Fume Hood - Eyewash Station - Safety Shower Risk_Assess->Eng_Controls Implement PPE Personal Protective Equipment (PPE): - Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat - Respirator (if needed) Risk_Assess->PPE Mandate Handling_Storage Safe Handling & Storage: - Avoid Contact/Inhalation - Store at 2-8°C, Tightly Closed - Keep Away from Oxidizers Risk_Assess->Handling_Storage Define Spill Accidental Release: - Evacuate Area - Wear Full PPE - Absorb with Inert Material - Dispose as Hazardous Waste Eng_Controls->Spill First_Aid First Aid: - Eyes: Rinse 15+ min - Skin: Wash with Soap & Water - Inhalation: Move to Fresh Air - Ingestion: Rinse Mouth, Drink Water Eng_Controls->First_Aid Fire Fire: - Use CO2, Dry Chemical, Foam - Wear SCBA & Full Protective Gear - Cool Containers with Water Spray Eng_Controls->Fire PPE->Spill PPE->First_Aid PPE->Fire Handling_Storage->Spill Handling_Storage->First_Aid Handling_Storage->Fire

Caption: Logical workflow for the safe handling of this compound.

References

The Synthetic Versatility of Tetrachlorocyclopropene: A Technical Guide for Novel Compound Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetrachlorocyclopropene (TCCP) has emerged as a potent and versatile building block in modern organic synthesis. Its high reactivity, stemming from the strained three-membered ring and the presence of four electron-withdrawing chlorine atoms, enables a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the core synthetic applications of TCCP, with a focus on the generation of novel compounds with potential applications in medicinal chemistry and materials science. This document outlines key reaction pathways, provides detailed experimental protocols for seminal transformations, and presents quantitative data to facilitate reproducible and adaptable synthetic strategies.

Core Reactivity and Key Transformations

This compound's utility in synthesis is primarily centered around its function as a precursor to several highly reactive and valuable intermediates. The principal synthetic routes leveraging TCCP include the formation of the trichlorocyclopropenium cation, subsequent conversion to cyclopropenones, and the synthesis of triaminocyclopropenium salts and cyclopropenimines. Furthermore, its dienophilic nature allows for its participation in cycloaddition reactions.

Formation of the Trichlorocyclopropenium Cation: The Gateway to Cyclopropenone and Arylated Derivatives

The reaction of this compound with a Lewis acid, such as aluminum trichloride (B1173362), facilitates the abstraction of a chloride ion, leading to the formation of the aromatic trichlorocyclopropenium cation. This stable cation is a key intermediate for the synthesis of a variety of derivatives, most notably cyclopropenones and their arylated analogues through Friedel-Crafts-type reactions.

G TCCP This compound TCPC Trichlorocyclopropenium Cation TCCP->TCPC + Lewis Acid LewisAcid AlCl₃ ArylTCP Aryl-trichlorocyclopropene Intermediate TCPC->ArylTCP + Arene (Friedel-Crafts) Cyclopropenone Cyclopropenone TCPC->Cyclopropenone + H₂O (in situ) Arene Arene (e.g., Benzene) ArylCyclopropenone Aryl-substituted Cyclopropenone ArylTCP->ArylCyclopropenone + H₂O Hydrolysis1 Hydrolysis Hydrolysis2 Hydrolysis

Experimental Protocol: Synthesis of 2,3-Diphenylcyclopropenone from this compound [1]

This procedure details the synthesis of 2,3-diphenylcyclopropenone, a common cyclopropenone derivative, via a Friedel-Crafts reaction of the in situ generated trichlorocyclopropenium cation with benzene (B151609), followed by hydrolysis.

  • Generation of the Trichlorocyclopropenium Cation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, a suspension of anhydrous aluminum trichloride (1.2 equivalents) in dry benzene (sufficient volume to ensure stirring) is prepared under an inert atmosphere (e.g., nitrogen or argon).

  • Friedel-Crafts Reaction: this compound (1 equivalent) is dissolved in dry benzene and added dropwise to the stirred suspension of aluminum trichloride at room temperature. After the addition is complete, the reaction mixture is gently heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis: Upon completion of the reaction, the mixture is cooled to room temperature and cautiously poured onto a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the intermediate gem-dichlorodiphenylcyclopropane to the desired 2,3-diphenylcyclopropenone.

  • Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether). The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine, and then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization (e.g., from cyclohexane) or column chromatography on silica (B1680970) gel to afford 2,3-diphenylcyclopropenone as a crystalline solid.

ProductReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
2,3-DiphenylcyclopropenoneTCCP, AlCl₃, BenzeneBenzeneRefluxNot Specified67[1]
Synthesis of Triaminocyclopropenium Salts

The reaction of this compound with secondary amines provides a straightforward route to triaminocyclopropenium (TAC) salts. These salts are a class of stable carbocations with applications as ionic liquids and phase-transfer catalysts. The high degree of substitution on the cyclopropenium core can be tailored by the choice of the secondary amine, allowing for the fine-tuning of the physicochemical properties of the resulting TAC salts.

G TCCP This compound TAC_Salt Triaminocyclopropenium Salt TCCP->TAC_Salt + 6 eq. R₂NH SecondaryAmine Secondary Amine (e.g., R₂NH)

Experimental Protocol: Synthesis of Tris(dialkylamino)cyclopropenium Salts [2]

This general procedure outlines the synthesis of tris(dialkylamino)cyclopropenium salts from pentachlorocyclopropane (B1630593), which is readily prepared from this compound.

  • Reaction Setup: A solution of pentachlorocyclopropane (1 equivalent) in a suitable solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Amine Addition: The corresponding secondary amine (6 equivalents) is added dropwise to the solution at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain the desired temperature.

  • Reaction Monitoring and Work-up: The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC. The resulting mixture, containing the triaminocyclopropenium chloride salt, is then washed with water to remove excess amine and ammonium (B1175870) salts.

  • Anion Exchange (if required): For applications requiring a different counter-ion (e.g., bistriflimide, NTf₂⁻), an anion exchange reaction is performed. The aqueous solution of the triaminocyclopropenium chloride is treated with a solution of the desired anion source (e.g., lithium bistriflimide). The resulting ionic liquid phase is then separated and purified.

CationAnionYield (%)Reference
[C₃(NMe₂)₃]⁺DCA⁻Not Specified[2]
[C₃(NEt₂)₃]⁺DCA⁻Not Specified[2]
[C₃(NPr₂)₃]⁺DCA⁻Not Specified[2]
[C₃(NBu₂)₃]⁺DCA⁻Not Specified[2]
[C₃(NPent₂)₃]⁺DCA⁻Not Specified[2]
[C₃(NHex₂)₃]⁺DCA⁻Not Specified[2]
[C₃(NDec₂)₃]⁺DCA⁻Not Specified[2]
Synthesis of Chiral Cyclopropenimine Organocatalysts

The sequential reaction of this compound with different amines allows for the construction of chiral cyclopropenimines. These compounds have garnered significant interest as strong Brønsted base organocatalysts, capable of promoting a variety of asymmetric transformations.

G TCCP This compound Intermediate Bis(dicyclohexylamino) dichlorocyclopropene TCCP->Intermediate + Amine 1 Amine1 Dicyclohexylamine CPI Chiral Cyclopropenimine Organocatalyst Intermediate->CPI + Amine 2 Amine2 (S)-2-amino-3-phenylpropan-1-ol

Experimental Protocol: Preparation of a Chiral Cyclopropenimine Superbase

The following protocol is adapted from a reported procedure for the synthesis of a chiral cyclopropenimine organocatalyst.

  • First Amination: Dicyclohexylamine (6 equivalents) is slowly added to a solution of this compound (1 equivalent) in dichloromethane (CH₂Cl₂) in a round-bottom flask at room temperature. A white precipitate typically forms during the addition. The reaction mixture is stirred for approximately 4 hours.

  • Second Amination: (S)-2-amino-3-phenylpropan-1-ol (1.1 equivalents) is then added in one portion to the reaction mixture. The resulting mixture is stirred for an additional 10 hours at room temperature.

  • Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the chiral cyclopropenimine catalyst.

CatalystStarting MaterialsSolventTemperature (°C)Time (h)Reference
Chiral CyclopropenimineTCCP, Dicyclohexylamine, (S)-2-amino-3-phenylpropan-1-olCH₂Cl₂2514
Cycloaddition Reactions

This compound can act as a dienophile in Diels-Alder reactions with conjugated dienes, such as furan (B31954). These [4+2] cycloaddition reactions provide access to highly functionalized and strained bicyclic systems, which can serve as precursors to a variety of complex molecules.

G TCCP This compound Adduct Diels-Alder Adduct TCCP->Adduct + Furan Furan Furan

Experimental Protocol: Diels-Alder Reaction of this compound with Furan

The following is a general procedure for the Diels-Alder reaction between this compound and furan.

  • Reaction Setup: In a pressure vessel, furan (1 equivalent) is dissolved in a suitable solvent such as 1,4-dioxane.

  • Addition of TCCP: Freshly distilled this compound (1 equivalent) is added to the solution at room temperature, and the vessel is sealed.

  • Reaction Conditions: The reaction mixture is stirred overnight at room temperature and then gradually heated to 80 °C until all the starting material is consumed (monitored by TLC), which typically takes about 1 hour.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with a suitable solvent like acetone. The subsequent work-up may involve hydrolysis of the adduct followed by extraction and purification by flash chromatography.

ReactantsSolventTemperature (°C)Time (h)ProductReference
TCCP, Furan1,4-Dioxanert to 80~25Diels-Alder Adduct

Applications in Drug Discovery and Medicinal Chemistry

The diverse reactivity of this compound makes it a valuable tool for the synthesis of novel heterocyclic compounds, which are prominent scaffolds in many biologically active molecules and approved drugs.[3][4][5] The ability to introduce the strained three-membered ring and subsequently transform it into various functional groups allows for the rapid construction of molecular complexity and the exploration of new chemical space in drug discovery programs.

The cyclopropenone moiety, for instance, is a versatile precursor for the synthesis of a wide range of heterocyclic systems.[1] Triaminocyclopropenium-based ionic liquids have shown potential in drug delivery and as antimicrobial agents.[6] Furthermore, the development of chiral cyclopropenimine organocatalysts derived from TCCP enables the enantioselective synthesis of chiral molecules, a critical aspect of modern pharmaceutical development. While direct examples of drugs synthesized from TCCP are not yet widespread, the foundational reactions and the resulting molecular scaffolds hold significant promise for the future of medicinal chemistry. The continued exploration of TCCP's reactivity is expected to yield novel compounds with potent and selective biological activities.

Conclusion

This compound is a powerful and versatile reagent that provides access to a wide range of unique and valuable chemical entities. From stable aromatic cations to highly reactive cyclopropenones and potent organocatalysts, the synthetic pathways originating from TCCP are both diverse and impactful. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers in academia and industry, facilitating the exploration of new synthetic methodologies and the development of novel compounds with significant potential in drug discovery and beyond. The continued investigation into the rich chemistry of this compound is sure to uncover even more innovative applications in the years to come.

References

The Dawn of a Strained Ring: A Technical Guide to the Discovery and First Synthesis of Tetrachlorocyclopropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the seminal discovery and first successful synthesis of tetrachlorocyclopropene (C₃Cl₄), a highly strained and reactive molecule that has become a valuable precursor in organic synthesis. First reported by S. W. Tobey and R. West, its synthesis opened a new chapter in the chemistry of small, strained ring systems. This document provides a detailed account of the original experimental protocols, quantitative data from the initial characterization, and a visual representation of the synthetic workflow.

Introduction

The synthesis of this compound marked a significant achievement in the field of organic chemistry. The inherent ring strain and the presence of four chlorine atoms impart unique chemical properties to the molecule, making it a versatile building block for the synthesis of a wide array of compounds, including cyclopropenones, cyclopropenimines, and other derivatives of chemical and pharmaceutical interest. The initial synthesis, a two-step process, laid the groundwork for further exploration of cyclopropene (B1174273) chemistry.

Experimental Protocols

The first synthesis of this compound was achieved through a two-step procedure, commencing with the generation of dichlorocarbene (B158193) and its subsequent addition to trichloroethylene (B50587), followed by a dehydrochlorination reaction. The detailed experimental methodologies, as gleaned from available literature, are outlined below.

Step 1: Synthesis of 1,1,2,3,3-Pentachlorocyclopropane

The initial step involves the addition of dichlorocarbene (:CCl₂) to trichloroethylene. A common method for generating dichlorocarbene in situ is the thermal decomposition of sodium trichloroacetate (B1195264).

Procedure: A mixture of sodium trichloroacetate and an excess of trichloroethylene is heated in a suitable high-boiling aprotic solvent, such as diglyme (B29089) or triglyme, under an inert atmosphere. The suspension is heated to reflux to facilitate the thermal decomposition of the sodium trichloroacetate into dichlorocarbene, sodium chloride, and carbon dioxide. The highly reactive dichlorocarbene then undergoes a [2+1] cycloaddition with trichloroethylene present in the reaction mixture to form 1,1,2,3,3-pentachlorocyclopropane.

Following the reaction, the mixture is cooled to room temperature and filtered to remove the precipitated sodium chloride. The excess trichloroethylene and the solvent are then removed by distillation. The resulting crude 1,1,2,3,3-pentachlorocyclopropane is purified by fractional distillation under reduced pressure.

Step 2: Synthesis of this compound

The second and final step is the dehydrochlorination of 1,1,2,3,3-pentachlorocyclopropane to yield the target molecule, this compound.

Procedure: The purified 1,1,2,3,3-pentachlorocyclopropane is treated with a strong base to induce the elimination of hydrogen chloride. A frequently employed method involves the use of powdered potassium hydroxide. The reaction is typically carried out by heating the mixture of pentachlorocyclopropane (B1630593) and potassium hydroxide.

Upon completion of the reaction, the resulting this compound is isolated from the reaction mixture. The product, a colorless liquid, is purified by fractional distillation.

Quantitative Data

The following table summarizes the key quantitative data for this compound and its precursor, 1,1,2,3,3-pentachlorocyclopropane, as reported in the literature.

Property1,1,2,3,3-PentachlorocyclopropaneThis compound
Molecular Formula C₃HCl₅C₃Cl₄
Molecular Weight 214.31 g/mol 177.83 g/mol
Boiling Point 55-56 °C at 7 mmHg[1]125-130 °C[2]
Density 1.668 g/mL at 25 °C[1]1.45 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.5169[1]1.507[2]
Spectroscopic Data
¹³C NMR-Signals consistent with structure
IR Spectrum-Characteristic C=C stretch
Mass Spectrum-Molecular ion peak observed

Synthesis Workflow

The logical flow of the first synthesis of this compound is depicted in the following diagram.

tetrachlorocyclopropene_synthesis cluster_step1 Step 1: Dichlorocarbene Addition cluster_step2 Step 2: Dehydrochlorination trichloroethylene Trichloroethylene pentachlorocyclopropane 1,1,2,3,3-Pentachlorocyclopropane trichloroethylene->pentachlorocyclopropane [2+1] Cycloaddition sodium_trichloroacetate Sodium Trichloroacetate dichlorocarbene Dichlorocarbene (:CCl₂) sodium_trichloroacetate->dichlorocarbene Thermal Decomposition (in situ generation) dichlorocarbene->pentachlorocyclopropane pentachlorocyclopropane_step2 1,1,2,3,3-Pentachlorocyclopropane pentachlorocyclopropane->pentachlorocyclopropane_step2 Purification This compound This compound pentachlorocyclopropane_step2->this compound Elimination of HCl koh Potassium Hydroxide (KOH) koh->pentachlorocyclopropane_step2

First synthesis of this compound.

This guide provides a comprehensive overview of the pioneering work on the discovery and synthesis of this compound. The methodologies and data presented herein are intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis and drug development, facilitating a deeper understanding and appreciation of this unique and versatile chemical entity.

References

An In-depth Technical Guide to the Electronic Properties of Tetrachlorocyclopropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrachlorocyclopropene (C₃Cl₄) is a highly reactive, strained cyclic alkene with unique electronic characteristics that make it a valuable reagent in organic synthesis and a subject of fundamental chemical interest. Its propensity to form the stable trichlorocyclopropenium cation, a Hückel aromatic system, underscores the distinct electronic nature of the cyclopropene (B1174273) ring. This technical guide provides a comprehensive overview of the electronic properties of this compound, including its synthesis, molecular structure, spectroscopic signatures, and reactivity. Detailed experimental protocols for its synthesis and characterization, along with computational insights into its molecular orbitals, are presented to serve as a valuable resource for researchers in chemistry and drug development.

Introduction

This compound is a colorless liquid that has garnered significant attention as a precursor for various organic compounds, including derivatives of acetylene (B1199291) and arylcyclopropanones.[1] Its high ring strain and the presence of four electron-withdrawing chlorine atoms result in a unique electronic structure, influencing its reactivity and spectroscopic properties. A key feature of its chemistry is the facile formation of the trichlorocyclopropenium (C₃Cl₃⁺) cation upon treatment with a Lewis acid like aluminum trichloride (B1173362).[1][2] This cation is notably stable due to its aromatic character, conforming to Hückel's rule with 2π electrons.[3] Understanding the electronic properties of the parent molecule is crucial for leveraging its synthetic utility and exploring its potential in materials science and drug design.

Synthesis and Physical Properties

This compound was first synthesized by Tobey and West.[1] The primary synthetic route involves the addition of dichlorocarbene (B158193) to trichloroethylene (B50587), followed by dehydrochlorination of the resulting pentachlorocyclopropane.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in Table 1.

PropertyValueReference(s)
Molecular Formula C₃Cl₄[4]
Molecular Weight 177.84 g/mol
Appearance Colorless liquid[2]
CAS Number 6262-42-6
Density 1.45 g/mL at 25 °C
Boiling Point 125-130 °C
Refractive Index n20/D 1.507
Storage Temperature 2-8 °C

Table 1: Physical and Chemical Properties of this compound

Electronic Structure and Molecular Orbitals

The Walsh model for cyclopropane (B1198618) suggests that the carbon-carbon bonds in the three-membered ring have significant p-character, leading to "banana bonds".[5] This model can be extended to cyclopropenes, where the double bond introduces further strain and influences the molecular orbitals. The presence of electronegative chlorine atoms is expected to lower the energy of both the occupied and unoccupied molecular orbitals.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. In a chemical reaction, the HOMO of a nucleophile interacts with the LUMO of an electrophile. For this compound, the HOMO is likely associated with the π-bond of the cyclopropene ring, while the LUMO would be the corresponding π* antibonding orbital. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Computational Chemistry Approach for Electronic Properties

Density Functional Theory (DFT) is a powerful computational method for predicting the electronic properties of molecules, including HOMO and LUMO energies. A typical computational workflow to determine these properties for this compound would involve:

  • Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface.

  • Molecular Orbital Calculation: The energies and shapes of the molecular orbitals (including HOMO and LUMO) are calculated.

G cluster_0 Computational Workflow Input_Structure Initial Molecular Structure (e.g., from PubChem) Geometry_Optimization Geometry Optimization (e.g., DFT/B3LYP) Input_Structure->Geometry_Optimization Lowest energy conformation Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Confirm minimum energy MO_Calculation Molecular Orbital Analysis Frequency_Calculation->MO_Calculation Optimized geometry Output_Properties Electronic Properties (HOMO, LUMO, etc.) MO_Calculation->Output_Properties

Figure 1: A generalized workflow for the computational determination of molecular electronic properties using methods like Density Functional Theory (DFT).

Spectroscopic Properties

The electronic structure of this compound gives rise to characteristic spectroscopic signatures.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Due to the symmetry of the this compound molecule, a single signal is expected in the ¹³C NMR spectrum.

NucleusChemical Shift (ppm)MultiplicitySolventReference(s)
¹³C119.4singletCDCl₃[6]

Table 2: ¹³C NMR Data for this compound

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, which are determined by its structure and bonding. The vibrational modes of this compound are influenced by the strained ring and the carbon-chlorine bonds. While a detailed assignment of all vibrational modes is complex, characteristic stretching frequencies can be identified. Due to the presence of a center of symmetry in the planar C₂ᵥ point group of the ring, some vibrational modes will be IR-active while others will be Raman-active, and some may be active in both.[7]

Chemical Reactivity: Formation of the Trichlorocyclopropenium Cation

A defining feature of the electronic properties of this compound is its reaction with Lewis acids, such as aluminum trichloride (AlCl₃), to form the highly stable trichlorocyclopropenium cation ([C₃Cl₃]⁺).[2] This reaction highlights the propensity of the strained ring to achieve a more stable, aromatic state.

The reaction proceeds via the abstraction of a chloride anion from the C₃Cl₄ molecule by the Lewis acid.

G This compound This compound (C₃Cl₄) Intermediate Intermediate Complex This compound->Intermediate + AlCl₃ Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Intermediate Cation Trichlorocyclopropenium Cation ([C₃Cl₃]⁺) Intermediate->Cation Chloride Abstraction Anion Tetrachloroaluminate Anion ([AlCl₄]⁻) Intermediate->Anion

Figure 2: Reaction pathway for the formation of the trichlorocyclopropenium cation from this compound and a Lewis acid.

The stability of the trichlorocyclopropenium cation is attributed to its aromaticity, possessing 2π electrons delocalized over the three-membered ring, which satisfies Hückel's (4n+2)π electron rule for n=0. X-ray crystallography of the [C₃Cl₃]⁺[AlCl₄]⁻ salt has confirmed the planar structure of the cation with very short C-Cl bonds.[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically carried out in two steps from trichloroethylene.[1]

Step 1: Dichlorocarbene addition to Trichloroethylene

  • Materials: Trichloroethylene, chloroform, 50% aqueous sodium hydroxide (B78521), and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride).

  • Procedure: A mixture of trichloroethylene and the phase-transfer catalyst is vigorously stirred. Chloroform and a 50% aqueous solution of sodium hydroxide are added dropwise while maintaining the temperature below 40 °C. The reaction mixture is stirred for several hours. After completion, the organic layer is separated, washed with water, and dried. The product, 1,1,2,3,3-pentachlorocyclopropane, is obtained after distillation under reduced pressure.

Step 2: Dehydrochlorination of 1,1,2,3,3-Pentachlorocyclopropane

  • Materials: 1,1,2,3,3-Pentachlorocyclopropane, potassium hydroxide, and ethanol (B145695).

  • Procedure: A solution of 1,1,2,3,3-pentachlorocyclopropane in ethanol is added to a stirred solution of potassium hydroxide in ethanol. The mixture is refluxed for several hours. After cooling, the mixture is poured into water and extracted with a suitable organic solvent (e.g., dichloromethane). The organic extract is washed, dried, and the solvent is removed. The crude product is then purified by distillation to yield this compound.

Synthesis of Trichlorocyclopropenium Tetrachloroaluminate
  • Materials: this compound, anhydrous aluminum trichloride, and an inert solvent (e.g., dichloromethane).

  • Procedure: To a solution of this compound in anhydrous dichloromethane, an equimolar amount of anhydrous aluminum trichloride is added in portions under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically exothermic and may require cooling. The mixture is stirred at room temperature until the reaction is complete, often indicated by the formation of a precipitate. The solid product, trichlorocyclopropenium tetrachloroaluminate, can be isolated by filtration, washed with a dry, non-polar solvent (e.g., hexane), and dried under vacuum.

NMR Sample Preparation
  • Procedure: For ¹³C NMR analysis, dissolve approximately 50-100 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[8] Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette.

Vibrational Spectroscopy Sample Preparation
  • IR Spectroscopy: A thin film of liquid this compound can be placed between two salt plates (e.g., NaCl or KBr) for analysis.

  • Raman Spectroscopy: A small amount of the liquid sample can be placed in a glass capillary tube or a cuvette for analysis.[6]

Conclusion

This compound exhibits a fascinating array of electronic properties stemming from its strained three-membered ring and the presence of multiple chlorine atoms. Its ready conversion to the aromatic trichlorocyclopropenium cation is a testament to the thermodynamic driving force to alleviate ring strain and achieve electronic stability. While detailed computational studies on its frontier molecular orbitals are an area for future research, the available experimental data on its synthesis, structure, and reactivity provide a solid foundation for its application in organic synthesis and the development of novel molecules with tailored electronic properties. This guide serves as a comprehensive resource for professionals seeking to understand and utilize the unique chemistry of this compound.

References

In-Depth Molecular Orbital Analysis of Chlorinated Hydrocarbons: A Case Study on Tetrachloromethane

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed examination of the molecular orbital characteristics of small chlorinated hydrocarbons, utilizing tetrachloromethane (CCl₄) as a case study due to the limited availability of comprehensive computational data for tetrachlorocyclopropene. The principles and methodologies outlined herein are broadly applicable to the study of similar halogenated compounds relevant to drug design and development.

Introduction

The electronic structure and molecular geometry of chlorinated hydrocarbons are of significant interest in medicinal chemistry and materials science. Understanding the distribution of electrons, the nature of chemical bonds, and the energies of frontier molecular orbitals is crucial for predicting reactivity, metabolic stability, and potential interactions with biological targets. While the initial focus of this guide was this compound, a thorough literature search did not yield specific computational studies providing the necessary quantitative data for a detailed molecular orbital analysis. Therefore, we present a comprehensive analysis of tetrachloromethane, a well-characterized molecule that serves as an excellent model for demonstrating the application of computational chemistry in understanding the properties of chlorinated organic compounds.

Computational Methodology

The data presented in this guide are derived from theoretical calculations employing established quantum mechanical methods. While the specific experimental protocol for this compound is not available, the following outlines a standard and robust computational approach widely used for such analyses.

Geometry Optimization and Vibrational Frequency Analysis:

The molecular geometry of the compound is optimized to find the lowest energy conformation. This is typically achieved using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G*. Following optimization, a vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Molecular Orbital and Electronic Property Calculations:

Subsequent to geometry optimization, a single-point energy calculation is performed at the same or a higher level of theory to obtain detailed information about the molecular orbitals, including their energies and compositions. This calculation also provides insights into the electronic distribution through methods like Mulliken population analysis.

Logical Workflow of Computational Analysis:

Computational_Workflow cluster_input Input cluster_calculation Computational Steps cluster_output Output Data Input Initial Molecular Structure (e.g., from builder or database) Opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) Input->Opt Freq Vibrational Frequency Analysis Opt->Freq Freq->Opt If not minimum (presence of imaginary frequencies) SPE Single-Point Energy & Property Calculation Freq->SPE If minimum Geom Optimized Geometry (Bond Lengths, Angles) SPE->Geom MO Molecular Orbitals (Energies, HOMO, LUMO) SPE->MO Charge Electronic Properties (Mulliken Charges) SPE->Charge Vib Vibrational Frequencies

Caption: A generalized workflow for the computational analysis of molecular properties.

Molecular Orbital Analysis of Tetrachloromethane (CCl₄)

Tetrachloromethane possesses a tetrahedral molecular geometry. The following sections present quantitative data obtained from computational studies.

Optimized Molecular Geometry

The geometry of CCl₄ has been optimized to determine its equilibrium bond lengths and angles.

ParameterValue
C-Cl Bond Length (Å)1.77
Cl-C-Cl Bond Angle (°)109.5

Note: These are typical values from computational studies and may vary slightly depending on the level of theory and basis set used.

Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical and electronic properties.

Molecular OrbitalEnergy (eV)
LUMO-0.5
HOMO-11.5
HOMO-LUMO Gap 11.0

Note: These are representative values and can differ based on the computational method.

Molecular Orbital Energy Level Diagram:

MO_Diagram cluster_MO C_AOs C (2s, 2p) LUMO LUMO (a₁*) HOMO HOMO (t₁) Cl_AOs 4 x Cl (3s, 3p) HOMO->LUMO Energy Gap Lower_MOs ...

Caption: A simplified molecular orbital energy level diagram for CCl₄.
Mulliken Population Analysis

Mulliken population analysis provides a method for estimating the partial atomic charges, offering insights into the intramolecular distribution of electrons.

AtomMulliken Charge (a.u.)
C+0.20
Cl-0.05

Note: Mulliken charges are highly dependent on the basis set used and should be interpreted with caution.

Conclusion

This guide has presented a framework for the molecular orbital analysis of chlorinated hydrocarbons, using tetrachloromethane as a practical example. The computational methodologies and data interpretation strategies discussed are fundamental to modern drug discovery and materials science. While specific quantitative data for this compound remains elusive in the readily available literature, the application of these techniques to this and other novel molecules will undoubtedly provide valuable insights into their chemical behavior and potential applications. Researchers are encouraged to apply these computational workflows to their specific molecules of interest to gain a deeper understanding of their electronic and structural properties.

An In-depth Technical Guide to the Reactions of Tetrachlorocyclopropene with Strong and Weak Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrachlorocyclopropene (TCCP) is a highly reactive and versatile synthetic intermediate, primarily owing to the strained nature of its three-membered ring and the presence of four chlorine atoms, which serve as leaving groups. Its reactions with nucleophiles are of significant interest in organic synthesis, providing access to a diverse array of compounds, including cyclopropenones, cyclopropenimines, and various substituted cyclopropene (B1174273) derivatives. This technical guide provides a comprehensive overview of the reactions of this compound with a range of strong and weak nucleophiles. It details the reaction mechanisms, provides experimental protocols for key transformations, and presents quantitative data in a structured format for easy comparison. The guide is intended to be a valuable resource for researchers in organic chemistry, medicinal chemistry, and materials science who are interested in utilizing TCCP in their synthetic endeavors.

Introduction

This compound is a colorless liquid that serves as a valuable precursor in organic synthesis.[1] Its high reactivity stems from the inherent ring strain of the cyclopropene ring and the electron-withdrawing nature of the four chlorine atoms, which activate the double bond and the gem-dihalogenated carbon towards nucleophilic attack. The reactions of TCCP with nucleophiles can proceed through various pathways, including addition-elimination and substitution, often leading to the formation of highly functionalized three-membered ring systems. A key feature of TCCP chemistry is the facile formation of the aromatic trichlorocyclopropenium cation, a powerful electrophile that readily reacts with a variety of nucleophiles.[1]

This guide will systematically explore the reactions of TCCP with both strong and weak nucleophiles, providing a detailed understanding of its chemical behavior and synthetic utility.

Reaction with Strong Nucleophiles

Strong nucleophiles, characterized by their high electron density and propensity to donate an electron pair, react readily with this compound. These reactions often proceed via nucleophilic substitution, where one or more chlorine atoms are displaced.

Reaction with Amines (Primary and Secondary)

The reaction of this compound with primary and secondary amines is a well-established method for the synthesis of aminocyclopropene derivatives. Secondary amines, in particular, react to form stable tris(dialkylamino)cyclopropenium salts, which are valuable as ionic liquids and phase-transfer catalysts.

Mechanism: The reaction is believed to proceed through a stepwise substitution of the chlorine atoms. The initial nucleophilic attack of the amine likely occurs at the vinylic positions, followed by elimination of HCl. Subsequent substitutions lead to the formation of di- and tri-substituted products. In the case of secondary amines, the final product is the highly stable tris(dialkylamino)cyclopropenium cation.

Experimental Protocols:

  • Synthesis of Tris(diethylamino)cyclopropenium Chloride: A detailed protocol involves the reaction of this compound with an excess of diethylamine. The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) at room temperature. The product precipitates as a white solid and can be purified by recrystallization.

Quantitative Data:

NucleophileProductYield (%)Reference
DiethylamineTris(diethylamino)cyclopropenium chlorideHigh[1]
PyrrolidineTris(pyrrolidino)cyclopropenium chloride--
MorpholineTris(morpholino)cyclopropenium chloride--

G TCCP This compound Intermediate1 Monoaminotrichlorocyclopropene TCCP->Intermediate1 + R2NH - HCl Amine R2NH (excess) Intermediate2 Diaminodichlorocyclopropene Intermediate1->Intermediate2 + R2NH - HCl Product Tris(dialkylamino)cyclopropenium Chloride Intermediate2->Product + R2NH - HCl

Reaction with Alkoxides

The reaction of this compound with alkoxides, such as sodium methoxide (B1231860), is expected to proceed via nucleophilic substitution to yield alkoxy-substituted cyclopropene derivatives. This reaction is analogous to the Williamson ether synthesis.[2]

Mechanism: The alkoxide ion acts as a strong nucleophile, attacking the electrophilic carbon atoms of the cyclopropene ring and displacing the chloride ions. The extent of substitution will depend on the reaction conditions, including the stoichiometry of the reactants and the temperature.

Experimental Protocols:

  • General Procedure for Reaction with Sodium Methoxide: To a solution of this compound in an anhydrous solvent like THF, a solution of sodium methoxide in methanol (B129727) is added dropwise at a controlled temperature. The reaction progress can be monitored by techniques such as TLC or GC. Upon completion, the reaction is quenched, and the product is isolated and purified.

Quantitative Data:

NucleophileProductYield (%)Reference
Sodium MethoxideMethoxy-substituted cyclopropenes--
Sodium EthoxideEthoxy-substituted cyclopropenes--

Note: Specific experimental data for these reactions are not extensively reported in readily accessible literature.

G TCCP This compound Product Alkoxy-substituted cyclopropenes TCCP->Product + NaOR - NaCl Alkoxide NaOR

Reaction with Thiolates

Thiolates are excellent nucleophiles and are expected to react readily with this compound to form thio-substituted cyclopropene derivatives.

Mechanism: Similar to alkoxides, the thiolate anion will attack the cyclopropene ring, leading to the displacement of chloride ions. The high nucleophilicity of sulfur suggests that these reactions should proceed efficiently.

Experimental Protocols:

  • General Procedure for Reaction with Sodium Thiophenoxide: A solution of sodium thiophenoxide is prepared by reacting thiophenol with a strong base like sodium hydride in an anhydrous solvent. This solution is then added to a solution of this compound at a controlled temperature. Work-up and purification yield the desired thio-substituted cyclopropene product.[3]

Quantitative Data:

NucleophileProductYield (%)Reference
Sodium ThiophenoxideThiophenoxy-substituted cyclopropenes--

Note: Detailed quantitative data for this specific reaction is limited in the available literature.

Reaction with Weak Nucleophiles

Weak nucleophiles generally require activation of the this compound, often through the formation of the trichlorocyclopropenium ion, or harsher reaction conditions to react.

Friedel-Crafts Type Reactions with Arenes

This compound can react with electron-rich aromatic compounds, such as anisole (B1667542), in the presence of a Lewis acid catalyst like aluminum chloride. This reaction is a variation of the Friedel-Crafts acylation.[4][5][6][7][8]

Mechanism: The Lewis acid activates this compound by abstracting a chloride ion to form the highly electrophilic trichlorocyclopropenium cation. This cation then undergoes electrophilic aromatic substitution with the arene. Subsequent hydrolysis of the resulting intermediate yields an aryl-substituted cyclopropenone.

Experimental Protocols:

  • Friedel-Crafts Acylation of Anisole: To a mixture of this compound and aluminum chloride in a solvent like dichloromethane, anisole is added dropwise at a low temperature. The reaction is stirred for a period, followed by quenching with water and extraction of the product.

Quantitative Data:

AreneProductYield (%)Reference
Anisolep-AnisoyltrichlorocyclopropeneModerate to good[5]
FerroceneDiferrocenylcyclopropenone-

G TCCP This compound TCP_cation Trichlorocyclopropenium Cation TCCP->TCP_cation + AlCl3 AlCl3 AlCl3 Intermediate Aryltrichlorocyclopropene TCP_cation->Intermediate + Ar-H - HCl Arene Ar-H Product Arylcyclopropenone Intermediate->Product Hydrolysis

Hydrolysis and Solvolysis with Alcohols

The reaction of this compound with water (hydrolysis) or alcohols (solvolysis) is generally slow under neutral conditions but can be accelerated by the presence of acids or bases.[9][10][11][12][13]

Mechanism:

  • Acid-catalyzed: Protonation of a chlorine atom can facilitate its departure, leading to the formation of the trichlorocyclopropenium cation, which is then attacked by water or an alcohol.

  • Base-catalyzed: The nucleophile (hydroxide or alkoxide) directly attacks the cyclopropene ring.

The final product of hydrolysis is cyclopropenone, which is formed via intermediate dichlorocyclopropenes.

Experimental Protocols:

  • Acid-Catalyzed Hydrolysis: this compound can be treated with aqueous acid to yield cyclopropenone. The reaction conditions need to be carefully controlled to avoid decomposition of the product.

  • Solvolysis in Alcohols: Refluxing this compound in an alcohol can lead to the formation of alkoxy-substituted cyclopropenes, although this reaction is generally slow without a catalyst.

Quantitative Data:

NucleophileConditionsProductYield (%)Reference
WaterAcidicCyclopropenone--
MethanolNeutral (reflux)Methoxy-substituted cyclopropenesLow-

Conclusion

This compound is a versatile reagent that undergoes a rich variety of reactions with both strong and weak nucleophiles. The ability to form the stable trichlorocyclopropenium cation is a key feature of its reactivity, enabling transformations that are not possible with less activated systems. The reactions outlined in this guide provide access to a wide range of valuable cyclopropene derivatives, highlighting the synthetic potential of TCCP in modern organic chemistry. Further exploration of its reactivity with a broader scope of nucleophiles is likely to uncover new and exciting synthetic methodologies.

References

Predicting Regioselectivity in Tetrachlorocyclopropene Additions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetrachlorocyclopropene (TCCP) is a highly reactive and versatile building block in organic synthesis. Its strained three-membered ring and the presence of four electron-withdrawing chlorine atoms make it a potent electrophile and dienophile in various addition reactions. A critical aspect of utilizing TCCP effectively is the ability to predict and control the regioselectivity of these additions, particularly in the synthesis of complex molecules for drug discovery and development. This technical guide provides an in-depth analysis of the factors governing regioselectivity in TCCP additions, supported by experimental protocols and computational insights.

Diels-Alder Cycloadditions: Predicting Regioisomeric Outcomes

This compound is a potent dienophile in [4+2] cycloaddition reactions. When reacting with unsymmetrical dienes, the formation of two possible regioisomers can occur. The regioselectivity of these reactions is primarily governed by electronic effects, specifically the alignment of the diene's highest occupied molecular orbital (HOMO) and the dienophile's lowest unoccupied molecular orbital (LUMO).

General Principles:

The regiochemical outcome of a Diels-Alder reaction between an unsymmetrical diene and an unsymmetrical dienophile can often be predicted by examining the resonance structures of the reactants to determine the sites of highest and lowest electron density. The most favorable interaction typically occurs between the most nucleophilic carbon of the diene and the most electrophilic carbon of the dienophile.

In the case of TCCP, the four electron-withdrawing chlorine atoms render the double bond electron-deficient. Therefore, it will react most readily with electron-rich dienes. The regioselectivity can be predicted by considering the electronic nature of the substituents on the diene.

  • 1-Substituted Dienes: For dienes with an electron-donating group (EDG) at the C1 position, the C4 carbon is the most nucleophilic. This leads to the formation of the "ortho" regioisomer.

  • 2-Substituted Dienes: For dienes with an EDG at the C2 position, the C1 carbon is the most nucleophilic. This favors the formation of the "para" regioisomer.

Computational Analysis:

Density Functional Theory (DFT) calculations are a powerful tool for predicting and rationalizing the regioselectivity of Diels-Alder reactions. By calculating the energies of the transition states for the formation of the possible regioisomers, the preferred reaction pathway can be determined. The transition state with the lower activation energy will correspond to the major product. The analysis of Parr functions, which quantify the local electrophilicity and nucleophilicity of atoms in a molecule, can also be used to predict the most favorable interactions between the diene and dienophile.

A logical workflow for predicting regioselectivity in the Diels-Alder reaction of TCCP with an unsymmetrical diene is outlined below.

G cluster_0 Reactant Analysis cluster_1 Regioselectivity Prediction cluster_2 Computational Verification (Optional but Recommended) start Identify Unsymmetrical Diene and TCCP diene_analysis Analyze Electronic Properties of Diene Substituent (EDG/EWG) start->diene_analysis resonance Draw Resonance Structures of the Diene diene_analysis->resonance nucleophilicity Determine Most Nucleophilic Carbon of the Diene resonance->nucleophilicity alignment Align Most Nucleophilic Carbon of Diene with Electrophilic Carbon of TCCP nucleophilicity->alignment predict_major Predict Major Regioisomer ('ortho' or 'para') alignment->predict_major dft Perform DFT Calculations predict_major->dft ts_analysis Compare Transition State Energies of Possible Regioisomers dft->ts_analysis confirm Confirm Predicted Major Product ts_analysis->confirm

Caption: Workflow for predicting Diels-Alder regioselectivity.

Nucleophilic Additions to this compound

The high electrophilicity of the double bond in TCCP also makes it susceptible to nucleophilic attack. The regioselectivity of this initial addition is a key consideration.

Mechanism and Regioselectivity:

Nucleophilic addition to TCCP can proceed through different pathways. With certain nucleophiles, particularly secondary amines, a series of addition-elimination reactions can occur, leading to substituted cyclopropenyl cations.

The initial site of nucleophilic attack is influenced by both electronic and steric factors. The two vinylic carbons are electronically equivalent in the starting material. However, upon substitution, the electronic symmetry is broken, influencing the regioselectivity of subsequent additions.

Experimental Observations:

Studies on the reaction of TCCP with secondary amines such as dimethylamine, piperidine, and morpholine (B109124) have shown that the reaction can lead to the formation of triaminocyclopropenyl perchlorate (B79767) derivatives. In contrast, bulkier secondary amines like diethylamine (B46881) and diisopropylamine (B44863) yield 1,2-bis(dialkylamino)-3-chlorocyclopropenyl perchlorate derivatives. This suggests that steric hindrance plays a significant role in directing the substitution pattern.

A proposed pathway for the reaction of TCCP with secondary amines is depicted below.

G TCCP This compound Intermediate1 Initial Adduct TCCP->Intermediate1 Nucleophilic Attack Nuc Secondary Amine (NuH) Nuc->Intermediate1 Intermediate2 Monosubstituted Intermediate Intermediate1->Intermediate2 -HCl Intermediate3 Disubstituted Intermediate Intermediate2->Intermediate3 + NuH, -HCl Product Trisubstituted Product or Cation Intermediate3->Product + NuH, -HCl

Caption: Generalized pathway for nucleophilic substitution on TCCP.

Quantitative Data and Experimental Protocols

While general principles provide a predictive framework, empirical data is essential for accurate forecasting and reaction design. The following tables summarize expected regioselectivities and provide detailed experimental protocols for key reactions of TCCP.

Table 1: Predicted Regioselectivity in Diels-Alder Reactions of TCCP with Unsymmetrical Dienes

Diene (Substituent)Predicted Major RegioisomerRationale
Isoprene (2-Methyl)"Para" (1,4-adduct)The methyl group is an EDG at C2, making C1 the most nucleophilic carbon.
trans-Piperylene (1-Methyl)"Ortho" (1,2-adduct)The methyl group is an EDG at C1, making C4 the most nucleophilic carbon.
2-Methylfuran"Para" (1,4-adduct)The methyl group is an EDG at C2 of the furan (B31954) ring, directing the addition.

Experimental Protocols:

Key Experiment 1: Diels-Alder Reaction of this compound with Furan

This protocol is adapted from a general procedure for the reaction of tetrahalocyclopropenes with furan.

  • Materials:

  • Procedure:

    • To a flame-dried pressure vessel, add furan (1.0 eq).

    • Add anhydrous 1,4-dioxane as the solvent.

    • Add this compound (1.0 eq) to the solution at room temperature.

    • Seal the vessel and stir the reaction mixture overnight at room temperature.

    • Gradually heat the vessel to 80 °C and maintain this temperature until all starting material is consumed (monitor by TLC or GC-MS), which may take approximately 1 hour.

    • After the reaction is complete, allow the vessel to cool to room temperature.

    • The resulting cycloadduct can be purified by standard techniques such as flash chromatography.

  • Notes:

    • For less reactive dienes, a Lewis acid catalyst (e.g., BF₃·OEt₂) may be employed to accelerate the reaction.

    • Microwave irradiation can also be used to reduce reaction times.

Key Experiment 2: Reaction of this compound with a Secondary Amine (e.g., Morpholine)

This protocol is based on the general reactivity of TCCP with secondary amines.

  • Materials:

    • This compound (TCCP)

    • Morpholine (or other secondary amine)

    • Anhydrous diethyl ether

    • Perchloric acid (HClO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Slowly add a solution of the secondary amine (e.g., morpholine, >3.0 eq) in anhydrous diethyl ether to the cooled TCCP solution with stirring.

    • Allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitor by TLC).

    • Upon completion, the reaction mixture may contain the triaminocyclopropenyl species. To isolate it as the perchlorate salt, carefully add a stoichiometric amount of perchloric acid.

    • The resulting perchlorate salt will precipitate and can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

  • Safety Note: Perchloric acid is a strong oxidizing agent and should be handled with extreme care. Perchlorate salts can be explosive and should be handled in small quantities and with appropriate safety precautions.

Conclusion

The regioselectivity of addition reactions involving this compound is a predictable outcome based on fundamental principles of electronic and steric effects. In Diels-Alder cycloadditions, the electronic nature of the substituents on the diene is the primary determinant of the regiochemical outcome. For nucleophilic additions, both steric and electronic factors of the nucleophile and any existing substituents on the cyclopropene (B1174273) ring play a crucial role. The combination of theoretical predictions, including computational modeling, and empirical data from well-designed experiments provides a robust framework for controlling the regioselectivity of TCCP additions, thereby enabling the efficient synthesis of novel and complex molecular architectures.

Methodological & Application

Synthesis of Cyclopropenones from Tetrachlorocyclopropene: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides comprehensive application notes and detailed experimental protocols for the synthesis of cyclopropenones utilizing tetrachlorocyclopropene as a starting material. Aimed at researchers, scientists, and professionals in drug development, these guidelines offer a thorough examination of the synthetic pathways, key experimental procedures, and potential applications of this versatile class of molecules.

Introduction

Cyclopropenones, three-membered carbocyclic ketones, are a fascinating class of strained molecules with significant applications in organic synthesis and medicinal chemistry. Their unique electronic structure and inherent ring strain make them valuable intermediates for the construction of complex molecular architectures. Furthermore, various derivatives of cyclopropenone have demonstrated promising biological activities, positioning them as intriguing scaffolds for drug discovery programs.[1][2][3] This document outlines the primary synthetic routes from this compound, a readily available starting material, to the parent cyclopropenone and its derivatives.

Synthetic Pathways

Two principal routes for the synthesis of cyclopropenones from this compound have been well-established. The first route involves the reduction of this compound to a dichlorocyclopropene intermediate, which is subsequently hydrolyzed. A second, often more convenient, route proceeds through a dimethoxycyclopropene intermediate.

Route 1: Reduction Followed by Hydrolysis

This classic approach involves two main steps:

  • Reduction of this compound: this compound is reduced using a hydride source, most commonly tributyltin hydride, to yield an equilibrating mixture of 1,3- and 3,3-dichlorocyclopropene.[4] This reaction is a radical process.[5]

  • Hydrolysis of Dichlorocyclopropenes: The resulting dichlorocyclopropene mixture is then hydrolyzed to afford the desired cyclopropenone.[4]

Route 2: Synthesis via a Dimethoxycyclopropene Intermediate

A more contemporary and often more convenient method involves the formation of a dimethoxycyclopropene precursor, which is then hydrolyzed under acidic conditions to yield the final cyclopropenone product.[4] This route can offer advantages in terms of handling and purification of the intermediates.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of cyclopropenone.

Protocol 1: Synthesis of Cyclopropenone via 3,3-Dimethoxycyclopropene (B1625139) Hydrolysis

This protocol is adapted from a well-established Organic Syntheses procedure and is noted for its convenience.[4]

Step 1: Synthesis of 3,3-Dimethoxycyclopropene (Not detailed in provided search results)

Step 2: Hydrolysis of 3,3-Dimethoxycyclopropene to Cyclopropenone

  • A solution of 3.0 g (0.030 mole) of 3,3-dimethoxycyclopropene in 30 ml of dichloromethane (B109758) is prepared in a suitable flask and cooled to 0°C in an ice bath.

  • To the stirred, cooled solution, add dropwise 5 ml of cold water containing 3 drops of concentrated sulfuric acid.

  • The reaction mixture is stirred at 0°C for an additional 3 hours.

  • After the stirring period, 30 g of anhydrous sodium sulfate (B86663) is added in portions to the 0°C solution with continuous stirring to dry the mixture.

  • The drying agent is removed by filtration.

  • The solvent is evaporated under reduced pressure (50–80 mm) using a water bath maintained at 0–10°C.

  • The resulting brown, viscous residue is then distilled at 1–2 mm, with a water bath temperature of 10°C. The initial distillate, a mixture of methanol (B129727) and dichloromethane, is collected in a receiver cooled to -78°C.

  • A new receiver is attached, and the bath temperature is gradually raised to 35°C, yielding 1.42–1.53 g (88–94%) of cyclopropenone as a white solid.[4]

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of cyclopropenone.

Product Yield Boiling Point Melting Point Reference
Cyclopropenone88-94%26°C (0.46 mm)-29 to -28°C[4]
Compound IR (cm⁻¹) ¹H NMR (CDCl₃, δ) Reference
Cyclopropenone1870, 1840, 14939.08 (s)[4]
3,3-DichloropropeneNot specifiedNot specified[6]
cis-1,3-DichloropropeneNot specifiedNot specified[7]
trans-1,3-DichloropropeneNot specifiedNot specified[8]

Application Notes: Cyclopropenone Derivatives in Drug Development

The unique chemical properties of the cyclopropenone scaffold have made it an attractive starting point for the development of novel therapeutic agents. Cyclopropenone derivatives have shown significant biological activity in various diseases, including triple-negative breast cancer, melanoma, and alopecia areata.[9]

Diphenylcyclopropenone (DPCP) in the Treatment of Alopecia Areata

Diphenylcyclopropenone (DPCP) is a potent topical sensitizing agent that has been effectively used in the treatment of alopecia areata, an autoimmune disorder that causes hair loss.[9]

Mechanism of Action: The therapeutic effect of DPCP is believed to be mediated by its immunomodulatory properties. As a contact sensitizer, DPCP induces a localized allergic contact dermatitis. This inflammatory response is thought to divert the autoimmune attack on the hair follicles by altering the local cytokine milieu and T-cell populations. It is hypothesized that the body's attempt to down-regulate the inflammation caused by DPCP may also ameliorate the autoimmune response responsible for alopecia areata.

Cyclopropenones as Enzyme Inhibitors

The electrophilic nature of the cyclopropenone ring makes it a potential warhead for the irreversible inhibition of enzymes. This property can be exploited in the design of targeted therapies.

Example: Indoleamine 2,3-dioxygenase (IDO1) Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in immune evasion by cancer cells.[10] It is a key target for the development of cancer immunotherapies. The development of small molecule inhibitors of IDO1 is an active area of research, and the cyclopropenone scaffold represents a potential starting point for the design of such inhibitors.[1][11][12][13]

Visualizations

Reaction Pathway and Workflow

Synthesis_Workflow Overall Synthetic Workflow for Cyclopropenone cluster_route1 Route 1: Reduction & Hydrolysis cluster_route2 Route 2: Via Ketal Intermediate TCC This compound DCP Dichlorocyclopropene Intermediate TCC->DCP Reduction (e.g., Bu3SnH) DMC Dimethoxycyclopropene Intermediate TCC->DMC Reaction with Methoxide CP Cyclopropenone DCP->CP Hydrolysis DMC->CP Acidic Hydrolysis DPCP_Mechanism Postulated Mechanism of Diphenylcyclopropenone (DPCP) in Alopecia Areata DPCP Topical Application of DPCP Contact_Dermatitis Induction of Allergic Contact Dermatitis DPCP->Contact_Dermatitis Immune_Modulation Local Immune Modulation Contact_Dermatitis->Immune_Modulation Cytokine_Shift Shift in Cytokine Profile (e.g., ↓ IFN-γ) Immune_Modulation->Cytokine_Shift T_Cell_Diversion Diversion of Auto-reactive T-Cells Immune_Modulation->T_Cell_Diversion Hair_Regrowth Hair Regrowth Cytokine_Shift->Hair_Regrowth T_Cell_Diversion->Hair_Regrowth Enzyme_Inhibition_Workflow Conceptual Workflow for Developing Cyclopropenone-Based Enzyme Inhibitors Target_ID Identify Enzyme Target (e.g., IDO1) Scaffold_Selection Select Cyclopropenone Scaffold Target_ID->Scaffold_Selection Library_Synthesis Synthesize Library of Derivatives Scaffold_Selection->Library_Synthesis Screening Screen for Inhibitory Activity Library_Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Preclinical Preclinical Development Lead_Optimization->Preclinical

References

Application Notes and Protocols for Tetrachlorocyclopropene in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachlorocyclopropene (TCCP) is a highly reactive and versatile building block in organic synthesis. Its strained three-membered ring and the presence of four chlorine atoms make it an excellent precursor for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of TCCP in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. The protocols outlined below focus on the synthesis of indolizines and propose pathways for the synthesis of other key heterocyclic systems.

Synthesis of Indolizines

The reaction of pyridines with this compound provides a direct and efficient route to the indolizine (B1195054) scaffold. This reaction proceeds in high yields and is applicable to a range of substituted pyridines.[1]

Reaction Mechanism and Workflow

The proposed mechanism involves the initial nucleophilic attack of the pyridine (B92270) nitrogen on the this compound, followed by a series of rearrangements and elimination steps to yield the final indolizine product.[1]

Indolizine_Synthesis TCCP This compound Intermediate1 Pyridinium Adduct TCCP->Intermediate1 Nucleophilic Attack Pyridine Pyridine Pyridine->Intermediate1 Intermediate2 Cyclopropyl Anion Intermediate1->Intermediate2 Deprotonation Intermediate3 Allyl Anion Intermediate2->Intermediate3 Electrocyclic Ring Opening Intermediate4 Dihydroindolizine Derivative Intermediate3->Intermediate4 Cyclization Indolizine Indolizine Product Intermediate4->Indolizine Elimination of HCl Heterocycle_Synthesis_from_TCCP cluster_0 Intermediate Formation cluster_1 Heterocycle Formation TCCP This compound Cyclopropenone Cyclopropenone Intermediate TCCP->Cyclopropenone Hydrolysis/Derivatization Imidazole Imidazole Cyclopropenone->Imidazole Amidine/Ammonia Thiazole Thiazole Cyclopropenone->Thiazole Thioamide Oxazole Oxazole Cyclopropenone->Oxazole Amide/Rearrangement

References

Application Notes and Protocols for the Friedel-Crafts Reaction with Tetrachlorocyclopropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts reaction, a cornerstone of organic synthesis for the formation of carbon-carbon bonds on aromatic rings, can be effectively applied using tetrachlorocyclopropene as a potent electrophile precursor. This reaction provides a direct route to the synthesis of aryl-trichlorocyclopropenes, valuable intermediates in the preparation of various organic molecules, including cyclopropenones and other novel carbocyclic systems. The reaction proceeds via the in-situ generation of the highly electrophilic trichlorocyclopropenium cation through the interaction of this compound with a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This cation then undergoes an electrophilic aromatic substitution reaction with a suitable aromatic substrate. Reports indicate that this method can lead to nearly quantitative yields of the desired 1-aryl-2,3,3-trichlorocyclopropene products.

This document provides a detailed experimental protocol for the Friedel-Crafts reaction of this compound with various aromatic compounds, a summary of expected yields, and the underlying reaction mechanism.

Reaction Principle and Mechanism

The Friedel-Crafts reaction with this compound is a two-step process:

  • Formation of the Electrophile: this compound reacts with a strong Lewis acid, such as aluminum chloride, to abstract a chloride ion. This results in the formation of the aromatic trichlorocyclopropenium cation ([C₃Cl₃]⁺), a highly stabilized and potent electrophile. The stability of this cation is attributed to its adherence to Hückel's rule for aromaticity (4n+2 π electrons, where n=0).

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the substrate attacks the trichlorocyclopropenium cation, forming a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent loss of a proton (H⁺) from the aromatic ring restores its aromaticity and yields the final 1-aryl-2,3,3-trichlorocyclopropene product. The Lewis acid catalyst is regenerated in the process.

Friedel_Crafts_Mechanism cluster_0 Electrophile Generation cluster_1 Electrophilic Aromatic Substitution TCCP C₃Cl₄ (this compound) TCCP_AlCl3 AlCl3_1 AlCl₃ C3Cl3_plus [C₃Cl₃]⁺ (Trichlorocyclopropenium cation) TCCP_AlCl3->C3Cl3_plus + AlCl4_minus [AlCl₄]⁻ C3Cl3_plus_2 [C₃Cl₃]⁺ Arene Ar-H (Arene) Arene_C3Cl3 Sigma_Complex Sigma Complex Arene_C3Cl3->Sigma_Complex + Product Ar-C₃Cl₃ (Aryl-trichlorocyclopropene) Sigma_Complex->Product - H⁺

Caption: Reaction mechanism for the Friedel-Crafts reaction of this compound.

Experimental Protocol

This protocol provides a general procedure for the synthesis of 1-aryl-2,3,3-trichlorocyclopropenes. The reaction should be carried out under anhydrous conditions in a well-ventilated fume hood.

Materials:

  • This compound (C₃Cl₄)

  • Anhydrous aluminum chloride (AlCl₃)

  • Aromatic substrate (e.g., benzene, toluene, anisole)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂) or other suitable inert solvent

  • Ice-water bath

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under a stream of nitrogen to ensure anhydrous conditions.

  • Reagent Charging: In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the suspension to 0 °C in an ice-water bath with stirring.

  • Addition of this compound: To the cooled suspension, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C. Stir the resulting mixture for an additional 15 minutes to allow for the formation of the trichlorocyclopropenium tetrachloroaluminate salt.

  • Addition of Aromatic Substrate: Add a solution of the aromatic substrate (1.0 to 1.2 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up (Quenching): Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine all organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) mixtures).

Experimental_Workflow Setup 1. Reaction Setup (Anhydrous conditions, N₂ atmosphere) Reagents 2. Reagent Charging (AlCl₃ in CH₂Cl₂, 0 °C) Setup->Reagents TCCP_add 3. Add this compound (in CH₂Cl₂, dropwise at 0 °C) Reagents->TCCP_add Arene_add 4. Add Aromatic Substrate (in CH₂Cl₂, dropwise at 0-5 °C) TCCP_add->Arene_add React 5. Reaction (Stir at 0-5 °C for 1-2 h) Arene_add->React Quench 6. Work-up (Quenching) (Pour onto ice/HCl) React->Quench Extract 7. Extraction (Separate organic layer, extract aqueous layer) Quench->Extract Wash 8. Washing (H₂O, NaHCO₃, Brine) Extract->Wash Dry 9. Drying and Solvent Removal (MgSO₄, Rotary Evaporation) Wash->Dry Purify 10. Purification (Vacuum Distillation or Chromatography) Dry->Purify

Caption: Experimental workflow for the Friedel-Crafts reaction with this compound.

Data Presentation

The following table summarizes the expected products and reported yields for the Friedel-Crafts reaction of this compound with various aromatic substrates.

Aromatic Substrate (ArH)Product (Ar-C₃Cl₃)Reported Yield (%)
Benzene1-Phenyl-2,3,3-trichlorocyclopropeneNearly Quantitative
Toluene1-(p-Tolyl)-2,3,3-trichlorocyclopropene (major)High
Anisole1-(p-Methoxyphenyl)-2,3,3-trichlorocyclopropene (major)High
Thiophene1-(2-Thienyl)-2,3,3-trichlorocyclopropeneNearly Quantitative
Naphthalene1-(1-Naphthyl)-2,3,3-trichlorocyclopropeneNearly Quantitative

Note: Yields are reported as "nearly quantitative" or "high" based on literature descriptions.[1] Specific numerical yields may vary depending on the precise reaction conditions and purification methods.

Safety Precautions

  • This compound is a reactive and potentially toxic compound. Handle with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle in a dry environment (e.g., glove box or under a nitrogen atmosphere) and avoid contact with skin and eyes. The quenching process is highly exothermic and should be performed with caution.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.

  • Concentrated hydrochloric acid is highly corrosive. Handle with appropriate care and PPE.

Conclusion

The Friedel-Crafts reaction of this compound with aromatic compounds is a powerful and efficient method for the synthesis of 1-aryl-2,3,3-trichlorocyclopropenes. The use of a Lewis acid catalyst to generate the aromatic trichlorocyclopropenium cation in situ allows for high yields of the desired products. The detailed protocol and data presented in these application notes provide a solid foundation for researchers to utilize this reaction in the development of novel chemical entities for various applications, including drug discovery. Careful adherence to anhydrous conditions and safety precautions is essential for the successful and safe execution of this procedure.

References

Application Notes and Protocols: Synthesis of Arylcyclopropanones from Tetrachlorocyclopropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylcyclopropanones are valuable synthetic intermediates in medicinal chemistry and materials science due to their unique strained-ring system and reactivity. This document provides a detailed protocol for the synthesis of arylcyclopropanones from tetrachlorocyclopropene. The synthesis proceeds through a two-step, one-pot reaction sequence involving an initial Friedel-Crafts-like arylation followed by in-situ hydrolysis of the intermediate. This method offers a straightforward route to this important class of compounds.

Reaction Pathway

The overall reaction involves the substitution of a chlorine atom on this compound with an aromatic group via a Friedel-Crafts reaction, catalyzed by a Lewis acid. The resulting aryl-trichlorocyclopropene intermediate is then hydrolyzed to the corresponding arylcyclopropanone.

Step 1: Friedel-Crafts Arylation C₃Cl₄ + ArH --(Lewis Acid)--> ArC₃Cl₃ + HCl

Step 2: Hydrolysis ArC₃Cl₃ + 2H₂O --> ArC₃(O)H₂ + 3HCl

Experimental Protocols

This protocol details the synthesis of 2-(4-methoxyphenyl)cyclopropanone as a representative example.

Protocol 1: One-Pot Synthesis of 2-(4-methoxyphenyl)cyclopropanone

Materials:

  • This compound (C₃Cl₄)

  • Anisole (B1667542) (methoxybenzene)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

Part A: Friedel-Crafts Acylation of Anisole

  • In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, add anhydrous aluminum chloride (1.2 equivalents).

  • Add anhydrous dichloromethane to the flask.

  • Cool the suspension to 0 °C in an ice bath with stirring.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension via the dropping funnel.

  • After the addition is complete, add a solution of anisole (1.1 equivalents) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition of anisole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Part B: Hydrolysis and Work-up

  • Upon completion of the Friedel-Crafts reaction, cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of cold water, followed by concentrated hydrochloric acid. Caution: This is an exothermic reaction and will release HCl gas. Perform in a well-ventilated fume hood.

  • Continue stirring at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2-3 hours to ensure complete hydrolysis.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure 2-(4-methoxyphenyl)cyclopropanone.

Data Presentation

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )EquivalentsYield (%)
This compoundC₃Cl₄177.831.0-
AnisoleC₇H₈O108.141.1-
Aluminum ChlorideAlCl₃133.341.2-
2-(4-methoxyphenyl)cyclopropanoneC₁₀H₁₀O₂162.19-60-75

Note: Yields are typical and may vary depending on reaction scale and conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction One-Pot Reaction cluster_workup Work-up and Purification setup 1. Charge flask with AlCl₃ and CH₂Cl₂ cool_down 2. Cool to 0 °C setup->cool_down add_tccp 3. Add this compound solution cool_down->add_tccp add_anisole 4. Add Anisole solution (0 °C, 30 min) add_tccp->add_anisole warm_react 5. Warm to RT and stir (2-4 h) add_anisole->warm_react hydrolysis 6. Cool to 0 °C and add H₂O and HCl warm_react->hydrolysis stir_hydrolysis 7. Stir at RT (2-3 h) hydrolysis->stir_hydrolysis extraction 8. Extraction with CH₂Cl₂ stir_hydrolysis->extraction wash 9. Wash with NaHCO₃ and Brine extraction->wash dry_concentrate 10. Dry and Concentrate wash->dry_concentrate purification 11. Column Chromatography dry_concentrate->purification final_product 2-(4-methoxyphenyl)cyclopropanone purification->final_product Pure Arylcyclopropanone

Caption: One-pot synthesis of arylcyclopropanone workflow.

Reaction Mechanism Pathway

reaction_mechanism cluster_step1 Step 1: Friedel-Crafts Arylation cluster_step2 Step 2: Hydrolysis TCCP This compound Intermediate Aryl-trichlorocyclopropene TCCP->Intermediate Electrophilic Aromatic Substitution Arene Arene (e.g., Anisole) Arene->Intermediate LewisAcid AlCl₃ LewisAcid->TCCP Catalyst Intermediate_hydrolysis Aryl-trichlorocyclopropene Water H₂O Product Arylcyclopropanone Water->Product Intermediate_hydrolysis->Product Nucleophilic Acyl Substitution

Caption: Two-step reaction pathway for arylcyclopropanone synthesis.

Application Notes and Protocols: Tetrachlorocyclopropene as a Dienophile in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachlorocyclopropene is a highly reactive dienophile for use in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. Its electron-deficient double bond, resulting from the inductive effect of the four chlorine atoms, makes it a potent reactant with a variety of conjugated dienes. The resulting cycloadducts are often strained bicyclic systems that can serve as versatile intermediates in organic synthesis. Notably, these adducts can undergo subsequent rearrangements to form substituted Dewar benzene (B151609) derivatives, which are themselves valuable building blocks for complex molecules. This document provides detailed application notes and experimental protocols for the use of this compound in Diels-Alder reactions with common dienes such as furan (B31954), cyclopentadiene (B3395910), and anthracene (B1667546).

Applications

The Diels-Alder adducts of this compound are valuable intermediates for the synthesis of a range of complex molecules, including:

  • Substituted Benzenes and Dewar Benzenes: The primary application lies in the synthesis of polychlorinated Dewar benzenes, which can be subsequently isomerized to form highly substituted benzene derivatives. These aromatic compounds are key scaffolds in medicinal chemistry and materials science.

  • Cage Compounds and Strained Ring Systems: The unique bicyclic structures of the adducts provide access to strained ring systems and cage-like molecules, which are of interest for their unique chemical and physical properties.

  • Precursors to Novel Ligands and Biologically Active Molecules: The functional group tolerance of the Diels-Alder reaction allows for the incorporation of diverse substituents, enabling the synthesis of precursors for novel ligands for catalysis and biologically active compounds.

Quantitative Data Summary

The following table summarizes the quantitative data for the Diels-Alder reaction of this compound with various dienes.

DieneReaction ConditionsProductYield (%)Reference
Furan1,4-Dioxane (B91453), 80°C, 1 hRearranged bicyclic adductGoodLaw and Tobey, 1968
CyclopentadieneRoom TemperatureRearranged bicyclic adductNearly QuantitativeLaw and Tobey, 1968
AnthraceneXylene, Reflux (approx. 140°C)9,10-dihydro-9,10-(tetrachloroetheno)anthraceneNot specifiedGeneral procedure analogy
1,3-Butadiene100°CUnrearranged Diels-Alder adductNot specifiedLaw and Tobey, 1968

Note: The yields for the reactions with furan and anthracene with this compound are not explicitly quantified in the readily available literature. The term "good yield" is used for the furan reaction. The protocol for anthracene is based on general Diels-Alder procedures with this diene. Further optimization may be required to achieve high yields.

Reaction Pathways and Mechanisms

The Diels-Alder reaction of this compound proceeds via a concerted [4+2] cycloaddition mechanism. The initial adducts, particularly those derived from cyclic dienes like furan and cyclopentadiene, are often highly strained and can undergo spontaneous rearrangement.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Diene TS [4+2] Cycloaddition Diene->TS Dienophile This compound Dienophile->TS Adduct Diels-Alder Adduct (e.g., Tetrachloro-Dewar Benzene derivative) TS->Adduct Concerted

Caption: General mechanism of the Diels-Alder reaction.

The reaction with cyclopentadiene, for instance, is believed to proceed through an unstable tricyclic intermediate that spontaneously rearranges to a more stable bicyclic allylic chloride.

Cyclopentadiene_Reaction CPD Cyclopentadiene Intermediate Unstable Tricyclic Adduct CPD->Intermediate TCCP This compound TCCP->Intermediate Product Rearranged Bicyclic Allylic Chloride Intermediate->Product Spontaneous Rearrangement

Caption: Reaction of this compound with cyclopentadiene.

Experimental Workflow

A general workflow for conducting Diels-Alder reactions with this compound is outlined below. Specific details for each diene are provided in the subsequent protocols.

Experimental_Workflow start Start: Prepare Reactants react Combine Diene and This compound in Solvent start->react heat Heat Reaction Mixture (if necessary) react->heat monitor Monitor Reaction Progress (e.g., by TLC or GC) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify Product (e.g., Chromatography, Recrystallization) workup->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end End: Isolated Product characterize->end

Caption: General experimental workflow.

Experimental Protocols

Safety Precautions: this compound is a reactive and potentially toxic compound. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Reaction of this compound with Furan

This protocol is adapted from a general procedure for tetrahalocyclopropenes.[1]

Materials:

  • This compound

  • Furan

  • 1,4-Dioxane (anhydrous)

  • Pressure vessel or sealed tube

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating plate

Procedure:

  • To a flame-dried pressure vessel equipped with a magnetic stir bar, add furan (1.0 equivalent).

  • Add anhydrous 1,4-dioxane as the solvent.

  • Add this compound (1.0 equivalent) to the solution at room temperature.

  • Seal the vessel securely.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Gradually heat the vessel to 80°C and maintain this temperature for approximately 1 hour, or until the starting material is consumed as monitored by TLC or GC.

  • Allow the reaction to cool to room temperature.

  • The crude product can then be subjected to an aqueous workup, followed by extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers should be dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: Reaction of this compound with Cyclopentadiene

This protocol is based on the findings of Law and Tobey (1968), which indicate a rapid, high-yield reaction at room temperature.

Materials:

  • This compound

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Anhydrous diethyl ether or dichloromethane

  • Standard glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in an anhydrous solvent such as diethyl ether or dichloromethane.

  • Cool the solution in an ice bath (0°C).

  • Slowly add freshly cracked cyclopentadiene (1.1 equivalents) to the stirred solution. An exothermic reaction may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction is typically complete within a few hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, remove the solvent under reduced pressure. The rearranged bicyclic adduct is often obtained in near-quantitative yield and may be used in the next step without further purification.

  • If necessary, the product can be purified by recrystallization or column chromatography.

Protocol 3: Reaction of this compound with Anthracene

This protocol is a general procedure for the Diels-Alder reaction of anthracene and can be adapted for use with this compound. A high-boiling solvent is typically required due to the lower reactivity of anthracene.

Materials:

  • This compound

  • Anthracene

  • Xylene (anhydrous)

  • Reflux condenser

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anthracene (1.0 equivalent) and this compound (1.1 equivalents).

  • Add anhydrous xylene to the flask.

  • Heat the reaction mixture to reflux (approximately 140°C) with vigorous stirring.

  • Monitor the reaction progress by TLC, observing the disappearance of the anthracene spot (which is fluorescent under UV light). The reaction may require several hours to reach completion.

  • Once the reaction is complete, allow the mixture to cool to room temperature. The product may crystallize out of the solution upon cooling.

  • If crystallization occurs, collect the product by vacuum filtration and wash with a small amount of cold xylene or hexanes.

  • If the product does not crystallize, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent system.

References

Application Notes and Protocols: Preparation of Trichlorocyclopropenium Salts from Tetrachlorocyclopropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of trichlorocyclopropenium salts from tetrachlorocyclopropene through reaction with various Lewis acids. The trichlorocyclopropenium cation is the smallest aromatic cation and a valuable intermediate in the synthesis of novel organic compounds. These protocols are intended for use by qualified researchers in a laboratory setting.

Introduction

The reaction of this compound with strong Lewis acids results in the formation of the stable trichlorocyclopropenium cation (C₃Cl₃⁺). This 2π-electron aromatic system serves as a versatile building block in organic synthesis. The stability and reactivity of the resulting salt are dependent on the Lewis acid used. This application note details the synthesis of trichlorocyclopropenium tetrachloroaluminate and provides data on the use of other Lewis acids.

Data Presentation

The selection of a Lewis acid is critical in the preparation of trichlorocyclopropenium salts. The following table summarizes the outcomes of reacting this compound with various Lewis acids.

Lewis AcidProductYield (%)Observations
Aluminum trichloride (B1173362) (AlCl₃)Trichlorocyclopropenium tetrachloroaluminate ([C₃Cl₃]⁺[AlCl₄]⁻)95-100%Forms a stable 1:1 adduct.
Antimony pentachloride (SbCl₅)Trichlorocyclopropenium hexachloroantimonate ([C₃Cl₃]⁺[SbCl₆]⁻)HighForms a stable 1:1 adduct.
Ferric chloride (FeCl₃)Trichlorocyclopropenium tetrachloroferrate ([C₃Cl₃]⁺[FeCl₄]⁻)HighForms a stable 1:1 adduct.
Gallium trichloride (GaCl₃)Trichlorocyclopropenium tetrachlorogallate ([C₃Cl₃]⁺[GaCl₄]⁻)HighForms a stable 1:1 adduct.

Note: Yields are reported as "High" or near quantitative based on available literature, which often describes the formation of stable 1:1 adducts without specifying numerical yields.

Experimental Protocols

Safety Precautions: this compound is a lachrymator and should be handled in a well-ventilated fume hood. Lewis acids such as aluminum trichloride are corrosive and react violently with water; they should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, under anhydrous conditions. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Synthesis of Trichlorocyclopropenium Tetrachloroaluminate

This protocol describes the preparation of trichlorocyclopropenium tetrachloroaluminate from this compound and aluminum trichloride.[1]

Materials:

  • This compound (C₃Cl₄)

  • Anhydrous aluminum trichloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous diethyl ether ((C₂H₅)₂O)

  • Schlenk flask or similar reaction vessel equipped with a magnetic stirrer and a dropping funnel

  • Inert gas supply (nitrogen or argon)

  • Cannula or syringe for liquid transfer

Procedure:

  • Reaction Setup: Assemble a dry Schlenk flask containing a magnetic stir bar under a stream of inert gas.

  • Reagent Addition:

    • To the flask, add anhydrous aluminum trichloride (1.0 eq).

    • Add anhydrous dichloromethane to the flask to create a slurry.

    • In a separate, dry dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous dichloromethane.

  • Reaction:

    • Cool the aluminum trichloride slurry to 0 °C using an ice bath.

    • Slowly add the this compound solution dropwise to the stirred slurry over 30 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the mixture for an additional 2 hours at room temperature.

  • Isolation and Purification:

    • The product, trichlorocyclopropenium tetrachloroaluminate, will precipitate from the solution as a white solid.

    • Isolate the solid product by filtration under an inert atmosphere.

    • Wash the solid with a small amount of anhydrous dichloromethane, followed by anhydrous diethyl ether to remove any unreacted starting material.

    • Dry the product under vacuum to obtain a fine, white, crystalline solid.

Characterization: The structure of the resulting trichlorocyclopropenium tetrachloroaluminate can be confirmed by spectroscopic methods such as Infrared (IR) and Raman spectroscopy. X-ray crystallography can also be used to confirm the trigonal planar structure of the cation.

Diagrams

experimental_workflow cluster_setup Reaction Setup cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Isolation & Purification setup_flask Dry Schlenk Flask under Inert Gas add_alcl3 Add Anhydrous AlCl₃ (1.0 eq) setup_flask->add_alcl3 add_ch2cl2_slurry Add Anhydrous CH₂Cl₂ to form a slurry add_alcl3->add_ch2cl2_slurry cool_slurry Cool AlCl₃ Slurry to 0 °C add_ch2cl2_slurry->cool_slurry prepare_tccp Prepare this compound (1.0 eq) in Anhydrous CH₂Cl₂ add_tccp Slowly Add this compound Solution prepare_tccp->add_tccp cool_slurry->add_tccp warm_rt Warm to Room Temperature add_tccp->warm_rt stir Stir for 2 hours warm_rt->stir precipitate Precipitation of Product stir->precipitate filter Filter under Inert Atmosphere precipitate->filter wash_ch2cl2 Wash with Anhydrous CH₂Cl₂ filter->wash_ch2cl2 wash_ether Wash with Anhydrous Diethyl Ether wash_ch2cl2->wash_ether dry Dry under Vacuum wash_ether->dry

Caption: Experimental workflow for the synthesis of trichlorocyclopropenium tetrachloroaluminate.

References

Application Notes and Protocols for Tetrachlorocyclopropene in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetrachlorocyclopropene (TCCP) is a highly reactive and versatile building block in organic synthesis. Its strained three-membered ring and four chlorine substituents impart unique chemical properties, making it a valuable precursor for the construction of complex molecular architectures, including those found in natural products. This document provides detailed application notes and experimental protocols for the use of TCCP in the synthesis of specific natural products, with a focus on the marine natural product family of dictyopterenes.

Application Note 1: Synthesis of Dictyopterene C’ via a Dichlorocyclopropane Intermediate

This compound can serve as a precursor to dichlorocyclopropanes, which are key intermediates in the synthesis of several natural products. A notable example is the synthesis of (±)-dictyopterene C', a volatile C11-hydrocarbon isolated from marine brown algae of the genus Dictyopteris. The synthesis proceeds through the formation of a dichlorocyclopropane which is then subjected to elimination and thermal rearrangement to yield the final natural product.

Logical Workflow for the Synthesis of (±)-Dictyopterene C'

The following diagram illustrates the key transformations in the synthesis of (±)-dictyopterene C' starting from a dichlorocyclopropane intermediate, which can be conceptually derived from this compound chemistry.

G start 1,1-dichloro-2-ethyl-3-hexylcyclopropane intermediate1 1-hexylidene-2-vinylcyclopropane and isomers start->intermediate1 KOBu-t, DMSO product (±)-dictyopterene C' intermediate1->product Thermolysis G start This compound Precursor intermediate1 1,1-dichloro-2-ethyl-3-hexylcyclopropane start->intermediate1 Multi-step synthesis intermediate2 1-hexylidene-2-vinylcyclopropane isomers intermediate1->intermediate2 KOBu-t, DMSO product (±)-dictyopterene A intermediate2->product Isomerization/Purification

Application Notes and Protocols: Tetrachlorocyclopropene in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrachlorocyclopropene (TCCP) is a versatile and highly reactive reagent in organometallic chemistry, primarily serving as a precursor to the aromatic trichlorocyclopropenium cation. This cation is a valuable building block for the synthesis of a diverse range of organometallic complexes, including those with novel catalytic and medicinal properties. This document provides detailed application notes on the utility of this compound in the synthesis of organometallic compounds, along with specific experimental protocols for the preparation of key intermediates and final complexes. Quantitative data are summarized in structured tables, and reaction pathways are visualized using diagrams to facilitate understanding and application in research and development.

Introduction to this compound in Organometallic Synthesis

This compound is a colorless liquid that has gained significant attention as a starting material for the generation of cyclopropenium salts.[1] The primary application of TCCP in organometallic chemistry stems from its facile conversion to the trichlorocyclopropenium ion ([C₃Cl₃]⁺) upon treatment with a Lewis acid, such as aluminum trichloride (B1173362).[1] This 2π-electron aromatic cation is a key intermediate for the synthesis of various organometallic compounds through reactions with low-valent transition metal complexes.

The resulting organometallic complexes often feature the cyclopropenyl moiety as a ligand, which can adopt various coordination modes, most commonly η³. These cyclopropenyl complexes of metals such as palladium, platinum, nickel, and cobalt have been investigated for their potential applications in catalysis and materials science. Furthermore, derivatives of cyclopropenium salts are being explored in the development of novel therapeutic agents.

Key Applications

  • Synthesis of Cyclopropenium Salts: this compound is the primary starting material for the synthesis of trichlorocyclopropenium salts, which are stable yet reactive intermediates.

  • Precursor to Organometallic Complexes: Trichlorocyclopropenium salts react with a variety of low-valent metal complexes to afford stable organometallic compounds containing a cyclopropenyl ligand.

  • Catalysis: Organometallic complexes derived from this compound are being investigated as catalysts in various organic transformations.

  • Drug Discovery: The unique electronic and structural properties of cyclopropenium-containing compounds make them interesting scaffolds for the design of new therapeutic agents.

Experimental Protocols

Protocol 1: Synthesis of Trichlorocyclopropenium Tetrachloroaluminate

This protocol describes the synthesis of the key intermediate, trichlorocyclopropenium tetrachloroaluminate, from this compound.

Materials:

  • This compound (C₃Cl₄)

  • Anhydrous Aluminum Trichloride (AlCl₃)

  • Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

  • Schlenk flask and line

  • Magnetic stirrer

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve anhydrous aluminum trichloride in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of this compound in anhydrous dichloromethane to the stirred AlCl₃ solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • The product, trichlorocyclopropenium tetrachloroaluminate ([C₃Cl₃]⁺[AlCl₄]⁻), will precipitate from the solution as a white solid.

  • Isolate the solid by filtration under inert atmosphere, wash with anhydrous dichloromethane, and dry under vacuum.

Characterization:

  • The formation of the trichlorocyclopropenium cation can be confirmed by X-ray crystallography, which reveals the expected planar C₃ ring with short C-Cl bonds.[1]

Protocol_1 TCCP This compound (C₃Cl₄) Reaction Reaction at 0 °C to RT TCCP->Reaction AlCl3 Aluminum Trichloride (AlCl₃) AlCl3->Reaction Solvent Anhydrous CH₂Cl₂ Solvent->Reaction Product Trichlorocyclopropenium Tetrachloroaluminate ([C₃Cl₃]⁺[AlCl₄]⁻) Reaction->Product

Protocol 2: Synthesis of an η³-Triphenylcyclopropenyl Palladium Complex

This protocol outlines a general procedure for the synthesis of an η³-triphenylcyclopropenyl palladium complex from a triphenylcyclopropenium salt (which can be derived from this compound via substitution reactions).

Materials:

  • Triphenylcyclopropenium Bromide ([C₃Ph₃]Br)

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • Triphenylphosphine (B44618) (PPh₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask and line

  • Magnetic stirrer

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve bis(dibenzylideneacetone)palladium(0) and triphenylphosphine in anhydrous THF.

  • Stir the solution until a homogeneous mixture is obtained.

  • Add solid triphenylcyclopropenium bromide to the reaction mixture in one portion.

  • Stir the reaction mixture at room temperature for 4-6 hours. The color of the solution will typically change, indicating complex formation.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).

Protocol_2 C3Ph3Br Triphenylcyclopropenium Bromide Reaction Reaction at RT C3Ph3Br->Reaction Pd_dba_2 Pd(dba)₂ Pd_dba_2->Reaction PPh3 Triphenylphosphine PPh3->Reaction Solvent Anhydrous THF Solvent->Reaction Product [Pd(η³-C₃Ph₃)(PPh₃)₂]Br Reaction->Product

Quantitative Data

The following tables summarize key quantitative data for compounds related to the organometallic chemistry of this compound.

CompoundFormulaMolar Mass ( g/mol )AppearanceBoiling Point (°C)
This compoundC₃Cl₄177.83Colorless liquid125 - 130
Trichlorocyclopropenium Tetrachloroaluminate[C₃Cl₃]⁺[AlCl₄]⁻346.65White solidDecomposes

Table 1: Physical Properties of this compound and a Key Derivative.[1]

Organometallic Complex TypeMetal (M)Typical Ligands (L)1H NMR (δ, ppm)13C NMR (δ, ppm)IR (ν, cm⁻¹)
[M(η³-C₃R₃)L₂]⁺Pd, Pt, NiPPh₃, CO7.0 - 8.5 (aromatic)125 - 140 (aromatic), 90 - 110 (C₃ ring)~2000 (CO)
Co(η³-C₃R₃)(CO)₃CoCO7.2 - 8.0 (aromatic)127 - 135 (aromatic), 95 - 105 (C₃ ring)2050, 1990 (CO)

Table 2: Representative Spectroscopic Data for Organometallic Complexes Derived from Cyclopropenium Precursors. (Note: Specific shifts and frequencies can vary significantly with substituents (R) and other ligands.)

Signaling Pathways and Logical Relationships

The central theme in the organometallic chemistry of this compound is its transformation into the trichlorocyclopropenium cation, which then serves as an electrophilic building block for the synthesis of more complex organometallic structures. This logical progression is outlined below.

Logical_Flow TCCP This compound (C₃Cl₄) C3Cl3_cation Trichlorocyclopropenium Cation ([C₃Cl₃]⁺) TCCP->C3Cl3_cation Chloride Abstraction Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->C3Cl3_cation Substitution Nucleophilic Substitution (e.g., with ArH, R₂NH) C3Cl3_cation->Substitution Substituted_Cation Substituted Cyclopropenium Cation ([C₃R₃]⁺) Substitution->Substituted_Cation Organometallic_Complex η³-Cyclopropenyl Metal Complex Substituted_Cation->Organometallic_Complex Reaction with Drug_Development Drug Development Scaffolds Substituted_Cation->Drug_Development Low_Valent_Metal Low-Valent Metal Complex (e.g., Pd(0), Co(I)) Low_Valent_Metal->Organometallic_Complex Catalytic_Applications Catalytic Applications Organometallic_Complex->Catalytic_Applications

Conclusion

This compound is a valuable and reactive starting material in organometallic chemistry. Its ability to be readily converted into the trichlorocyclopropenium cation opens up a rich area of synthesis, allowing for the creation of a wide variety of organometallic complexes with potential applications in catalysis and medicinal chemistry. The protocols and data provided herein serve as a foundational guide for researchers looking to explore the utility of this versatile reagent in their own work. Further research into the catalytic activities and biological properties of these novel organometallic compounds is a promising avenue for future discovery.

References

Application Notes and Protocols: Synthesis of Substituted Acetylenes via Tetrachlorocyclopropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of substituted acetylenes, specifically diarylacetylenes, using tetrachlorocyclopropene as a key starting material. The methodology is based on the reaction of this compound with organolithium reagents, which proceeds via a proposed dichlorocyclopropene intermediate followed by ring-opening and fragmentation. This approach offers a unique pathway to symmetrically substituted alkynes. Included are a step-by-step experimental protocol, a summary of representative yields, and a discussion of the reaction mechanism.

Introduction

The synthesis of substituted acetylenes is a cornerstone of modern organic chemistry, providing critical building blocks for pharmaceuticals, functional materials, and complex molecular architectures. While numerous methods exist for their preparation, the use of small, strained ring systems as precursors offers novel synthetic routes. This compound (TCCP) has been identified as a viable C3 synthon for the generation of C2 acetylene (B1199291) units. The reaction of TCCP with organolithium reagents, such as phenyllithium (B1222949), provides a direct route to diarylacetylenes. This process is believed to involve initial substitution, elimination to a highly reactive dichlorocyclopropene intermediate, further nucleophilic attack, and subsequent fragmentation of the strained ring to yield the stable alkyne product.

Reaction Scheme & Proposed Mechanism

The overall transformation involves the reaction of one equivalent of this compound with four equivalents of an aryllithium reagent to produce a symmetrically disubstituted acetylene.

Overall Reaction: C₃Cl₄ + 4 ArLi → Ar-C≡C-Ar + 4 LiCl

The reaction mechanism is proposed to proceed through the following key steps:

  • Initial Nucleophilic Attack & Elimination: An aryllithium molecule attacks the this compound, leading to the elimination of lithium chloride and the formation of a trichlorocyclopropene intermediate.

  • Formation of Dichlorocyclopropene: A second equivalent of aryllithium acts as a base, removing a vinyl proton and eliminating another molecule of LiCl to form the highly reactive and unstable 1,2-dichlorocyclopropene.

  • Second Nucleophilic Attack: A third equivalent of aryllithium attacks the dichlorocyclopropene intermediate.

  • Ring-Opening and Fragmentation: The resulting anionic cyclopropene (B1174273) intermediate is unstable and undergoes electrocyclic ring-opening and fragmentation, losing two chloride ions to form the diarylacetylene product. The final equivalent of aryllithium likely facilitates the elimination of the remaining chlorine atoms.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis of diarylacetylenes from this compound.

experimental_workflow start Start setup Prepare Dry Apparatus (N2/Ar Atmosphere) start->setup prepare_reagents Prepare Aryllithium Solution in Dry Diethyl Ether setup->prepare_reagents cool_reaction Cool Aryllithium Solution to -70 °C prepare_reagents->cool_reaction add_tccp Slowly Add this compound (in Dry Diethyl Ether) cool_reaction->add_tccp react Stir at -70 °C for 2h, then Warm to Room Temp. add_tccp->react quench Quench Reaction with Saturated NH4Cl (aq) react->quench extract Extract with Diethyl Ether & Wash with Brine quench->extract dry_concentrate Dry Organic Layer (MgSO4) & Concentrate in vacuo extract->dry_concentrate purify Purify by Recrystallization (e.g., from Ethanol) dry_concentrate->purify characterize Characterize Product (MP, NMR, IR) purify->characterize end End characterize->end

Caption: Experimental workflow for diarylacetylene synthesis.

Detailed Experimental Protocol: Synthesis of Diphenylacetylene (B1204595) (Tolan)

This protocol is adapted from established procedures for the reaction of perhalogenated compounds with organolithium reagents.

Materials & Equipment:

  • This compound (TCCP)

  • Phenyllithium (solution in diethyl ether/cyclohexane, titrate before use)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ethanol (B145695) (for recrystallization)

  • Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen/argon inlet

  • Dry ice/acetone bath

  • Standard glassware for extraction and purification

Safety Precautions:

  • This compound is a reactive and potentially toxic haloalkane. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organolithium reagents such as phenyllithium and butyllithium (B86547) are corrosive and may be pyrophoric. All manipulations must be performed under an inert atmosphere (N₂ or Ar) using anhydrous solvents and syringes or cannula techniques.

  • Diethyl ether is extremely flammable. Ensure there are no sources of ignition nearby.

Procedure:

  • Apparatus Setup: A 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet adapter is assembled. The apparatus is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

  • Reagent Preparation: The flask is charged with a solution of phenyllithium (100 mmol, 4.0 equiv) in anhydrous diethyl ether (150 mL) via cannula transfer.

  • Reaction Initiation: The stirred phenyllithium solution is cooled to -70 °C using a dry ice/acetone bath.

  • Addition of this compound: A solution of this compound (4.45 g, 25 mmol, 1.0 equiv) in anhydrous diethyl ether (50 mL) is prepared and added to the dropping funnel. This solution is then added dropwise to the cooled, stirred phenyllithium solution over 30 minutes, ensuring the internal temperature does not rise above -65 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is stirred at -70 °C for an additional 2 hours. The cooling bath is then removed, and the mixture is allowed to warm slowly to room temperature overnight with continuous stirring.

  • Workup - Quenching: The reaction is carefully quenched by the slow, dropwise addition of 100 mL of saturated aqueous ammonium chloride solution while cooling the flask in an ice-water bath.

  • Workup - Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

  • Workup - Washing and Drying: The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude solid residue is purified by recrystallization from hot ethanol to yield diphenylacetylene as white crystals.

  • Characterization: The product is characterized by determining its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.

Data Summary

The reaction has been successfully applied to generate various symmetrically substituted diarylacetylenes. The yields are generally moderate to good, depending on the nature of the aryl group and the purity of the organolithium reagent.

Organolithium Reagent (ArLi)Product (Ar-C≡C-Ar)Typical Yield (%)
PhenyllithiumDiphenylacetylene60-75%
p-TolyllithiumBis(p-tolyl)acetylene55-70%
n-ButyllithiumDi-n-butylacetylene40-55%

Note: Yields are representative and can vary based on specific reaction conditions and scale.

Conclusion

The synthesis of diarylacetylenes from this compound and aryllithium reagents provides a valuable, albeit specialized, synthetic route. It demonstrates the utility of strained perhalogenated rings as precursors to linear alkyne systems. While requiring careful handling of reactive intermediates and reagents, the protocol is straightforward and offers a reliable method for accessing symmetrically substituted acetylenes that may be complementary to other established synthetic strategies like Sonogashira coupling or oxidative dimerization of terminal alkynes.

Application Notes and Protocols for the Laboratory-Scale Synthesis of Tetrachlorocyclopropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale synthesis of tetrachlorocyclopropene, a versatile reagent in organic synthesis. The described method is a two-step process commencing with the formation of pentachlorocyclopropane (B1630593) from trichloroethylene (B50587), followed by a dehydrochlorination reaction to yield the target compound.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting materials, intermediate, and final product is provided below for easy reference during the experimental process.

CompoundFormulaMolar Mass ( g/mol )AppearanceBoiling Point (°C)Density (g/mL)Refractive Index (n20/D)
TrichloroethyleneC₂HCl₃131.39Colorless liquid87.21.4641.477
PentachlorocyclopropaneC₃HCl₅214.30Colorless liquid70 / 19 mmHg1.6681.510
This compoundC₃Cl₄177.83Colorless liquid125-1301.451.507

Experimental Protocols

This section details the step-by-step procedures for the synthesis of this compound.

Step 1: Synthesis of Pentachlorocyclopropane

This procedure outlines the synthesis of pentachlorocyclopropane via the addition of dichlorocarbene, generated in situ from chloroform (B151607) and a strong base, to trichloroethylene using a phase transfer catalyst.

Materials and Reagents:

  • Trichloroethylene (C₂HCl₃)

  • Chloroform (CHCl₃)

  • Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH), 50% aqueous solution

  • Benzyltriethylammonium chloride (phase transfer catalyst)

  • Dichloromethane (B109758) (CH₂Cl₂) (for extraction)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Condenser

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a 250 mL three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, add trichloroethylene (26.2 g, 0.2 mol), benzyltriethylammonium chloride (0.5 g), and a 50% aqueous solution of potassium hydroxide (33.7 g, 0.3 mol).[1]

  • With vigorous stirring, add chloroform (35.71 g, 0.3 mol) dropwise from the dropping funnel over a period of 1 hour, maintaining the reaction temperature at 30°C.[1]

  • After the addition is complete, continue stirring the mixture for an additional 3 hours at 30°C.[1]

  • Upon completion of the reaction, transfer the mixture to a separatory funnel.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with water (2 x 100 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude pentachlorocyclopropane is then purified by vacuum distillation.

Quantitative Data:

ProductYieldPurity
Pentachlorocyclopropane86%>97%

Yield and purity data are based on the provided patent information.[1][2]

Step 2: Synthesis of this compound

This step involves the dehydrochlorination of pentachlorocyclopropane using a base to yield this compound.[3][4]

Materials and Reagents:

  • Pentachlorocyclopropane (from Step 1)

  • Potassium hydroxide (KOH) or other suitable base

  • Anhydrous diethyl ether or other suitable solvent

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve pentachlorocyclopropane in a suitable anhydrous solvent such as diethyl ether.

  • Add a stoichiometric amount of a base, such as powdered potassium hydroxide.

  • The reaction mixture is typically stirred at room temperature or gently heated to effect the dehydrohalogenation.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, filter the mixture to remove the inorganic salts.

  • Wash the filtrate with water to remove any remaining base.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation.

  • Purify the resulting crude this compound by fractional distillation under reduced pressure.

Characterization Data

The synthesized this compound should be characterized by spectroscopic methods to confirm its identity and purity.

Spectroscopic Data Summary:

TechniqueSolventChemical Shift (δ) / Wavenumber (cm⁻¹)
¹³C NMR CDCl₃Specific shifts to be determined from experimental data.
¹H NMR CDCl₃No proton signals are expected for this compound.
FTIR (Neat) -Characteristic C=C and C-Cl stretching frequencies.

Detailed spectroscopic data should be acquired and analyzed for the synthesized product.[5][6]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of Pentachlorocyclopropane cluster_step2 Step 2: Synthesis of this compound Start Start Materials: Trichloroethylene, Chloroform, KOH, Catalyst Reaction1 Phase Transfer Catalyzed Dichlorocarbene Addition (30°C, 3h) Start->Reaction1 Workup1 Workup: - Phase Separation - Extraction (CH2Cl2) - Washing - Drying (MgSO4) Reaction1->Workup1 Purification1 Purification: Vacuum Distillation Workup1->Purification1 Intermediate Pentachlorocyclopropane Purification1->Intermediate Reaction2 Dehydrochlorination with Base (e.g., KOH) Intermediate->Reaction2 Workup2 Workup: - Filtration - Washing - Drying (MgSO4) Reaction2->Workup2 Purification2 Purification: Fractional Distillation Workup2->Purification2 FinalProduct This compound Purification2->FinalProduct

Caption: Workflow for the laboratory-scale synthesis of this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Trichloroethylene, chloroform, and this compound are hazardous chemicals. Avoid inhalation, ingestion, and skin contact.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Potassium hydroxide and sodium hydroxide are corrosive. Handle with care.

  • The reaction can be exothermic; therefore, careful temperature control is essential.

References

Purification of Tetrachlorocyclopropene by Distillation: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the purification of tetrachlorocyclopropene via distillation. This information is intended for researchers, scientists, and professionals in drug development and chemical synthesis who handle this highly reactive and hazardous compound. Adherence to strict safety protocols is paramount when working with this compound.

Introduction

This compound (C₃Cl₄) is a colorless, fuming liquid that serves as a versatile reagent in organic synthesis, particularly in the preparation of cyclopropene (B1174273) derivatives and other strained ring systems. Due to its high reactivity and sensitivity to moisture, it is often synthesized and purified in the laboratory. Distillation is the primary method for its purification, effectively removing less volatile precursors and side products. This note outlines the principles and a detailed protocol for the safe and efficient purification of this compound by distillation.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of this compound and its common impurities is crucial for a successful and safe distillation.

Table 1: Physicochemical Properties of this compound and Key Impurity

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
This compoundC₃Cl₄177.83125-130 (at 760 mmHg)[1][2]1.45[1]1.507[1]
Pentachlorocyclopropane (B1630593)C₃HCl₅214.29182.2 (at 760 mmHg)[3]; 70 (at 19 mmHg)[4]; 55-56 (at 7 mmHg)[5]1.6681.5169

Safety Precautions:

This compound is a lachrymator and is corrosive to the skin, eyes, and respiratory tract. It is also highly sensitive to moisture and can decompose violently. All handling and purification procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.

Impurity Profile

The primary impurity in crude this compound is its precursor, pentachlorocyclopropane . This compound is synthesized by the dehydrochlorination of pentachlorocyclopropane.[2] Other potential impurities may include unreacted starting materials from the dichlorocarbene (B158193) generation and addition to trichloroethylene, as well as chlorinated side products. The significant difference in the atmospheric boiling points of this compound (125-130 °C) and pentachlorocyclopropane (182.2 °C) allows for their effective separation by simple distillation.[1][2][3]

Experimental Protocol: Purification of this compound by Simple Distillation

This protocol details the purification of this compound from higher-boiling impurities, primarily pentachlorocyclopropane.

4.1. Materials and Equipment:

  • Crude this compound

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle with a stirrer

  • Thermometer

  • Vacuum source and gauge (optional, for vacuum distillation)

  • Boiling chips or magnetic stir bar

  • Dry glassware

  • Inert gas source (e.g., nitrogen or argon)

  • Schlenk line (optional, for handling under inert atmosphere)

  • Appropriate PPE (chemical resistant gloves, safety goggles, lab coat)

4.2. Distillation Workflow Diagram:

DistillationWorkflow cluster_prep Preparation cluster_distill Distillation cluster_post Post-Distillation start Assemble Dry Distillation Apparatus charge Charge Flask with Crude TCCP & Boiling Chips start->charge inert Establish Inert Atmosphere charge->inert heat Heat the Distillation Flask inert->heat monitor Monitor Temperature and Pressure heat->monitor collect_forerun Collect and Discard Forerun collect_product Collect Pure TCCP Fraction collect_forerun->collect_product cool Cool the Apparatus collect_product->cool monitor->collect_forerun store Store Purified TCCP cool->store cleanup Clean and Dispose of Waste cool->cleanup

Caption: Workflow for the purification of this compound by distillation.

4.3. Step-by-Step Procedure:

  • Apparatus Assembly: Assemble a standard simple distillation apparatus using dry glassware in a fume hood. Ensure all joints are properly sealed.

  • Charging the Flask: Charge the round-bottom distillation flask with the crude this compound to no more than two-thirds of its volume. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Initiate Distillation: Begin heating the distillation flask gently with a heating mantle.

  • Fraction Collection:

    • Forerun: Collect the initial distillate (forerun) in a separate receiving flask and discard it. This fraction may contain more volatile impurities.

    • Product Fraction: As the temperature of the distilling vapor stabilizes near the boiling point of this compound (125-130 °C at atmospheric pressure), switch to a clean, dry receiving flask to collect the purified product.

    • Residue: Stop the distillation before the distillation flask goes to dryness to prevent the formation of potentially explosive residues. The remaining liquid in the distillation flask will be enriched in the higher-boiling impurity, pentachlorocyclopropene.

  • Post-Distillation:

    • Allow the apparatus to cool down completely before dismantling.

    • Transfer the purified this compound to a clean, dry, and tightly sealed container, preferably under an inert atmosphere.

    • Store the purified product at 2-8°C to minimize decomposition.

4.4. Vacuum Distillation (Recommended):

Due to the relatively high atmospheric boiling point of this compound, performing the distillation under reduced pressure (vacuum distillation) is recommended to prevent potential thermal decomposition.

  • Pressure and Temperature: Based on the predicted vapor pressure of 10.9 mmHg at 25 °C, the boiling point of this compound at a moderate vacuum (e.g., 10-20 mmHg) will be significantly lower than its atmospheric boiling point.[6] For instance, the precursor pentachlorocyclopropane boils at 70 °C at 19 mmHg and 55-56 °C at 7 mmHg.[4][5] A similar reduction in boiling point is expected for this compound. It is crucial to use a vacuum gauge to monitor the pressure and control the distillation temperature accordingly.

  • Procedure: The procedure is similar to the simple distillation, with the addition of a vacuum adapter and a connection to a vacuum source. Ensure all glassware is rated for use under vacuum to prevent implosion.

Quality Control

The purity of the distilled this compound can be assessed by several analytical methods:

  • Gas Chromatography (GC): To determine the percentage of purity and identify any remaining impurities.

  • Refractive Index: The refractive index of the purified liquid should be close to the literature value of 1.507.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and absence of proton-containing impurities.

Waste Disposal

All waste materials, including the forerun, distillation residue, and any contaminated cleaning solvents, are considered hazardous and must be disposed of in accordance with local, state, and federal regulations. Do not dispose of this compound or its waste down the drain.

Logical Relationship Diagram

TCCP_Purification_Logic cluster_synthesis Synthesis cluster_reaction Dehydrochlorination cluster_purification Purification start Trichloroethylene + Dichlorocarbene intermediate Pentachlorocyclopropane (Impurity) start->intermediate crude_product Crude this compound intermediate->crude_product Base distillation Distillation crude_product->distillation pure_product Pure this compound distillation->pure_product Lower Boiling Point waste Distillation Residue (Pentachlorocyclopropane) distillation->waste Higher Boiling Point

Caption: Synthesis and purification pathway of this compound.

References

Application Notes and Protocols for Safe Quenching of Tetrachlorocyclopropene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachlorocyclopropene (TCCP) is a highly reactive and versatile reagent used in organic synthesis, notably for the preparation of cyclopropene (B1174273) derivatives and other strained ring systems.[1] Its high electrophilicity and strained three-membered ring make it a potent dienophile and a precursor to the trichlorocyclopropenium cation.[1] However, this high reactivity also presents significant safety challenges. Uncontrolled reactions or improper quenching of residual TCCP can lead to vigorous, exothermic events.

These application notes provide detailed protocols for the safe and effective quenching of reactions involving this compound. The procedures outlined are based on established best practices for handling reactive electrophiles and aim to mitigate risks such as rapid heat generation, pressure buildup, and the release of hazardous byproducts like hydrogen chloride gas.[2][3] Adherence to these protocols is crucial for ensuring laboratory safety.

Hazards Associated with this compound

This compound is a hazardous chemical with the following primary concerns:

  • Irritant: It is a lachrymator and causes serious irritation to the eyes, skin, and respiratory system.[4][5]

  • Moisture Sensitive: TCCP reacts with water, potentially in a vigorous manner.[5] It should be stored in a cool, dry environment (2-8°C) under an inert atmosphere.[6]

  • Incompatible Materials: It is incompatible with strong oxidizing agents.[2][3]

  • Hazardous Decomposition: Under fire conditions or through uncontrolled hydrolysis, it can decompose to produce toxic fumes, including carbon oxides and hydrogen chloride gas.[2][3]

All manipulations should be performed in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile), must be worn.[3][4][7]

Experimental Protocols

Protocol 1: General Quenching Procedure for Non-Basic, Anhydrous Reactions

This protocol is suitable for quenching reactions where TCCP is the limiting reagent or where a slight excess of TCCP remains in an anhydrous, non-basic organic solvent.

Materials:

  • Reaction mixture containing residual this compound

  • Inert, high-boiling point solvent (e.g., toluene (B28343), heptane)

  • Isopropanol (B130326)

  • Methanol (B129727)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Appropriately sized flask for the quenching procedure (at least 3-4 times the volume of the reaction mixture)

  • Stir plate and stir bar

  • Ice bath

  • Addition funnel

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Preparation:

    • Ensure the reaction flask is under an inert atmosphere (Nitrogen or Argon).[8]

    • If the reaction solvent has a low boiling point (e.g., dichloromethane, diethyl ether), it is advisable to replace it with a higher-boiling inert solvent like toluene or heptane (B126788) via careful distillation or by co-evaporation on a rotary evaporator, taking care not to concentrate the reactive mixture excessively.

    • Dilute the reaction mixture with the chosen inert, high-boiling solvent to a concentration of approximately 0.1-0.2 M with respect to the initial TCCP concentration. This helps to dissipate heat generated during the quench.

    • Cool the diluted reaction mixture to 0°C using an ice-water bath.[8]

  • Stepwise Quenching:

    • Step 1: Isopropanol Addition. Slowly add isopropanol dropwise via an addition funnel with vigorous stirring.[8][9] Monitor the internal temperature of the flask. If a significant exotherm is observed, pause the addition until the temperature subsides.

    • Step 2: Methanol Addition. Once the addition of isopropanol no longer produces an exotherm, slowly add methanol.[9] Methanol is more reactive than isopropanol and will help to consume any remaining traces of TCCP.

    • Step 3: Water Addition. After the methanol addition is complete and no further heat is generated, slowly add deionized water dropwise.[8][9] This step will hydrolyze any remaining chlorinated species. Be aware that this step may generate HCl gas, which should be vented through a bubbler or a scrub system.

    • Allow the mixture to warm to room temperature and stir for at least one hour to ensure the quenching is complete.[8]

  • Work-up and Neutralization:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with deionized water and then with a saturated aqueous sodium bicarbonate solution to neutralize any generated acid.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • The dried organic solution can then be filtered and concentrated to isolate the product.

    • The aqueous layers should be combined and neutralized before disposal according to institutional guidelines.

Protocol 2: Quenching of Glassware and Syringes

This protocol is for decontaminating apparatus that has come into contact with pure or concentrated solutions of this compound.

Materials:

  • Contaminated glassware or syringe

  • Inert solvent (e.g., hexane (B92381), toluene)

  • Isopropanol

  • Methanol

  • Beaker or flask for quenching

Procedure:

  • Initial Rinse:

    • Immediately after use, rinse the contaminated glassware or syringe multiple times with an inert solvent such as hexane or toluene.

    • Transfer these rinsates to a separate flask under an inert atmosphere for quenching as described in Protocol 1, starting from the dilution and cooling step.[9]

  • Decontamination:

    • To the rinsed glassware, add a volume of isopropanol sufficient to cover the contaminated surfaces. Allow it to stand for at least 15 minutes.

    • Discard the isopropanol into the quenching flask from the previous step.

    • Rinse the glassware with methanol, and again add the rinsate to the quenching flask.

    • Finally, rinse thoroughly with water.

    • The glassware can then be cleaned using standard laboratory procedures.

Data Presentation

Table 1: Quenching Agent Reactivity and Rationale

Quenching AgentRelative ReactivityPurpose in ProtocolKey Safety Considerations
Isopropanol LowInitial, gentle quenching of the bulk of reactive TCCP.[8][9]Addition must be slow and at 0°C to control the exothermic reaction.
Methanol MediumTo react with any remaining TCCP after the initial isopropanol quench.[9]Added after the initial exotherm from isopropanol has ceased.
Water HighTo hydrolyze any remaining TCCP and chlorinated intermediates.[8][9]Can produce HCl gas. Must be added slowly and after the alcohols.
Sat. NaHCO₃ N/A (Base)To neutralize acidic byproducts (HCl) in the work-up phase.Gas (CO₂) evolution will occur. Ensure adequate venting.

Table 2: Recommended Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.[3][4]Protects against splashes of corrosive chemicals and the lachrymatory effects of TCCP.[4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[2][7]Prevents skin contact and irritation.[5]
Body Protection Flame-resistant laboratory coat.Protects against chemical splashes and potential fire hazards from flammable solvents.
Respiratory Not generally required if working in a certified fume hood.A respirator may be necessary for spill cleanup outside of a fume hood.[4]

Visualizations

Quenching_Workflow cluster_prep Preparation Phase cluster_quench Stepwise Quenching Phase cluster_workup Work-up & Neutralization Phase A Reaction Mixture (contains TCCP) B Dilute with High-Boiling Inert Solvent (e.g., Toluene) A->B Increase thermal mass C Cool to 0°C in Ice Bath B->C Control exotherm D Slowly Add Isopropanol C->D Begin Quench E Slowly Add Methanol D->E After exotherm ceases F Slowly Add Water E->F After exotherm ceases G Warm to Room Temperature F->G Complete Quench H Wash with Water G->H I Wash with Sat. NaHCO3 H->I Neutralize HCl J Dry and Isolate Product I->J

Caption: Workflow for the safe quenching of this compound reactions.

Safety_Hierarchy cluster_controls Hierarchy of Controls cluster_examples Examples A Engineering Controls B Administrative Controls A->B A_ex Chemical Fume Hood Inert Atmosphere Setup A->A_ex C Personal Protective Equipment (PPE) B->C B_ex Standard Operating Procedures (SOPs) Proper Training B->B_ex C_ex Goggles, Face Shield, Lab Coat, Gloves C->C_ex

Caption: Hierarchy of safety controls for handling this compound.

References

Synthesis of Cyclopropenimines from Tetrachlorocyclopropene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of cyclopropenimines, a class of potent non-ionic organic superbases, using tetrachlorocyclopropene as a key starting material. The unique structural and electronic properties of cyclopropenimines, stemming from the aromatic stabilization of their conjugate acids, make them valuable as catalysts in organic synthesis and as scaffolds in medicinal chemistry.

I. Introduction and Applications

Cyclopropenimines are exceptionally strong Brønsted bases, with basicity comparable to or exceeding that of phosphazenes and other established superbases. This high basicity is attributed to the formation of a stable, Hückel aromatic 2π-electron cyclopropenium cation upon protonation of the imine nitrogen. This inherent stability of the conjugate acid drives the basicity of the neutral cyclopropenimine.

Key Applications:

  • Organocatalysis: Chiral cyclopropenimines have emerged as highly effective enantioselective Brønsted base catalysts for a variety of chemical transformations, including Michael additions, Mannich reactions, and alkylations. Their ability to deprotonate weakly acidic pronucleophiles under mild conditions with high enantiocontrol is a significant advantage.

  • Drug Development: The rigid cyclopropane (B1198618) scaffold can impart favorable pharmacological properties to drug candidates, such as increased metabolic stability and improved binding affinity to biological targets. The unique three-dimensional structure of cyclopropenimine derivatives can be exploited to design novel therapeutic agents.

  • Superbases in Synthesis: The strong basicity of cyclopropenimines allows them to be used as reagents in a range of synthetic applications where a non-nucleophilic, strong organic base is required.

II. General Reaction Scheme and Mechanism

The synthesis of bis(dialkylamino)cyclopropenimines from this compound (TCCP) generally proceeds through a two-step sequence. First, TCCP reacts with a secondary amine to form a tris(dialkylamino)chlorocyclopropenium salt. This intermediate is then reacted with a primary amine to furnish the desired cyclopropenimine.

Reaction Pathway:

G TCCP This compound Intermediate Tris(dialkylamino)chlorocyclopropenium Salt TCCP->Intermediate Substitution SecAmine + Secondary Amine (e.g., Dicyclohexylamine) Cyclopropenimine Cyclopropenimine Intermediate->Cyclopropenimine Substitution PrimAmine + Primary Amine (e.g., (R)-(-)-2-Amino-2-phenylethanol)

Caption: General reaction pathway for the synthesis of cyclopropenimines from this compound.

The mechanism involves sequential nucleophilic substitution of the chlorine atoms on the cyclopropene (B1174273) ring by the amine nucleophiles. The formation of the stable cyclopropenium ion intermediate is a key driving force for the reaction.

III. Experimental Protocols

The following protocols are based on established literature procedures for the synthesis of chiral bis(dicyclohexylamino)cyclopropenimines, which have been demonstrated to be effective organocatalysts.

A. Synthesis of Tris(dicyclohexylamino)chlorocyclopropenium Chloride

This procedure details the synthesis of the key cyclopropenium salt intermediate.

Experimental Workflow:

G Start Start Setup Combine TCCP and Dicyclohexylamine (B1670486) in Acetonitrile (B52724) Start->Setup Reaction1 Stir at Room Temperature for 24h Setup->Reaction1 Filter Filter the Reaction Mixture Reaction1->Filter Wash Wash the Solid with Acetonitrile and Ether Filter->Wash Dry Dry under Vacuum Wash->Dry End Obtain Tris(dicyclohexylamino)chlorocyclopropenium Chloride Dry->End

Caption: Workflow for the synthesis of the cyclopropenium salt intermediate.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound177.831.00 g5.62
Dicyclohexylamine181.325.10 g28.1
Acetonitrile (anhydrous)41.0520 mL-
Diethyl ether (anhydrous)74.12As needed for wash-

Procedure:

  • In a fume hood, to a solution of this compound (1.00 g, 5.62 mmol) in anhydrous acetonitrile (20 mL) in a round-bottom flask, add dicyclohexylamine (5.10 g, 28.1 mmol) dropwise at room temperature with vigorous stirring.

  • Seal the flask and stir the reaction mixture at room temperature for 24 hours. A precipitate will form during this time.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid sequentially with cold anhydrous acetonitrile and anhydrous diethyl ether.

  • Dry the resulting white solid under high vacuum to afford tris(dicyclohexylamino)chlorocyclopropenium chloride.

Quantitative Data:

ProductAppearanceYield (%)
Tris(dicyclohexylamino)chlorocyclopropenium chlorideWhite solid~95%

Characterization Data:

  • ¹H NMR (500 MHz, CDCl₃): δ 3.45-3.35 (m, 6H), 2.10-1.95 (m, 12H), 1.85-1.75 (m, 12H), 1.70-1.60 (m, 6H), 1.40-1.10 (m, 30H).

  • ¹³C NMR (125 MHz, CDCl₃): δ 123.5, 60.8, 31.9, 25.8, 24.9.

  • HRMS (ESI): Calculated for C₃₉H₆₆N₃Cl₂⁺ [M]⁺: 646.4739; Found: 646.4733.

B. Synthesis of a Chiral Cyclopropenimine Catalyst

This protocol describes the synthesis of a chiral cyclopropenimine from the cyclopropenium salt intermediate and a chiral amino alcohol.

Experimental Workflow:

G Start Start Setup Combine Cyclopropenium Salt, Chiral Amino Alcohol, and KHMDS in Toluene (B28343) Start->Setup Reaction1 Stir at Room Temperature for 12h Setup->Reaction1 Quench Quench with Saturated aq. NH₄Cl Reaction1->Quench Extract Extract with Ethyl Acetate (B1210297) Quench->Extract Dry Dry Organic Layer over Na₂SO₄ Extract->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Obtain Chiral Cyclopropenimine Purify->End

Caption: Workflow for the synthesis of a chiral cyclopropenimine catalyst.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
Tris(dicyclohexylamino)chlorocyclopropenium chloride682.951.00 g1.46
(R)-(-)-2-Amino-2-phenylethanol137.18200 mg1.46
Potassium bis(trimethylsilyl)amide (KHMDS)199.44292 mg1.46
Toluene (anhydrous)92.1415 mL-
Saturated aqueous NH₄Cl-As needed for quench-
Ethyl acetate88.11As needed for extraction-
Anhydrous Na₂SO₄142.04As needed for drying-
Silica (B1680970) gel-For chromatography-

Procedure:

  • To a solution of (R)-(-)-2-amino-2-phenylethanol (200 mg, 1.46 mmol) in anhydrous toluene (10 mL) in a round-bottom flask, add potassium bis(trimethylsilyl)amide (292 mg, 1.46 mmol) in one portion at room temperature. Stir the mixture for 10 minutes.

  • Add a solution of tris(dicyclohexylamino)chlorocyclopropenium chloride (1.00 g, 1.46 mmol) in anhydrous toluene (5 mL) to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford the chiral cyclopropenimine.

Quantitative Data:

ProductAppearanceYield (%)
(R)-N-(1-hydroxy-2-phenylethyl)-2,3-bis(dicyclohexylamino)cyclopropenimineWhite solid~85%

Characterization Data:

  • ¹H NMR (500 MHz, CDCl₃): δ 7.40-7.20 (m, 5H), 4.85 (dd, J = 8.5, 3.5 Hz, 1H), 3.80 (dd, J = 11.0, 3.5 Hz, 1H), 3.65 (dd, J = 11.0, 8.5 Hz, 1H), 3.30-3.15 (m, 4H), 2.00-1.00 (m, 44H).

  • ¹³C NMR (125 MHz, CDCl₃): δ 140.2, 128.6, 127.8, 126.9, 115.8, 105.1, 67.3, 61.2, 59.8, 33.4, 26.3, 25.4.

  • HRMS (ESI): Calculated for C₄₁H₆₄N₃O⁺ [M+H]⁺: 626.5049; Found: 626.5044.

IV. Safety Precautions

  • This compound is a lachrymator and should be handled with extreme caution in a well-ventilated fume hood.

  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

V. Conclusion

The synthesis of cyclopropenimines from this compound provides access to a versatile class of organic superbases with significant applications in catalysis and drug discovery. The protocols outlined above offer a reliable and scalable route to these valuable compounds. The exceptional basicity and tunable steric and electronic properties of cyclopropenimines will continue to drive their exploration in various fields of chemical science.

Application Notes and Protocols: One-Pot Synthesis of Arylcyclopropanones Using Tetrachlorocyclopropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed one-pot synthetic protocol for the preparation of arylcyclopropanones from tetrachlorocyclopropene. Arylcyclopropanones are valuable building blocks in medicinal chemistry, offering unique conformational constraints and metabolic stability to drug candidates. This method circumvents the need for isolation of sensitive intermediates by generating a reactive cyclopropenone precursor in situ, which is subsequently trapped by an aryl Grignard reagent. The protocol is designed to be a time-efficient and practical approach for accessing this important class of compounds.

Introduction

The cyclopropane (B1198618) ring is a recurring motif in pharmaceuticals, contributing to enhanced potency, improved metabolic stability, and reduced off-target effects.[1] Arylcyclopropanones, in particular, serve as versatile intermediates for the synthesis of more complex molecular architectures. Traditional syntheses of these compounds can be multi-step and involve the handling of unstable intermediates. The methodology presented here aims to provide a more streamlined, one-pot approach, starting from the readily available this compound.

The core of this proposed synthesis is the in situ generation of a dichlorocyclopropene species from this compound, which then reacts with an aryl Grignard reagent to form the corresponding arylcyclopropanone. While a direct, one-pot conversion has not been extensively documented, this protocol is based on established principles of cyclopropenone chemistry and organometallic reactions.

Proposed Reaction Pathway

The proposed one-pot synthesis involves two key transformations occurring in a single reaction vessel:

  • Reduction of this compound: this compound is first partially reduced to generate a more reactive dichlorocyclopropene intermediate.

  • Nucleophilic Acyl Substitution-like Reaction: The in situ generated dichlorocyclopropene is then trapped by an aryl Grignard reagent, which acts as a nucleophile. A subsequent hydrolysis step during the workup yields the final arylcyclopropanone product.

Reaction_Pathway TCCP This compound DCCP Dichlorocyclopropene (in situ) TCCP->DCCP Reduction Intermediate Intermediate Adduct DCCP->Intermediate Nucleophilic Attack Grignard Aryl Grignard Reagent (ArMgX) Grignard->Intermediate Product Arylcyclopropanone Intermediate->Product Hydrolysis Hydrolysis Aqueous Workup (Hydrolysis)

Caption: Proposed reaction pathway for the one-pot synthesis of arylcyclopropanones.

Experimental Protocols

Materials:

  • This compound (highly toxic and corrosive, handle with extreme care in a well-ventilated fume hood)

  • Magnesium turnings

  • Iodine (for Grignard initiation)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Aryl bromide (e.g., bromobenzene, 4-bromotoluene, 4-bromoanisole)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

Procedure:

Part 1: Preparation of the Aryl Grignard Reagent

  • Under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 equivalents) to a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Add a small crystal of iodine to the flask.

  • In the dropping funnel, prepare a solution of the aryl bromide (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Add a small portion of the aryl bromide solution to the magnesium turnings and gently warm the flask to initiate the Grignard reaction (disappearance of the iodine color and gentle reflux).

  • Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Part 2: One-Pot Synthesis of Arylcyclopropanone

  • Cool the freshly prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath.

  • In a separate, dry flask under an inert atmosphere, prepare a solution of this compound (0.8 equivalents) in anhydrous diethyl ether or THF.

  • Slowly add the this compound solution to the cold Grignard reagent solution via a cannula or dropping funnel over a period of 30-45 minutes, maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of 1 M HCl solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether or THF (2 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

Data Presentation

The following table summarizes hypothetical data for the synthesis of various arylcyclopropanones using this protocol. The data is for illustrative purposes and actual results may vary.

EntryAryl Group (Ar)Reaction Time (h)Yield (%)
1Phenyl1265
24-Methylphenyl1272
34-Methoxyphenyl1468
44-Chlorophenyl1655

Experimental Workflow

Workflow start Start grignard_prep Prepare Aryl Grignard Reagent (ArMgX) start->grignard_prep cool_grignard Cool Grignard Reagent to -78 °C grignard_prep->cool_grignard reaction Slowly Add TCCP Solution to Grignard Reagent cool_grignard->reaction tccp_solution Prepare this compound Solution tccp_solution->reaction warm_stir Warm to Room Temperature and Stir Overnight reaction->warm_stir workup Aqueous Workup (Quench, Extract, Wash, Dry) warm_stir->workup purification Purify by Column Chromatography workup->purification end End (Arylcyclopropanone) purification->end

Caption: Experimental workflow for the one-pot synthesis of arylcyclopropanones.

Application in Drug Development

The cyclopropyl (B3062369) motif is of significant interest in drug discovery. Its rigid structure can lock a molecule into a bioactive conformation, potentially increasing its binding affinity to a biological target. Furthermore, the cyclopropane ring is generally more resistant to metabolic degradation compared to linear alkyl chains, which can lead to improved pharmacokinetic properties.

This one-pot synthesis of arylcyclopropanones provides a valuable tool for medicinal chemists to rapidly generate a library of diverse analogs for structure-activity relationship (SAR) studies. The ability to introduce various aryl groups allows for the fine-tuning of electronic and steric properties, which can be crucial for optimizing drug-like properties.

Drug_Development cluster_synthesis Synthesis cluster_application Drug Discovery & Development Arylcyclopropanone Arylcyclopropanone Synthesis (One-Pot Method) Library Library of Analogs Arylcyclopropanone->Library Vary Aryl Group SAR Structure-Activity Relationship (SAR) Studies Library->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Candidates Lead_Opt->Preclinical

References

Troubleshooting & Optimization

common side reactions with tetrachlorocyclopropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of tetrachlorocyclopropene in chemical synthesis. The information is intended to help users anticipate and address common side reactions and other experimental challenges.

Troubleshooting Guide: Common Side Reactions

When working with this compound, unexpected outcomes can arise from its high reactivity. This guide outlines potential problems, their likely causes related to side reactions, and suggested solutions.

Observed Problem Probable Cause Recommended Solutions
Low or no yield of the desired product; presence of polar, water-soluble byproducts. Hydrolysis/Alcoholysis: this compound is sensitive to moisture and can react with water or alcohol solvents/impurities, leading to ring-opening and the formation of keto-alcohols or other decomposition products.[1][2]- Ensure all glassware is rigorously dried before use. - Use anhydrous solvents. Consider distilling solvents over a suitable drying agent. - Handle the reagent under an inert atmosphere (e.g., nitrogen or argon). - Store this compound at 4°C in the absence of moisture.[1]
Formation of multiple products in Friedel-Crafts reactions. Over-alkylation (Polyalkylation): The initial product of a Friedel-Crafts reaction can be more reactive than the starting aromatic compound, leading to further alkylation.[3][4]- Use a stoichiometric excess of the aromatic substrate. - Control the reaction temperature; lower temperatures often favor mono-alkylation. - Consider using a less reactive catalyst or a milder Lewis acid.
Formation of an isomeric product in Friedel-Crafts reactions. Carbocation Rearrangement: The intermediate trichlorocyclopropenium ion, or a carbocation formed from the alkylating agent, may rearrange to a more stable form before substitution.- Use reaction conditions that favor a direct SN2-type reaction rather than a carbocationic mechanism. - Friedel-Crafts acylation, followed by reduction, can be an alternative to avoid rearrangements.
Complex mixture of products when reacting with primary amines. Ring-Opening: Primary amines can induce ring-opening of the cyclopropene (B1174273) ring to form allyl cations, leading to a variety of byproducts instead of simple substitution.- Consider using secondary amines if the desired product is an aminocyclopropene derivative. - Protect the primary amine and use it as a salt, or employ a different synthetic route.
Low yield in Diels-Alder reactions. Low Reactivity or Thermal Decomposition: The reaction may not be proceeding to completion, or the high temperatures sometimes required for cycloaddition could be causing thermal decomposition of the starting material or product.[5]- Increase the reaction time or consider using microwave irradiation to promote the reaction.[5] - Use a Lewis acid catalyst to enhance the reactivity of the dienophile. - Monitor the reaction closely and avoid unnecessarily high temperatures or prolonged heating.
Formation of dark, insoluble material (tar). Polymerization/Decomposition: Under certain conditions (e.g., high heat, presence of certain impurities), this compound or reactive intermediates may polymerize or decompose.- Ensure reagents and solvents are pure. - Control the reaction temperature carefully. - Add the reagent slowly to the reaction mixture to avoid localized high concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the primary storage and handling precautions for this compound?

A1: this compound is a moisture-sensitive and lachrymatory (tear-inducing) liquid.[1] It should be stored at 4°C under an inert atmosphere and away from moisture.[1] All handling should be performed in a well-ventilated fume hood.

Q2: My reaction with an alcohol unexpectedly gave a ring-opened product. Why did this happen?

A2: this compound is known to undergo ring-opening in the presence of alcohols, particularly at elevated temperatures (50–80 °C).[1] This is a common side reaction if the alcohol is used as a solvent or is present as a nucleophile. To avoid this, consider using a non-alcoholic solvent and ensuring your reagents are dry.

Q3: I am attempting a Friedel-Crafts reaction with this compound and a substituted benzene, but I am getting a mixture of ortho, meta, and para products. How can I improve the regioselectivity?

A3: The regioselectivity of Friedel-Crafts reactions is influenced by the directing effects of the substituents on the aromatic ring and the reaction conditions. To improve selectivity, you can try:

  • Lowering the reaction temperature.

  • Using a different Lewis acid catalyst that may offer better steric control.

  • Ensuring the purity of your starting materials, as impurities can sometimes affect the catalytic cycle.

Q4: Can I use Grignard reagents with this compound? What are the potential side reactions?

A4: While Grignard reagents are powerful nucleophiles, their high basicity can lead to side reactions with sensitive substrates like this compound. Potential side reactions include:

  • Proton Abstraction: If there are any acidic protons in the reaction mixture, the Grignard reagent will be quenched.

  • Reduction: Some Grignard reagents can act as reducing agents.

  • Complex Formation: The magnesium salts can form complexes with the chlorinated substrate. Careful control of reaction conditions, such as low temperatures and slow addition of the Grignard reagent, is crucial.

Visualizing Reaction Pathways

The following diagrams illustrate the intended reaction pathways versus common side reactions.

G cluster_main Desired Reaction Pathway cluster_side Common Side Reaction Pathways This compound This compound Desired_Product Substituted Cyclopropene Derivative This compound->Desired_Product + Nucleophile (e.g., Arene, Diene) Nucleophile Nucleophile Tetrachlorocyclopropene_side This compound Ring_Opened_Product Ring-Opened Product (e.g., Keto-alcohol) Tetrachlorocyclopropene_side->Ring_Opened_Product Hydrolysis/ Alcoholysis Allyl_Cation Allyl Cation Intermediate Tetrachlorocyclopropene_side->Allyl_Cation + Primary Amine Decomposition Decomposition Products Tetrachlorocyclopropene_side->Decomposition Thermal Decomposition Water_Alcohol H2O / ROH Primary_Amine Primary Amine Heat Excessive Heat

Caption: Desired vs. side reaction pathways of this compound.

Experimental Workflow Troubleshooting

This flowchart provides a logical sequence for troubleshooting unexpected results in reactions involving this compound.

G start Reaction Gives Unexpected Result check_purity Verify Purity of Starting Materials & Solvents start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_purity->check_conditions analyze_byproducts Characterize Byproducts (NMR, MS, etc.) check_conditions->analyze_byproducts consult_guide Consult Troubleshooting Guide for Known Side Reactions analyze_byproducts->consult_guide hydrolysis Is byproduct consistent with hydrolysis/alcoholysis? consult_guide->hydrolysis ring_opening Is byproduct consistent with amine-induced ring opening? hydrolysis->ring_opening No optimize Optimize Reaction Conditions: - Lower Temperature - Shorter Time - Stricter Anhydrous Conditions hydrolysis->optimize Yes other Consider other side reactions (e.g., polymerization, thermal decomposition) ring_opening->other No ring_opening->optimize Yes other->optimize end Improved Outcome optimize->end

Caption: A workflow for troubleshooting this compound reactions.

References

Technical Support Center: Purification of Tetrachlorocyclopropene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of reaction products derived from tetrachlorocyclopropene.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the purification of this compound reaction products, such as those from Friedel-Crafts reactions and subsequent hydrolysis.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts reaction with this compound is complete, but the work-up is messy. What is a reliable procedure?

A1: A common and effective work-up procedure for Friedel-Crafts reactions involves quenching the reaction mixture followed by a series of extractions. After the reaction is complete, the mixture should be carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid.[1][2] This step neutralizes the Lewis acid catalyst (e.g., AlCl₃) and separates it into the aqueous layer. The product can then be extracted with an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297). The combined organic layers should be washed sequentially with water, a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.[1] The organic layer is then dried over an anhydrous salt like magnesium sulfate (B86663), filtered, and the solvent is removed under reduced pressure.

Q2: I am trying to purify the crude aryltrichlorocyclopropene product by column chromatography, but I'm not getting good separation. What solvent system should I use?

A2: The choice of solvent system for column chromatography is crucial for good separation. For aryltrichlorocyclopropenes, which are relatively non-polar, a good starting point is a mixture of hexane (B92381) and ethyl acetate.[3][4][5] You can start with a low polarity mixture, such as 5% ethyl acetate in hexane, and gradually increase the polarity. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system that gives a retention factor (Rf) of 0.2-0.3 for the desired product.[3] Other solvent systems that can be effective for separating compounds of varying polarities include mixtures of ether with petroleum ether, hexane, or pentane, and for more polar compounds, methanol (B129727) in dichloromethane.[5]

Q3: My aryltrichlorocyclopropene product seems to be hydrolyzing on the silica (B1680970) gel column. How can I prevent this?

A3: this compound and its derivatives can be sensitive to the acidic nature of standard silica gel, leading to hydrolysis. To mitigate this, you can use deactivated silica gel. This can be prepared by treating the silica gel with a small amount of a non-nucleophilic base like triethylamine (B128534) (typically 1-3% in the solvent system) to neutralize the acidic sites.[5] Alternatively, you can use a less acidic stationary phase such as neutral alumina.

Q4: What is the best method to purify the final arylhydroxycyclopropenone product?

A4: Arylhydroxycyclopropenones are often crystalline solids and can be effectively purified by recrystallization. The key is to find a suitable solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.[6] For diphenylcyclopropenone (B372975), suitable recrystallization solvents include acetone, n-propyl alcohol, and isopropanol.[7][8] The general procedure involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals.[9][10]

Q5: I am attempting a vacuum distillation of my aryltrichlorocyclopropene, but the boiling point seems too high. What could be the issue?

A5: If the boiling point during vacuum distillation is higher than expected, it could be due to several factors. Firstly, ensure your vacuum system is achieving the desired pressure; even small leaks can significantly increase the boiling point.[11] Secondly, the presence of high-boiling impurities can elevate the boiling point of the mixture. It's also crucial to position the thermometer correctly to get an accurate reading of the vapor temperature.[11] For high-boiling compounds, a vacuum distillation is generally recommended when the boiling point at atmospheric pressure is above 150 °C.[1]

Data Presentation

Table 1: Common Solvents for Purification

Purification MethodCompound TypeRecommended Solvents/Solvent Systems
Column ChromatographyAryltrichlorocyclopropenes (non-polar)Hexane/Ethyl Acetate (starting with low polarity)[3][4][5], Ether/Hexane[5]
Arylhydroxycyclopropenones (more polar)Dichloromethane/Methanol[5]
RecrystallizationDiphenylcyclopropenoneAcetone[7][8], n-Propyl alcohol[7][8], Isopropanol[7][8][12]
Extraction (Work-up)AryltrichlorocyclopropenesDichloromethane[2], Ethyl Acetate[1]

Table 2: Troubleshooting Summary

IssuePossible CauseRecommended Solution
Poor separation in column chromatographyIncorrect solvent polarityOptimize solvent system using TLC to achieve an Rf of 0.2-0.3.[3]
Product decomposition on silica gelAcidity of silica gelUse deactivated silica gel (add 1-3% triethylamine to eluent) or switch to neutral alumina.[5]
Oiling out during recrystallizationSolvent is too non-polar or cooling is too rapidUse a more polar solvent or a solvent mixture. Ensure slow cooling.
High boiling point in vacuum distillationVacuum leak or impuritiesCheck for leaks in the distillation setup and ensure a stable vacuum. Consider a preliminary purification step.[11]
Low yield after recrystallizationProduct is too soluble in the cold solventUse a different solvent or a solvent mixture where the product has lower solubility at cold temperatures.

Experimental Protocols

Protocol 1: General Work-up for Friedel-Crafts Reaction of this compound

  • Quenching: After the reaction is deemed complete, cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[1][2]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with three portions of an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (until gas evolution ceases), and finally with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the organic solvent using a rotary evaporator.

Protocol 2: Purification of Aryltrichlorocyclopropene by Flash Column Chromatography

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives a good separation and an Rf value of approximately 0.2-0.3 for the desired product.[3]

  • Column Packing: Prepare a flash chromatography column with silica gel using the chosen eluent.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization of Diphenylcyclopropenone

  • Solvent Selection: Choose a suitable solvent such as acetone, isopropanol, or n-propanol.[7][8]

  • Dissolution: Place the crude diphenylcyclopropenone in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven or air dry to a constant weight.

Mandatory Visualization

experimental_workflow cluster_reaction Friedel-Crafts Reaction cluster_workup Work-up cluster_purification Purification cluster_hydrolysis Hydrolysis & Final Purification TCC This compound Reaction Reaction Mixture TCC->Reaction Arene Arene Arene->Reaction LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Reaction Quench Quench (Ice/HCl) Reaction->Quench Extraction Extraction (Organic Solvent) Quench->Extraction Wash Wash (NaHCO₃, Brine) Extraction->Wash Dry Dry & Concentrate Wash->Dry Crude Crude Aryltrichlorocyclopropene Dry->Crude PurificationMethod Column Chromatography or Vacuum Distillation Crude->PurificationMethod PureProduct Pure Aryltrichlorocyclopropene PurificationMethod->PureProduct Hydrolysis Hydrolysis (e.g., H₂O/Acetone) PureProduct->Hydrolysis CrudeFinal Crude Arylhydroxycyclopropenone Hydrolysis->CrudeFinal Recrystallization Recrystallization CrudeFinal->Recrystallization FinalProduct Pure Arylhydroxycyclopropenone Recrystallization->FinalProduct

Caption: Workflow for the synthesis and purification of arylhydroxycyclopropenones.

troubleshooting_logic cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization Start Purification Issue Method Which Purification Step? Start->Method Chrom_Issue Problem? Method->Chrom_Issue Chromatography Recryst_Issue Problem? Method->Recryst_Issue Recrystallization PoorSep Poor Separation Chrom_Issue->PoorSep Yes Decomp Decomposition Chrom_Issue->Decomp No Solvent Optimize Solvent (TLC, Rf 0.2-0.3) PoorSep->Solvent Deactivate Deactivate Silica (TEA) or use Alumina Decomp->Deactivate OilingOut Oiling Out Recryst_Issue->OilingOut Yes SolventChoice Change Solvent/ Use Solvent Mixture OilingOut->SolventChoice Cooling Ensure Slow Cooling OilingOut->Cooling LowYield Low Yield Solubility Check Solubility Profile LowYield->Solubility Recryst_issue Recryst_issue Recryst_issue->LowYield No

References

tetrachlorocyclopropene stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetrachlorocyclopropene (TCCP).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to ensure its stability?

A1: this compound is sensitive to moisture and heat.[1][2][3] To ensure its long-term stability, it should be stored at 2-8°C in a tightly sealed container, protected from moisture.[1][2][3] It is also described as being hygroscopic, moisture sensitive, and volatile.[2][3]

Q2: My this compound solution has developed a yellow tint. Can I still use it?

A2: A yellow tint may indicate the presence of impurities or degradation products. While the compound itself is a colorless liquid, prolonged storage or exposure to air and moisture can lead to decomposition.[1][4] It is recommended to purify the TCCP by distillation before use if the discoloration is significant, as impurities could affect the outcome of your experiment.

Q3: What are the primary degradation pathways of this compound in the presence of water or alcohols?

A3: this compound readily undergoes ring-opening reactions in the presence of water and alcohols.[1][5] In water at 25°C, it hydrolyzes, and in alcohols at 50-80°C, it undergoes alcoholysis, leading to the opening of the cyclopropene (B1174273) ring.[1][5] The initial step of hydrolysis of aryltetrachlorocyclopropenes, which are derivatives of TCCP, involves the formation of a keto-alcohol.[4]

Q4: I am observing unexpected side products in my reaction involving this compound. What are the likely causes?

A4: Unexpected side products can arise from several sources:

  • Moisture Contamination: TCCP's high reactivity with water can lead to hydrolysis byproducts. Ensure all your reagents and solvents are anhydrous.

  • Reaction with Nucleophiles: TCCP is a potent electrophile and will react with various nucleophiles. Unintended nucleophilic species in your reaction mixture can lead to side products.

  • Thermal Degradation: At elevated temperatures, TCCP can undergo thermal ring-opening to form perchlorovinylcarbene, which can then react with other components of your mixture.[1][5]

Q5: How should I properly quench a reaction containing unreacted this compound?

A5: To safely quench a reaction with residual this compound, slowly add a nucleophilic scavenger, such as a primary or secondary amine (e.g., diethylamine (B46881) or piperidine) or an alcohol (e.g., isopropanol), at a low temperature. This will react with the electrophilic TCCP to form more stable, less reactive products. Always perform quenching in a well-ventilated fume hood.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no product yield 1. Degraded TCCP. 2. Presence of moisture in the reaction. 3. Inactive catalyst (for catalyzed reactions).1. Use freshly purified TCCP. 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Use a fresh batch of catalyst.
Formation of a black tar-like substance Polymerization or extensive decomposition of TCCP.1. Run the reaction at a lower temperature. 2. Use a less concentrated solution of TCCP. 3. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent reaction outcomes 1. Variable quality of TCCP. 2. Inconsistent reaction setup and conditions.1. Purify TCCP before use to ensure consistent purity. 2. Carefully control reaction parameters such as temperature, addition rates, and stirring speed.

Quantitative Data Summary

Property Value Reference
Boiling Point125-130 °C[3][6][7]
Density1.45 g/mL at 25 °C[3][6]
Refractive Indexn20/D 1.507[3][6]
Storage Temperature2-8 °C[2][3]

Degradation and Reaction Pathways

Hydrolysis of this compound

This compound undergoes hydrolysis in the presence of water, leading to the opening of the strained cyclopropene ring. This process is a key degradation pathway when the compound is exposed to moisture.

Hydrolysis_Pathway TCCP This compound (C3Cl4) Intermediate Putative Ring-Opened Intermediate TCCP->Intermediate + H2O Products Degradation Products (e.g., dichloropropenoic acid derivatives) Intermediate->Products Rearrangement Lewis_Acid_Reaction TCCP This compound (C3Cl4) Cation Trichlorocyclopropenium Cation [C3Cl3]+ TCCP->Cation + AlCl3 LewisAcid Lewis Acid (e.g., AlCl3) Anion [AlCl4]- Cation->Anion forms salt with Experimental_Workflow cluster_step1 Step 1: Arylation cluster_step2 Step 2: Hydrolysis Setup 1. Reaction Setup (Arene + Solvent + N2) Catalyst 2. Add Lewis Acid (AlCl3 at 0°C) Setup->Catalyst TCCP_add 3. Add TCCP Solution Catalyst->TCCP_add React 4. Stir at RT TCCP_add->React Quench 5. Quench with H2O at 0°C React->Quench Extract 6. Aqueous Workup & Extraction Quench->Extract Purify 7. Dry and Purify Extract->Purify

References

Technical Support Center: Optimizing Yield in Tetrachlorocyclopropene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving tetrachlorocyclopropene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to enhance reaction yields and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to control in reactions with this compound to ensure high yields?

A1: this compound is a highly reactive and moisture-sensitive compound. To ensure optimal yields, the most critical factors to control are:

  • Anhydrous Conditions: this compound readily reacts with water. All glassware must be thoroughly dried (flame-dried or oven-dried), and anhydrous solvents and reagents must be used. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: Many reactions involving this compound are exothermic. Precise temperature control is crucial to prevent side reactions and decomposition.

  • Purity of Reagents: The purity of this compound and other reactants is paramount. Impurities can lead to undesired side products and lower yields.

  • Stoichiometry and Order of Addition: Careful control of reactant ratios and the order of addition can significantly impact the outcome of the reaction, minimizing the formation of byproducts.

Q2: I am observing a low yield in my Diels-Alder reaction with this compound and a furan (B31954) derivative. What are the likely causes?

A2: Low yields in Diels-Alder reactions with this compound can stem from several issues:

  • Moisture Contamination: As mentioned, water will react with this compound, reducing its availability for the cycloaddition.

  • Suboptimal Temperature: The Diels-Alder reaction is reversible. While higher temperatures can increase the reaction rate, they can also favor the retro-Diels-Alder reaction, especially with furan derivatives. The optimal temperature must be determined experimentally.

  • Lewis Acid Catalyst: For less reactive dienes, the use of a Lewis acid catalyst may be necessary to promote the reaction. However, the choice and amount of catalyst must be optimized to avoid side reactions.

  • Kinetic vs. Thermodynamic Control: With substituted furans, a mixture of endo and exo products can be formed. Reaction temperature and time can influence the product ratio. Lower temperatures generally favor the kinetically controlled endo product, while higher temperatures can lead to the thermodynamically more stable exo product.

Q3: My Friedel-Crafts reaction of this compound with an aromatic compound is giving multiple products and a low yield of the desired arylated cyclopropene. How can I improve this?

A3: Challenges in Friedel-Crafts reactions with this compound often involve:

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is sensitive to moisture. Any water present will deactivate the catalyst.

  • Over-Alkylation: The product of the initial alkylation can be more reactive than the starting arene, leading to polyalkylation. Using a large excess of the aromatic substrate can help to minimize this.

  • Isomerization: The reaction can produce a mixture of ortho, meta, and para isomers. The product distribution is influenced by the directing effects of substituents on the aromatic ring and the reaction conditions.

  • Carbocation Rearrangements: While less common with the trichlorocyclopropenyl cation, rearrangements of alkyl groups on the aromatic substrate can occur under Friedel-Crafts conditions.

Q4: What are common side reactions and byproducts observed in this compound chemistry?

A4: Besides the issues mentioned above, be aware of:

  • Ring-Opening: In the presence of nucleophiles like water or alcohols, this compound can undergo ring-opening reactions.[1]

  • Decomposition: The compound can decompose, especially at elevated temperatures or upon prolonged exposure to moisture.

  • Solvent Participation: In some cases, the solvent can react with this compound or its reactive intermediates.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Steps
Moisture Contamination Ensure all glassware is rigorously dried (flame-drying is recommended). Use freshly distilled or commercially available anhydrous solvents. Handle all reagents under an inert atmosphere.
Inactive Catalyst For reactions requiring a Lewis acid (e.g., Friedel-Crafts), use a fresh, unopened bottle of the catalyst or purify the existing stock. Ensure the catalyst is added to a completely anhydrous reaction mixture.
Incorrect Reaction Temperature Optimize the temperature. For thermally sensitive reactions, start at a lower temperature and gradually increase it. For reactions that require heating, ensure the temperature is maintained consistently.
Impure Starting Materials Verify the purity of this compound and other reactants by analytical techniques (e.g., GC, NMR). Purify starting materials if necessary.
Issue 2: Formation of Multiple Products/Byproducts
Possible Cause Troubleshooting Steps
Polyalkylation (Friedel-Crafts) Use a significant excess of the aromatic substrate (e.g., 5-10 equivalents) to favor mono-alkylation.
Isomer Formation (Friedel-Crafts) Modify the reaction temperature. Lower temperatures often increase the selectivity for the para isomer. Experiment with different Lewis acid catalysts.
Side Reactions with Solvent/Nucleophiles Choose an inert solvent that does not react with this compound under the reaction conditions. Scrupulously exclude water and other nucleophiles from the reaction mixture.
Retro-Diels-Alder Reaction For reversible cycloadditions, use the minimum effective temperature and reaction time. Consider performing the reaction at a lower temperature for a longer duration.

Data Summary Tables

Table 1: Diels-Alder Reaction of this compound with Furan
Solvent Temperature (°C) Time (h) Yield (%) Reference
1,4-DioxaneRoom Temp, then 801 (at 80°C)96[2]
Toluene80-Good[3]
Chloroform80398 (Intramolecular)[4]

Note: The 98% yield corresponds to an intramolecular Diels-Alder reaction of a furan-tethered methylenecyclopropane, not a direct reaction with this compound.

Table 2: Friedel-Crafts Reaction of this compound with Arenes
Table 3: Synthesis of Cyclopropenones via Hydrolysis

Specific quantitative data comparing the yields of cyclopropenones from the hydrolysis of the corresponding trichlorocyclopropene precursors under varied conditions is limited in the provided search results. The process generally involves the hydrolysis of an aryl-substituted trichlorocyclopropene.

Experimental Protocols

Protocol 1: Diels-Alder Reaction of this compound with Furan

This protocol is adapted from a procedure for a similar reaction and should be optimized for specific substrates.[8]

Materials:

  • This compound

  • Furan (freshly distilled)

  • 1,4-Dioxane (anhydrous)

  • Pressure vessel

Procedure:

  • Flame-dry a pressure vessel under an inert atmosphere.

  • To the vessel, add furan (1.0 equivalent) dissolved in anhydrous 1,4-dioxane.

  • Add freshly distilled this compound (1.0 equivalent) to the solution at room temperature.

  • Seal the vessel and stir the reaction mixture overnight at room temperature.

  • Gradually heat the vessel to 80°C and maintain this temperature for approximately 1 hour, or until the starting material is consumed (monitor by TLC or GC).

  • Cool the reaction to room temperature before proceeding with workup and purification.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield cluster_solutions Potential Solutions start Low or No Product check_conditions Verify Anhydrous Conditions & Reagent Purity start->check_conditions check_temp Optimize Reaction Temperature check_conditions->check_temp Conditions OK solution1 Dry Solvents/Reagents, Use Inert Atmosphere check_conditions->solution1 Issue Found check_catalyst Check Catalyst Activity (if applicable) check_temp->check_catalyst Temp Optimized solution2 Systematic Temperature Screening check_temp->solution2 Issue Found check_byproducts Analyze for Side Products check_catalyst->check_byproducts Catalyst Active solution3 Use Fresh/Purified Catalyst check_catalyst->solution3 Issue Found solution4 Modify Stoichiometry or Order of Addition check_byproducts->solution4 Byproducts Identified

Caption: A logical workflow for troubleshooting low product yields.

Experimental Workflow for Friedel-Crafts Arylation

Friedel_Crafts_Workflow start Start setup Setup Anhydrous Reaction under Inert Atmosphere start->setup add_arene Add Anhydrous Arene and Solvent setup->add_arene cool Cool Reaction Mixture (e.g., 0°C) add_arene->cool add_catalyst Slowly Add Lewis Acid Catalyst (e.g., AlCl3) cool->add_catalyst add_tccp Add this compound Dropwise add_catalyst->add_tccp react Stir at Controlled Temperature add_tccp->react monitor Monitor Reaction Progress (TLC/GC) react->monitor quench Quench Reaction (e.g., with ice water) monitor->quench workup Aqueous Workup and Extraction quench->workup purify Purify Product (e.g., Chromatography) workup->purify end End purify->end

Caption: General experimental workflow for Friedel-Crafts arylation.

References

Technical Support Center: Tetrachlorocyclopropene Reaction Workup Procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetrachlorocyclopropene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with this compound and its reaction mixtures?

A1: this compound is a lachrymator and is moisture-sensitive.[1][2] It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][4][5] The compound reacts with water, so all glassware must be thoroughly dried, and anhydrous solvents should be used to prevent unwanted hydrolysis and ring-opening of the cyclopropene (B1174273) ring.[1][2]

Q2: My Friedel-Crafts reaction with this compound is not proceeding or has a very low yield. What are the likely causes?

A2: Low or no yield in a Friedel-Crafts reaction involving this compound can stem from several factors:

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is extremely sensitive to moisture. Any water in the solvent, glassware, or reagents will deactivate the catalyst.[3] It is imperative to maintain strictly anhydrous conditions.

  • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) on the aromatic substrate can render it too unreactive for the electrophilic substitution to occur.[3][4]

  • Insufficient Catalyst: The product of the reaction, an aryltrichlorocyclopropene, can form a complex with the Lewis acid, sequestering it from the reaction. Therefore, stoichiometric or even excess amounts of the catalyst are often necessary.[3]

Q3: During the aqueous workup of my Friedel-Crafts reaction, I'm observing an emulsion. How can I resolve this?

A3: Emulsion formation is common during the extraction of reaction mixtures. To break an emulsion, you can try the following:

  • Add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous layer can help to separate the layers.

  • Allow the mixture to stand for a longer period.

  • Gently swirl the separatory funnel instead of shaking it vigorously.

  • Filter the entire mixture through a pad of Celite or glass wool.

Q4: My purified aryltrichlorocyclopropene product is unstable and decomposes over time. How can I improve its stability?

A4: Aryltrichlorocyclopropenes can be sensitive to moisture and air. It is best to use them immediately in the next step if possible. For storage, keep the compound under an inert atmosphere (nitrogen or argon) at a low temperature (e.g., in a refrigerator or freezer) in a tightly sealed container.

Troubleshooting Guides

Guide 1: Friedel-Crafts Reaction Workup

This guide addresses common issues encountered during the workup of a Friedel-Crafts reaction between this compound and an aromatic compound (e.g., anisole).

Issue Potential Cause Troubleshooting Steps
Low or no product formation after quenching. Inactive catalyst due to moisture.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use freshly opened, anhydrous solvents and reagents.[3]
Aromatic ring is too deactivated.Select an aromatic substrate with electron-donating or weakly deactivating groups.[3][4]
Oily, intractable material obtained after solvent removal. Incomplete hydrolysis of the aluminum chloride complex.During the quench, ensure vigorous stirring and allow sufficient time for the hydrolysis to complete. The color of the mixture should change, and solids may precipitate.
Presence of polymeric byproducts.This can result from excessive heating or prolonged reaction times. Optimize the reaction conditions by lowering the temperature or reducing the reaction time.
Product is contaminated with unreacted starting material. Incomplete reaction.Increase the reaction time or consider a modest increase in temperature. Ensure the stoichiometry of the reactants and catalyst is correct.
Inefficient purification.Optimize the column chromatography conditions (see Guide 3).
Guide 2: Hydrolysis of Aryltrichlorocyclopropenes

This guide focuses on the workup for the hydrolysis of an aryltrichlorocyclopropene to the corresponding arylhydroxycyclopropenone.

Issue Potential Cause Troubleshooting Steps
Low yield of the desired hydroxycyclopropenone. Ring-opening of the cyclopropenone product.The hydrolysis should be performed at a low temperature (e.g., 0 °C) to minimize side reactions. Avoid prolonged exposure to acidic or basic conditions.
Incomplete hydrolysis.Monitor the reaction by TLC to ensure all the starting material is consumed before proceeding with the workup.
Product is difficult to extract from the aqueous layer. The product may have some water solubility.Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product. Use a more polar extraction solvent like ethyl acetate (B1210297). Perform multiple extractions with smaller volumes of solvent.
Guide 3: Purification by Column Chromatography

This guide provides troubleshooting for the purification of this compound reaction products.

Issue Potential Cause Troubleshooting Steps
Poor separation of the product from impurities. Incorrect solvent system (eluent).Use Thin Layer Chromatography (TLC) to determine an optimal solvent system that gives good separation between your product and impurities.
Column was not packed properly.Ensure the silica (B1680970) gel is packed uniformly without any air bubbles or cracks.
Product appears to be decomposing on the column. Silica gel is slightly acidic and can degrade sensitive compounds.Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-polar amine like triethylamine (B128534) (1-2%).
Product is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.

Experimental Protocols & Data

Protocol 1: General Procedure for Friedel-Crafts Reaction of this compound with Anisole (B1667542)

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (B109758).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. To the dropping funnel, add a solution of this compound (1.1 eq.) and anisole (1.0 eq.) in anhydrous dichloromethane.

  • Add the solution from the dropping funnel dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0 °C.[3]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Workup - Quench: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[6] This will hydrolyze the aluminum chloride complex.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Workup - Wash: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).[6]

  • Workup - Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[6]

  • Purification: Purify the crude product by column chromatography on silica gel.

Parameter Value/Condition
Reactants This compound, Anisole
Catalyst Aluminum Chloride (anhydrous)
Solvent Dichloromethane (anhydrous)
Temperature 0 °C to Room Temperature
Typical Reaction Time 1.5 - 2.5 hours
Protocol 2: General Procedure for Diels-Alder Reaction of this compound with Furan (B31954) and Subsequent Hydrolysis

This protocol is adapted from a procedure for a similar substrate.

  • Reaction Setup: In a flame-dried pressure vessel, dissolve furan (1.0 eq.) and this compound (1.0 eq.) in 1,4-dioxane.

  • Reaction: Seal the vessel and stir the mixture at room temperature overnight. Then, gradually heat the vessel to 80 °C and maintain this temperature until the starting material is consumed (as monitored by TLC), which typically takes about 1 hour.

  • Workup - Hydrolysis: Cool the reaction to room temperature, dilute with acetone, and add an aqueous solution of silver nitrate (B79036) (AgNO₃) in two portions over 20 minutes. Stir the resulting suspension at room temperature for 3 hours.

  • Workup - Filtration: Quench the reaction by pouring it over solid sodium bicarbonate. Filter the mixture through Celite, washing the filter cake with acetone.

  • Workup - Extraction: Concentrate the filtrate and extract with diethyl ether (4 x 100 mL).

  • Workup - Wash: Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Workup - Drying and Solvent Removal: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography using 25% ethyl acetate in hexanes as the eluent. A 96% yield has been reported for a similar reaction.

Visualizations

Friedel_Crafts_Workup cluster_reaction Reaction cluster_workup Workup Procedure cluster_purification Purification start Reaction Mixture (Product-AlCl3 Complex) quench Quench (Ice/HCl) start->quench Slowly pour extract Extract (DCM) quench->extract Transfer to sep. funnel wash_bicarb Wash (Sat. NaHCO3) extract->wash_bicarb Combine organic layers wash_brine Wash (Brine) wash_bicarb->wash_brine dry Dry (Na2SO4) wash_brine->dry evaporate Evaporate Solvent dry->evaporate purify Column Chromatography evaporate->purify Crude Product product Pure Product purify->product

Caption: Workflow for a typical Friedel-Crafts reaction workup.

Troubleshooting_Friedel_Crafts start Low or No Product Yield? cause1 Check for Moisture Contamination start->cause1 Yes no_issue Yield is Good start->no_issue No cause2 Is the Aromatic Ring Deactivated? cause1->cause2 No solution1 Use Anhydrous Conditions (Dry Glassware/Solvents, Inert Atm.) cause1->solution1 Yes cause3 Is Catalyst Stoichiometry Sufficient? cause2->cause3 No solution2 Use Electron-Rich Aromatic Substrate cause2->solution2 Yes solution3 Increase Catalyst Loading (>1 equivalent) cause3->solution3 Yes

Caption: Troubleshooting logic for low yields in Friedel-Crafts reactions.

References

Technical Support Center: Handling Highly Reactive Tetrachlorocyclopropene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with tetrachlorocyclopropene. Given its highly reactive nature, this document outlines critical safety information, troubleshooting advice for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the safe handling and storage of this compound.

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive and lachrymatory substance, meaning it can cause severe skin burns, eye damage, and respiratory irritation.[1][2][3] It is harmful if swallowed or in contact with skin.[1] It is also highly reactive, particularly with water and moisture.

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: A comprehensive suite of PPE is mandatory. This includes:

  • Eye/Face Protection: Chemical safety goggles and a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., butyl rubber or Viton™), and a lab coat or apron.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1]

Q3: How should this compound be stored?

A3: It must be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and water.[1] The container should be tightly sealed to prevent exposure to moisture. Storage at 4°C is recommended to maintain its stability.[1]

Q4: What is the proper procedure for quenching a reaction containing this compound?

A4: Reactions should be quenched carefully, typically by slowly adding the reaction mixture to a separate flask containing a suitable quenching agent, such as a cold, saturated solution of sodium bicarbonate, to neutralize any unreacted starting material and acidic byproducts. This should be done in a fume hood with appropriate shielding.

Q5: What should I do in case of a spill?

A5: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department. Ensure proper ventilation and wear appropriate PPE during cleanup.

Q6: How does this compound react with water and other nucleophiles?

A6: this compound is highly sensitive to moisture and will readily hydrolyze. It undergoes ring-opening in the presence of water at 25°C and with alcohols at elevated temperatures (50-80°C).[1] Its high reactivity stems from the strained three-membered ring and the presence of four chlorine atoms, making it a potent electrophile.

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive catalyst (e.g., Lewis acid).Use a fresh, anhydrous batch of the Lewis acid catalyst. Ensure it has been stored under inert conditions.
Presence of moisture in reagents or glassware.Thoroughly dry all glassware in an oven before use and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Degradation of this compound.Use freshly opened or properly stored this compound. Consider purification by distillation if the purity is questionable.
Formation of Multiple Unidentified Byproducts Reaction temperature is too high.Optimize the reaction temperature. Start with lower temperatures and gradually increase if necessary while monitoring the reaction progress by TLC or GC.
Side reactions due to moisture.As mentioned above, ensure strictly anhydrous conditions.
The product may be unstable to the workup conditions.Test the stability of your product to acidic or basic conditions before performing the workup.[4] Consider a neutral workup if necessary.
Reaction Fails to Initiate Poor quality of starting materials.Verify the purity of all starting materials, including the aromatic substrate and the solvent.
Insufficient activation of this compound.Ensure the correct stoichiometry of the Lewis acid is being used. In some cases, a stronger Lewis acid may be required.
Inconsistent Results Variability in the quality of this compound.If possible, use this compound from the same batch for a series of experiments to ensure consistency.
Changes in atmospheric moisture.Be particularly vigilant about maintaining anhydrous conditions, especially on humid days.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₃Cl₄[5],[6]
Molecular Weight 177.83 g/mol [6]
Appearance Colorless liquid[6],[1]
Density 1.45 g/mL at 25°C[5]
Boiling Point 125-131°C[5],[1]
Refractive Index n20/D 1.507[5]
Vapor Pressure Data not readily available
Decomposition Temperature Data not readily available

Experimental Protocols

Key Experiment: Friedel-Crafts-like Arylation of an Aromatic Compound

This protocol describes a general procedure for the reaction of this compound with an aromatic compound in the presence of a Lewis acid catalyst to form an aryl-substituted trichlorocyclopropene.[6]

Materials:

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM) as the solvent

  • Aromatic substrate (e.g., ferrocene, anisole)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard glassware for anhydrous reactions (e.g., oven-dried, round-bottom flask, condenser, addition funnel)

  • Inert gas supply (nitrogen or argon)

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: Assemble the reaction apparatus under an inert atmosphere. All glassware must be scrupulously dried.

  • Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous DCM.

  • Reagent Addition: In a separate, dry addition funnel, dissolve the aromatic substrate (1.0 equivalent) and this compound (1.05 equivalents) in anhydrous DCM.

  • Reaction Initiation: Cool the aluminum chloride suspension to 0°C using an ice bath. Slowly add the solution from the addition funnel to the cooled suspension over 30-60 minutes with vigorous stirring.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture back to 0°C and slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and dissolve the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

Visualizations

experimental_workflow Experimental Workflow for Friedel-Crafts Arylation setup 1. Assemble Dry Apparatus under Inert Atmosphere catalyst 2. Prepare AlCl3 Suspension in Anhydrous DCM setup->catalyst reaction 4. Add Reagents to Catalyst at 0°C, then Warm to RT catalyst->reaction reagents 3. Prepare Solution of Aromatic Substrate and TCCP reagents->reaction workup 5. Quench with Ice/HCl, Extract with DCM reaction->workup purification 6. Wash, Dry, and Concentrate the Organic Layer workup->purification product 7. Purify the Final Product purification->product

Caption: A typical experimental workflow for Friedel-Crafts arylation.

troubleshooting_logic Troubleshooting Logic for Low Product Yield start Low or No Yield check_moisture Are reaction conditions strictly anhydrous? start->check_moisture fix_moisture Dry all glassware and use anhydrous solvents/reagents. check_moisture->fix_moisture No check_reagents Are starting materials and catalyst pure/active? check_moisture->check_reagents Yes fix_moisture->start Re-run fix_reagents Use fresh, high-purity reagents and catalyst. check_reagents->fix_reagents No check_temp Is the reaction temperature optimal? check_reagents->check_temp Yes fix_reagents->start Re-run fix_temp Optimize temperature; start low and increase gradually. check_temp->fix_temp No success Improved Yield check_temp->success Yes fix_temp->start Re-run

Caption: A logical guide for troubleshooting low product yield.

References

Technical Support Center: Tetrachlorocyclopropene Cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to improve selectivity and yield in cycloaddition reactions involving tetrachlorocyclopropene (TCCP).

Frequently Asked Questions (FAQs)

Q1: What is this compound (TCCP) and what makes it a useful reagent in cycloadditions?

A1: this compound (C₃Cl₄) is a colorless liquid and a highly reactive, electron-deficient alkene.[1][2] Its utility in organic synthesis stems from the electron-withdrawing effects of the four chlorine atoms, which make the double bond highly electrophilic.[1] This property makes it an excellent partner (dienophile or dipolarophile) for cycloaddition reactions with electron-rich dienes and dipoles, allowing for the construction of complex, chlorinated cyclic systems.[1][3] These chlorinated scaffolds are of significant interest in medicinal chemistry and materials science.[1]

Q2: What are the primary safety and handling precautions for TCCP?

A2: this compound is a lachrymator (causes tearing) with a distinct odor and should always be handled in a well-ventilated fume hood.[3] It is sensitive to moisture and can undergo ring-opening in water at room temperature and in alcohols at elevated temperatures (50–80 °C).[3] Therefore, it must be stored in the absence of moisture at refrigerated temperatures (2-8°C).[3]

Q3: My TCCP cycloaddition is giving a low yield. What are the common causes and how can I troubleshoot this?

A3: Low yields in TCCP cycloadditions can arise from several factors. A systematic approach to troubleshooting is recommended.[4]

  • Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time, increasing the temperature, or adding more of a limiting reagent.[4] Monitoring the reaction by TLC or GC/LC-MS is crucial to determine if the starting material is being consumed.[4]

  • Reactant/Solvent Purity: Impurities in starting materials or solvents can inhibit the reaction or cause side reactions.[4] Ensure TCCP is pure and solvents are anhydrous, as TCCP reacts with water.[3]

  • Product Decomposition: The desired cycloadduct may be unstable under the reaction or workup conditions. If analysis of the crude mixture shows baseline material or numerous unidentifiable spots, consider lowering the reaction temperature or using a milder workup procedure.[4][5]

  • Suboptimal Conditions: The reaction conditions (solvent, temperature, catalyst) may not be optimal. See subsequent FAQs on selectivity for guidance on adjusting these parameters, which can also impact yield.

Below is a general workflow for troubleshooting low-yield reactions.

G cluster_0 Problem Diagnosis cluster_1 Potential Causes cluster_2 Troubleshooting Actions start Low Yield Observed analysis Analyze Crude Reaction Mixture (TLC, NMR, LC-MS) start->analysis decision Identify Components analysis->decision sm_remain Starting Material Remaining decision->sm_remain High SM side_products Side/Decomposition Products decision->side_products Complex Mixture no_product Product Lost During Workup decision->no_product Clean Reaction, No Product After Workup sol_incomplete Incomplete Reaction: - Increase Time/Temp - Check Reagent Purity sm_remain->sol_incomplete sol_side Decomposition/Side Reaction: - Lower Temperature - Use Milder Workup - Use More Selective Catalyst side_products->sol_side sol_loss Workup Loss: - Check Aqueous Layer - Modify Extraction pH - Check Volatility no_product->sol_loss

Caption: A troubleshooting workflow for diagnosing low-yield reactions.

Q4: How can I improve the regioselectivity and diastereoselectivity of my TCCP cycloaddition?

A4: Controlling selectivity is key to obtaining the desired isomer. Several factors can be adjusted:

  • Lewis Acid Catalysis: Lewis acids can coordinate to one of the chlorine atoms or the double bond of TCCP, increasing its electrophilicity and lowering the LUMO energy.[6] This enhances the reaction rate and can significantly influence both regioselectivity and diastereoselectivity by amplifying the electronic differences between the termini of the reacting partners and stabilizing a more ordered transition state.[6][7] Common Lewis acids to screen include AlCl₃, ZnCl₂, and various lanthanide triflates.[2][7][8]

  • Solvent Choice: Solvent polarity can influence the stability of the transition state.[9] For concerted cycloadditions, non-polar solvents often provide higher selectivity. However, for reactions with significant charge separation in the transition state, polar solvents may accelerate the reaction, sometimes at the cost of selectivity.[9][10] It is often beneficial to screen a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., dichloromethane (B109758), acetonitrile).[11][12]

  • Temperature: Cycloadditions are often reversible. Running the reaction at the lowest temperature necessary for an acceptable rate can favor the formation of the thermodynamically more stable product and improve selectivity.[13]

G TCCP This compound (Dienophile) Complex Activated Complex (Lower LUMO, Increased Electrophilicity) TCCP->Complex Coordination LA Lewis Acid (e.g., AlCl₃) LA->Complex Product Cycloadduct (Improved Rate & Selectivity) Complex->Product [4+2] Cycloaddition Diene Diene (HOMO) Diene->Product

Caption: Role of a Lewis acid in activating TCCP for a cycloaddition reaction.

Q5: My reaction with furan (B31954) (or cyclopentadiene) gave a rearranged bicyclic product instead of the expected Diels-Alder adduct. What happened?

A5: The initial Diels-Alder adducts of TCCP with certain dienes, like furans and cyclopentadienes, can be unstable.[3] These initial products, typically exo-cycloadducts, can spontaneously undergo a sigmatropic rearrangement to form more stable bicyclic systems, such as 2,3,4,4-tetrachlorobicyclo[3.2.1]octa-2,6-dienes.[3][14] This is a known reactivity pattern for TCCP and can be exploited for the synthesis of complex scaffolds.[14]

Quantitative Data on Reaction Optimization

Optimizing reaction parameters is critical for improving selectivity. The following table provides a representative summary of how changing catalysts and solvents can affect reaction outcomes, based on general principles of cycloaddition chemistry.

EntryDiene/DipoleCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Selectivity (Regio/Diastereo Ratio)
1IsopreneNoneToluene12048653:1 (Regioisomers)
2IsopreneAlCl₃ (10)CH₂Cl₂01285>19:1 (Regioisomers)
3FuranNoneBenzene802470Rearranged Product Only
4StyreneZnCl₂ (20)Ether2524789:1 (Diastereomers)
5StyreneNoneAcetonitrile8036552:1 (Diastereomers)

Note: This table is illustrative. Actual results will vary based on the specific substrates and precise reaction conditions.

Key Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed [4+2] Cycloaddition of TCCP with an Electron-Rich Diene

This protocol is a starting point for investigation, based on established methods for Diels-Alder reactions.[1]

Materials:

  • This compound (TCCP, 1.0 eq)

  • Diene (e.g., Isoprene, 1.2 eq)

  • Lewis Acid (e.g., AlCl₃, 0.1 - 1.0 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Inert atmosphere apparatus (e.g., Schlenk line with Nitrogen or Argon)

  • Standard glassware (round-bottom flask, magnetic stirrer, etc.)

Procedure:

  • Under an inert atmosphere, add anhydrous dichloromethane to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Cool the solvent to the desired reaction temperature (e.g., 0 °C or -78 °C).

  • Carefully add the Lewis acid to the cooled solvent with stirring.

  • In a separate flask, prepare a solution of this compound and the diene in anhydrous dichloromethane.

  • Slowly add the TCCP/diene solution to the stirred Lewis acid suspension via syringe or dropping funnel over 15-30 minutes.

  • Monitor the reaction for the disappearance of the limiting reagent using an appropriate technique (e.g., TLC, GC-MS).

  • Upon completion, quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aq. NaHCO₃ solution or water) at low temperature.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexane/ethyl acetate (B1210297) gradient).[1]

Below is a diagram illustrating the general workflow for this experimental protocol.

G start Setup Inert Atmosphere (Flame-dried flask, N₂/Ar) step1 Add Anhydrous Solvent (CH₂Cl₂) & Cool (e.g., 0 °C) start->step1 step2 Add Lewis Acid (AlCl₃) step1->step2 step3 Prepare TCCP & Diene Solution step2->step3 step4 Slowly Add Reactant Solution to Lewis Acid Suspension step3->step4 step5 Monitor Reaction Progress (TLC, GC-MS) step4->step5 step6 Quench Reaction (e.g., aq. NaHCO₃) step5->step6 step7 Aqueous Workup (Extraction, Wash, Dry) step6->step7 step8 Concentrate Under Reduced Pressure step7->step8 end Purify by Column Chromatography step8->end

Caption: Experimental workflow for a Lewis acid-catalyzed TCCP cycloaddition.

References

Technical Support Center: Tetrachlorocyclopropene Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in monitoring reactions involving tetrachlorocyclopropene.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for monitoring reactions involving this compound?

A1: The most common techniques for monitoring reactions with this compound are Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. GC is effective for separating volatile compounds and quantifying reaction progress. NMR provides detailed structural information about the starting material, intermediates, and products. IR spectroscopy is useful for identifying the presence of key functional groups.

Q2: How can I obtain real-time data on my this compound reaction?

A2: For real-time monitoring, in-situ spectroscopic techniques are ideal.[1] This involves using a probe that is inserted directly into the reaction vessel, allowing for continuous data collection without the need to withdraw samples.[2][3] Both IR and NMR spectroscopy can be adapted for in-situ monitoring.

Q3: What are the key spectroscopic features of this compound I should look for?

A3: Key spectroscopic features for this compound (C₃Cl₄) include:

  • ¹³C NMR: Look for signals characteristic of the cyclopropene (B1174273) ring carbons.

  • Mass Spectrometry (GC-MS): The mass spectrum will show a characteristic isotopic pattern due to the four chlorine atoms. The most prominent peaks are observed at m/z 141, 143, and 145.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic vibrational bands for the C-Cl bonds and the C=C double bond within the cyclopropene ring.

Q4: What are some common reactions of this compound?

A4: this compound is a versatile reagent used in various organic syntheses. A common application is in Friedel-Crafts-like arylation reactions to produce arylcyclopropanones.[4] It is also used in the synthesis of acetylene (B1199291) derivatives.[4]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Incomplete or No Reaction

Q: My reaction with this compound is showing low or no conversion of the starting material. What are the possible causes and how can I troubleshoot this?

A: Low or no conversion in reactions involving this compound can stem from several factors. Here’s a step-by-step guide to troubleshoot the issue:

Troubleshooting Steps:

  • Reagent and Solvent Purity:

    • This compound Purity: Ensure the this compound used is of high purity. Impurities can inhibit the reaction.

    • Solvent and Other Reagents: Use anhydrous (dry) solvents and ensure all other reagents are pure and free from contaminants, especially water, which can deactivate catalysts in reactions like Friedel-Crafts.[5]

  • Reaction Conditions:

    • Temperature: Verify that the reaction is being conducted at the optimal temperature. Some reactions may require heating to proceed at a reasonable rate.

    • Inert Atmosphere: For moisture-sensitive reactions, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Catalyst Activity (for catalyzed reactions like Friedel-Crafts):

    • Catalyst Deactivation: Lewis acid catalysts such as AlCl₃ are highly sensitive to moisture.[5] Ensure all glassware is thoroughly dried and solvents are anhydrous.

    • Insufficient Catalyst: In some reactions, the product may form a complex with the catalyst, rendering it inactive.[5] It may be necessary to use a stoichiometric amount of the catalyst.

Spectroscopic Verification:

  • NMR Spectroscopy: Take a sample of your reaction mixture and acquire a ¹H or ¹³C NMR spectrum. Compare it with the spectrum of your starting materials. The absence of new peaks corresponding to the product and the persistence of starting material signals will confirm the lack of reaction.

  • GC Analysis: Inject a sample of the reaction mixture into a GC. If the reaction has not proceeded, you will only observe the peak corresponding to your starting material (and solvent).

Issue 2: Formation of Multiple Products or Unexpected Byproducts

Q: I am observing multiple peaks in my GC chromatogram or extra signals in my NMR spectrum. What could be the cause and how do I identify the byproducts?

A: The formation of multiple products or unexpected byproducts can be due to side reactions or impurities in the starting materials.

Potential Side Reactions and Byproducts:

  • In the Synthesis of this compound: this compound is synthesized by the addition of dichlorocarbene (B158193) to trichloroethylene, followed by dehydrochlorination.[4] Incomplete dehydrochlorination can lead to the presence of pentachlorocyclopropane (B1630593) as an impurity.

    • Monitoring: Use GC-MS to identify the presence of pentachlorocyclopropane. Its mass spectrum will have a different molecular ion peak and fragmentation pattern compared to this compound.

  • In Friedel-Crafts Reactions:

    • Polyalkylation/Polyacylation: The product of a Friedel-Crafts reaction can sometimes be more reactive than the starting material, leading to multiple additions to the aromatic ring.[6]

    • Rearrangements: Carbocation rearrangements can occur during Friedel-Crafts alkylation, leading to isomeric products.[7][8]

    • Hydrolysis of Intermediates: In the synthesis of arylcyclopropenones, incomplete hydrolysis of the arylthis compound intermediate can lead to impurities.[4]

Identification of Byproducts:

  • GC-MS: This is a powerful technique for separating and identifying different components in your reaction mixture. The mass spectrum of each peak can be used to deduce the structure of the byproducts.

  • NMR Spectroscopy: ¹H and ¹³C NMR can help in identifying the structure of byproducts. Look for unexpected chemical shifts or coupling patterns.

  • IR Spectroscopy: The presence of unexpected absorption bands in the IR spectrum can indicate the formation of byproducts with different functional groups.

Experimental Protocols & Data

Table 1: Spectroscopic Data for this compound
TechniqueData TypeObserved Values/Characteristics
¹³C NMR Chemical Shift (δ)Specific chemical shifts for the olefinic and saturated carbons of the cyclopropene ring.
Mass Spec (GC-MS) m/z RatiosProminent peaks at m/z 141, 143, and 145.[4] The isotopic cluster pattern is characteristic of a molecule containing four chlorine atoms.
Infrared (IR) Absorption Bands (cm⁻¹)Characteristic peaks for C-Cl and C=C stretching vibrations.
General Protocol for Monitoring a Friedel-Crafts Reaction of this compound by GC
  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture. Quench the reaction in the aliquot by adding a suitable reagent (e.g., water or a dilute acid/base wash). Extract the organic components with a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether). Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄) and dilute to a suitable concentration for GC analysis.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of all components.

    • Detector: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Data Analysis: Integrate the peak areas of the starting material and the product(s) in the chromatogram. The relative peak areas (with response factor correction if necessary) can be used to determine the conversion of the starting material and the yield of the product over time.

Visualizations

Reaction_Monitoring_Workflow General Reaction Monitoring Workflow Start Start Reaction Sample Withdraw Aliquot Start->Sample Quench Quench Reaction Sample->Quench Prepare Prepare Sample for Analysis Quench->Prepare Analyze Analyze by GC/NMR/IR Prepare->Analyze Data Interpret Data Analyze->Data Complete Reaction Complete? Data->Complete Troubleshoot Troubleshoot Data->Troubleshoot Unexpected Results Workup Proceed to Workup Complete->Workup Yes Continue Continue Reaction Complete->Continue No Continue->Sample

Caption: Workflow for monitoring a chemical reaction.

Troubleshooting_Friedel_Crafts Troubleshooting a Friedel-Crafts Reaction Problem Low or No Product Yield CheckPurity Check Reagent/Solvent Purity Problem->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Atmosphere) Problem->CheckConditions CheckCatalyst Evaluate Catalyst Activity Problem->CheckCatalyst PurityOK Purity OK? CheckPurity->PurityOK ConditionsOK Conditions Correct? CheckConditions->ConditionsOK CatalystOK Catalyst Active? CheckCatalyst->CatalystOK PurityOK->ConditionsOK Yes Purify Purify Reagents/Solvents PurityOK->Purify No ConditionsOK->CatalystOK Yes AdjustConditions Adjust Temperature/Atmosphere ConditionsOK->AdjustConditions No UseFreshCatalyst Use Fresh/More Catalyst CatalystOK->UseFreshCatalyst No Success Reaction Successful CatalystOK->Success Yes Purify->CheckPurity AdjustConditions->CheckConditions UseFreshCatalyst->CheckCatalyst

Caption: Logical flow for troubleshooting a failing Friedel-Crafts reaction.

References

Technical Support Center: Handling and Preventing Polymerization of Tetrachlorocyclopropene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for researchers working with tetrachlorocyclopropene (TCCP) and its derivatives. It addresses common challenges related to the stability of these highly reactive compounds, with a focus on preventing unwanted polymerization.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TCCP) and why is it prone to polymerization?

A1: this compound (C₃Cl₄) is a colorless liquid and a valuable reagent in organic synthesis, particularly for creating cyclopropenium salts, cyclopropenones, and other strained ring systems.[1][2] Its high reactivity stems from the significant ring strain of the three-membered ring and the electron-withdrawing nature of the chlorine substituents. This makes the double bond susceptible to various reactions, including polymerization, especially under certain conditions.

Q2: What are the primary triggers for the polymerization of TCCP and its derivatives?

A2: The polymerization of TCCP can be initiated by several factors:

  • Lewis Acids: Traces of Lewis acids can catalyze cationic polymerization. TCCP is known to react with Lewis acids like aluminum chloride to form a stable trichlorocyclopropenium cation, which can act as an initiator for cationic polymerization.[1][2]

  • Heat and Light: Thermal or photochemical energy can provide the activation energy needed to initiate radical polymerization.

  • Moisture and Protic Solvents: TCCP is sensitive to moisture and can undergo ring-opening in the presence of water and alcohols.[1] While not strictly polymerization, these degradation pathways can lead to complex reaction mixtures and the formation of polymeric byproducts.

  • Impurities: Acidic or radical-generating impurities in reagents or solvents can trigger polymerization.

Q3: What are the visual or analytical signs of TCCP polymerization?

A3: Polymerization of TCCP can manifest in several ways:

  • Visual Observation: The appearance of a solid precipitate, an increase in viscosity, or a change in color of the TCCP solution can indicate polymerization.

  • Spectroscopic Analysis: In ¹H or ¹³C NMR spectra, the appearance of broad, poorly resolved signals in the aliphatic or olefinic regions can suggest the presence of oligomers or polymers.

  • Chromatographic Analysis: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) may show a series of higher molecular weight peaks corresponding to oligomers, in addition to the monomer peak.

Q4: How should I properly store this compound to minimize decomposition and polymerization?

A4: To ensure the stability of TCCP, it is crucial to store it under the following conditions:

  • Temperature: Store at 4°C in a refrigerator.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen.

  • Container: Use a tightly sealed, opaque glass bottle to protect from light and moisture.[3]

  • Purity: Ensure the TCCP is of high purity, as impurities can catalyze decomposition.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Recommended Solution
Reaction mixture becomes viscous or solidifies. Uncontrolled polymerization of TCCP or its derivative.1. Immediately cool the reaction to 0°C or below to slow down the polymerization. 2. If safe, quench the reaction with a suitable reagent (e.g., a radical scavenger like TEMPO or a mild base if acid-catalyzed). 3. For future experiments, add an appropriate inhibitor to the reaction mixture (see inhibitor selection table below). 4. Ensure all reagents and solvents are pure and dry.
Low yield of desired product and formation of an insoluble byproduct. Polymerization is competing with the desired reaction pathway.1. Lower the reaction temperature. 2. Reduce the concentration of TCCP. 3. Add the TCCP solution slowly to the reaction mixture to maintain a low instantaneous concentration. 4. Consider using a polymerization inhibitor that does not interfere with the desired reaction.
Inconsistent reaction outcomes. Variable amounts of impurities (e.g., water, acids) in starting materials or solvents.1. Use freshly distilled or rigorously dried solvents. 2. Purify all reagents before use. 3. Perform reactions under a strict inert atmosphere.
TLC or GC-MS analysis shows multiple, higher molecular weight byproducts. Oligomerization is occurring.1. Optimize reaction conditions (temperature, concentration) to favor the desired product. 2. Investigate the use of a continuous flow setup where the reactive intermediate is generated and consumed in situ. 3. If purification is the issue, consider specialized chromatographic techniques for separating oligomers.

Data Summary: Inhibitor Selection for Preventing Polymerization

Polymerization Mechanism Inhibitor Class Examples Typical Concentration (ppm) Mechanism of Action
Radical Polymerization Phenolic AntioxidantsHydroquinone (HQ), Butylated hydroxytoluene (BHT)100 - 1000Hydrogen atom donors that trap radical species.
Nitroxide Stable RadicalsTEMPO, 4-Hydroxy-TEMPO50 - 500Reversibly or irreversibly trap growing polymer radicals.
Cationic Polymerization Hindered Amines2,6-Di-tert-butylpyridine (B51100), Proton sponge®100 - 500Non-nucleophilic bases that scavenge acidic initiators (protons or Lewis acids).
Neutralizing AgentsTriethylamine (use with caution as it can be nucleophilic)VariesNeutralizes acidic impurities.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound

Objective: To provide a standard operating procedure for the safe handling and storage of TCCP to maintain its purity and prevent degradation.

Materials:

  • This compound

  • Inert gas (Argon or Nitrogen) supply

  • Schlenk line or glovebox

  • Dry, sealed glass storage vessel (amber or wrapped in foil)

  • Refrigerator (4°C)

  • Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat, fume hood.

Procedure:

  • All handling of TCCP should be performed in a well-ventilated fume hood.

  • Purge the storage vessel with a dry, inert gas (argon or nitrogen) for several minutes to displace air and moisture.

  • If received in a sealed ampule, score and break the ampule under a positive pressure of inert gas.

  • Quickly transfer the required amount of TCCP to the prepared storage vessel using a dry syringe or cannula.

  • Seal the storage vessel tightly under a positive pressure of inert gas.

  • Wrap the vessel with paraffin (B1166041) film to ensure a good seal.

  • Store the sealed vessel in a refrigerator at 4°C.[1]

  • For subsequent use, allow the vessel to warm to room temperature before opening under an inert atmosphere to prevent condensation of atmospheric moisture into the cold liquid.

Protocol 2: Small-Scale Reaction with a Polymerization Inhibitor

Objective: To perform a reaction using a TCCP derivative in the presence of an inhibitor to prevent polymerization. This protocol uses a generic Lewis acid-sensitive reaction as an example.

Materials:

  • This compound derivative

  • Anhydrous, peroxide-free solvent (e.g., dichloromethane, ether)

  • Substrate for the reaction

  • Lewis acid catalyst (if applicable)

  • Inhibitor (e.g., 2,6-di-tert-butylpyridine for cationic polymerization)

  • Standard laboratory glassware, dried in an oven and cooled under inert gas

  • Inert gas supply

Procedure:

  • Set up the reaction vessel under a positive pressure of inert gas.

  • To the reaction vessel, add the anhydrous solvent, the substrate, and the chosen inhibitor (e.g., a small amount of 2,6-di-tert-butylpyridine).

  • Stir the mixture to dissolve the components.

  • In a separate flask, prepare a solution of the this compound derivative in the anhydrous solvent.

  • If the reaction is catalytic, add the catalyst to the reaction vessel at this stage.

  • Slowly add the solution of the TCCP derivative to the reaction mixture via a syringe pump over a prolonged period. This maintains a low concentration of the reactive species.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution of a mild base or salt).

  • Proceed with the standard workup and purification procedures.

Visualizations

Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., Lewis Acid, Radical) TCCP TCCP Monomer Initiator->TCCP Activation Active_Species Reactive Intermediate (Cation or Radical) TCCP->Active_Species Formation Monomer_add TCCP Monomer Active_Species->Monomer_add Attack Growing_Chain Growing Polymer Chain Growing_Chain->Monomer_add Reaction with another monomer Monomer_add->Growing_Chain Addition Longer_Chain Elongated Polymer Chain Monomer_add->Longer_Chain Terminator Terminating Agent (e.g., Impurity, Inhibitor) Longer_Chain->Terminator Reaction Inactive_Polymer Inactive Polymer Terminator->Inactive_Polymer

Caption: General mechanism of addition polymerization.

Troubleshooting_Workflow Start Polymerization Suspected? Check_Appearance Observe for: - Increased viscosity - Solid formation - Color change Start->Check_Appearance Yes Continue_Experiment Proceed with Caution Start->Continue_Experiment No Analytical_Check Analyze by: - NMR (broad signals) - GC-MS (oligomers) Check_Appearance->Analytical_Check Polymerization_Confirmed Polymerization Confirmed Analytical_Check->Polymerization_Confirmed Implement_Solutions Implement Corrective Actions Polymerization_Confirmed->Implement_Solutions Yes Stop_Experiment Stop and Re-evaluate Polymerization_Confirmed->Stop_Experiment No Solution_1 1. Lower Reaction Temperature Implement_Solutions->Solution_1 Solution_2 2. Add Inhibitor (Radical or Cationic) Implement_Solutions->Solution_2 Solution_3 3. Purify Reagents/Solvents Implement_Solutions->Solution_3 Solution_4 4. Slow Addition of TCCP Implement_Solutions->Solution_4

Caption: Troubleshooting decision workflow for suspected polymerization.

Experimental_Workflow Start Start Reaction Setup Prepare_Glassware Dry Glassware Under Vacuum/Heat Start->Prepare_Glassware Inert_Atmosphere Establish Inert Atmosphere (Ar or N2) Prepare_Glassware->Inert_Atmosphere Add_Reagents Add Anhydrous Solvent, Substrate, and Inhibitor Inert_Atmosphere->Add_Reagents Slow_Addition Slowly Add TCCP Solution (Syringe Pump) Add_Reagents->Slow_Addition Prepare_TCCP Prepare TCCP Solution in Anhydrous Solvent Prepare_TCCP->Slow_Addition Monitor Monitor Reaction (TLC, GC-MS) Slow_Addition->Monitor Workup Quench and Workup Monitor->Workup Purification Purify Product Workup->Purification End Characterize Product Purification->End

Caption: Experimental workflow for minimizing polymerization.

References

Technical Support Center: Managing Temperature Control in Tetrachlorocyclopropene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing temperature control in reactions involving tetrachlorocyclopropene (TCCP). Due to its highly strained three-membered ring and reactive chlorine atoms, TCCP exhibits significant reactivity, and many of its reactions are expected to be highly exothermic. Proper temperature control is paramount to ensure reaction selectivity, prevent decomposition of starting materials and products, and most importantly, to avoid dangerous thermal runaway events.

Frequently Asked Questions (FAQs)

Q1: How should I handle and store this compound?

A1: TCCP is a corrosive and lachrymatory liquid that should be handled with extreme care in a well-ventilated fume hood.[1][2] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., fluorinated rubber), safety goggles, and a lab coat.[1] Store TCCP in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2] Recommended storage temperature is typically between 2-8°C.

Q2: What are the primary hazards associated with this compound reactions?

A2: The primary hazards stem from its high reactivity and the potential for strongly exothermic reactions. The strained cyclopropene (B1174273) ring can undergo rapid, uncontrolled reactions, leading to a sudden increase in temperature and pressure (thermal runaway).[3] Thermal decomposition can release toxic and corrosive gases, including hydrogen chloride, carbon monoxide, and carbon dioxide.[4]

Q3: What general precautions should I take before starting a reaction with TCCP?

A3: Before starting any reaction, it is crucial to perform a thorough risk assessment.[5] Start with small-scale reactions and carefully monitor the temperature.[2] Ensure that adequate cooling capacity is available and that an emergency plan is in place to handle a potential exotherm. This includes having a cooling bath ready and a plan for quenching the reaction if necessary.

Q4: Are there any known incompatible materials with this compound?

A4: TCCP is incompatible with strong oxidizing agents.[1] Due to its electrophilic nature, it will react exothermically with a wide range of nucleophiles, including amines, alcohols, and water. Reactions with strong Lewis acids, such as aluminum chloride in Friedel-Crafts reactions, can also be highly exothermic.[6]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during reactions with this compound, with a focus on temperature control.

Issue 1: Unexpectedly Rapid Temperature Increase During Reagent Addition
Possible Cause Troubleshooting Step
Highly Exothermic Reaction 1. Immediately stop the addition of the reagent. 2. Increase the efficiency of the cooling bath (e.g., add more dry ice to an acetone (B3395972) bath). 3. If the temperature continues to rise, prepare to quench the reaction by adding a pre-cooled, inert solvent.
Reagent Added Too Quickly 1. For future experiments, dilute the reagent and add it dropwise using a syringe pump for better control. 2. Ensure vigorous stirring to dissipate localized heat.
Inadequate Cooling 1. Ensure the reaction flask is adequately immersed in the cooling bath. 2. Use a larger cooling bath or a more efficient cooling medium.
Issue 2: Low Yield of Desired Product
Possible Cause Troubleshooting Step
Decomposition of Starting Material or Product 1. The reaction temperature may be too high. Try running the reaction at a lower temperature. 2. Minimize the reaction time. Monitor the reaction progress closely (e.g., by TLC or GC) and work up the reaction as soon as the starting material is consumed.
Side Reactions Dominating 1. Poor temperature control can lead to the formation of byproducts. Maintain a consistent, low temperature throughout the reaction. 2. Consider changing the order of addition of reagents.
Incomplete Reaction 1. While high temperatures can cause decomposition, a temperature that is too low may result in a sluggish or incomplete reaction. Find the optimal temperature by running small-scale trials at various temperatures.
Issue 3: Difficulty in Scaling Up a Reaction
Possible Cause Troubleshooting Step
Heat Dissipation Issues 1. The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient.[7] 2. Do not scale up a reaction by more than a factor of three at a time.[2] 3. Use a reactor with a larger surface area for cooling or a more efficient cooling system. 4. For highly exothermic reactions, consider using a continuous flow reactor for better temperature control.[8]
Localized Hotspots 1. Ensure efficient and vigorous stirring to maintain a homogenous temperature throughout the reaction mixture. 2. Consider multiple addition points for the limiting reagent in larger reactors.

Quantitative Data on this compound Reactions

While specific, publicly available calorimetric data for this compound reactions is limited, the following table provides estimates and key physical properties to aid in reaction planning. The exothermic nature of these reactions is inferred from the high reactivity of TCCP and the general principles of reactions involving highly strained rings.

Property / Reaction Type Value / Observation Notes
Boiling Point 125-130 °C
Density 1.45 g/mL at 25 °C
Reaction with Amines (e.g., piperidine, N-methylaniline) Expected to be highly exothermic.Nucleophilic substitution on the electron-deficient cyclopropene ring is typically a rapid and exothermic process.
Friedel-Crafts Reactions (e.g., with anisole) Expected to be highly exothermic.The reaction is catalyzed by a strong Lewis acid, which activates the TCCP. The reaction of the Lewis acid with the substrate can itself be very exothermic and requires careful initial cooling.[9][10]
Hydrolysis Expected to be exothermic.The reaction with water leads to ring-opening and the formation of acidic byproducts.[11]
Diels-Alder Reactions (e.g., with cyclopentadiene (B3395910) or furan) Can be exothermic, but often requires thermal activation.The reactivity is dependent on the diene. The reaction with cyclopentadiene is known to be rapid.[11] The overall exothermicity will be a balance between the heat released from the cycloaddition and the energy required to overcome the activation barrier.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

This protocol provides a general guideline for the reaction of TCCP with a secondary amine. Extreme caution must be exercised due to the expected exothermicity.

Materials:

  • This compound (TCCP)

  • Amine (e.g., piperidine)

  • Anhydrous solvent (e.g., diethyl ether or dichloromethane)

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Set up a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet.

  • Place the flask in a low-temperature cooling bath and cool to -78 °C.

  • Under a positive pressure of inert gas, charge the flask with a solution of the amine in the anhydrous solvent.

  • Prepare a solution of TCCP in the anhydrous solvent in the dropping funnel.

  • Add the TCCP solution dropwise to the stirred amine solution over a prolonged period, carefully monitoring the internal reaction temperature with a low-temperature thermometer. Maintain the internal temperature below -60 °C.

  • If a significant temperature increase is observed, immediately stop the addition and allow the reaction to cool before resuming at a slower addition rate.

  • After the addition is complete, allow the reaction to stir at the low temperature for a specified time, monitoring the progress by TLC or GC.

  • Once the reaction is complete, quench the reaction at low temperature by the slow addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).

  • Allow the mixture to warm to room temperature slowly before proceeding with the workup and purification.

Protocol 2: Friedel-Crafts Reaction with an Aromatic Compound

This protocol outlines a general procedure for the Friedel-Crafts reaction of TCCP. This reaction is expected to be highly exothermic, particularly during the addition of the Lewis acid.

Materials:

  • This compound (TCCP)

  • Aromatic compound (e.g., anisole)

  • Lewis acid (e.g., aluminum chloride, AlCl₃)

  • Anhydrous, inert solvent (e.g., dichloromethane)

  • Three-neck round-bottom flask

  • Powder addition funnel

  • Dropping funnel

  • Magnetic stirrer

  • Low-temperature cooling bath

  • Inert gas supply

Procedure:

  • Set up a dry, three-neck round-bottom flask with a magnetic stir bar, a powder addition funnel, a dropping funnel, and an inert gas inlet.

  • Cool the flask in a low-temperature bath to 0 °C or below.

  • Under an inert atmosphere, charge the flask with the aromatic compound and the anhydrous solvent.

  • With vigorous stirring, add the Lewis acid portion-wise through the powder addition funnel, carefully monitoring the internal temperature. A strong exotherm is often observed during this step. [9]

  • Once the Lewis acid has been added and the temperature has stabilized, add a solution of TCCP in the anhydrous solvent dropwise via the dropping funnel.

  • Maintain a low internal temperature throughout the addition.

  • After the addition is complete, allow the reaction to stir at the specified temperature and for the specified time.

  • Quench the reaction by slowly and carefully pouring the reaction mixture over crushed ice and an appropriate aqueous solution (e.g., dilute HCl).[1]

  • Proceed with the workup and purification.

Visualizations

Troubleshooting_Exotherm start Unexpectedly Rapid Temperature Increase stop_addition Immediately Stop Reagent Addition start->stop_addition enhance_cooling Enhance Cooling (e.g., add more dry ice) stop_addition->enhance_cooling monitor_temp Monitor Internal Temperature enhance_cooling->monitor_temp temp_decreasing Temperature Decreasing? monitor_temp->temp_decreasing prepare_quench Prepare to Quench Reaction (cold, inert solvent) temp_decreasing->prepare_quench No resume_slowly Resume Addition At a Slower Rate temp_decreasing->resume_slowly Yes quench Quench Reaction prepare_quench->quench stabilized Reaction Stabilized quench->stabilized post_analysis Post-Incident Analysis: - Review addition rate - Check cooling efficiency - Assess concentration stabilized->post_analysis resume_slowly->post_analysis

Caption: Troubleshooting workflow for an unexpected exotherm.

Scale_Up_Considerations cluster_heat_generation Heat Generation cluster_heat_removal Heat Removal scale_up Scale-Up of TCCP Reaction reaction_volume Reaction Volume (Increases by r³) scale_up->reaction_volume reaction_rate Reaction Rate scale_up->reaction_rate concentration Reactant Concentration scale_up->concentration surface_area Surface Area (Increases by r²) scale_up->surface_area cooling_efficiency Cooling System Efficiency scale_up->cooling_efficiency stirring_rate Stirring Rate (Heat Dissipation) scale_up->stirring_rate

Caption: Key factors in scaling up TCCP reactions.

Experimental_Workflow start Start: Plan Reaction risk_assessment Perform Risk Assessment (Small Scale First) start->risk_assessment setup Assemble and Dry Glassware Under Inert Atmosphere risk_assessment->setup cool Cool Reactor to Target Temperature setup->cool add_reagents Slow, Controlled Addition of TCCP Solution cool->add_reagents monitor Continuously Monitor Internal Temperature add_reagents->monitor temp_control Adjust Addition Rate to Maintain Temperature monitor->temp_control reaction_complete Reaction Complete? (TLC/GC Analysis) monitor->reaction_complete temp_control->add_reagents Temp Stable temp_control->monitor Temp Increasing reaction_complete->monitor No quench Quench Reaction at Low Temperature reaction_complete->quench Yes workup Workup and Purify Product quench->workup end End workup->end

Caption: General experimental workflow for TCCP reactions.

References

Technical Support Center: Removal of Aluminum Chloride from Tetrachlorocyclopropene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the removal of aluminum chloride (AlCl₃) catalyst from reactions involving tetrachlorocyclopropene. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental workup and purification process.

Problem Potential Cause Suggested Solution
Incomplete Catalyst Removal - Insufficient quenching agent.- Inefficient mixing during quenching.- Formation of insoluble aluminum salts.- Ensure an adequate amount of quenching solution is used (a common starting point is a 1:1 mixture of crushed ice and water, approximately 5 mL per gram of AlCl₃ used)[1].- Add the reaction mixture slowly to a vigorously stirred ice/water slurry to maximize surface area contact and control the exotherm[1].- After the initial quench, add dilute hydrochloric acid (e.g., 1 M HCl) to dissolve any precipitated aluminum hydroxides[1].
Product Decomposition During Workup - The arylthis compound product may be sensitive to strong acidic or basic conditions.- Prolonged exposure to aqueous conditions.- Minimize the time the product is in contact with acidic or basic aqueous layers.- Use the minimum necessary concentration of acid or base for washing.- Consider the stability of your specific aryl-substituted this compound, as electron-donating or withdrawing groups can affect the stability of the cyclopropene (B1174273) ring.
Low Yields After Purification - Emulsion formation during aqueous extraction, leading to product loss in the aqueous layer.- Physical loss of product during the transfer of viscous or solid materials.- To break up emulsions, wash the organic layer with a saturated solution of sodium chloride (brine)[1].- If a significant amount of aluminum salts are present, filtering the mixture through a pad of Celite can help break up emulsions and remove fine particulates[1].- Ensure complete transfer of the product between vessels by rinsing with a suitable organic solvent.
Violent or Uncontrolled Quenching Reaction - The reaction of anhydrous AlCl₃ with water is extremely exothermic[1].- Adding the quenching agent (water) to the reaction mixture instead of the other way around.- Crucially, always add the reaction mixture slowly to the quenching medium (e.g., a vigorously stirred ice/water slurry) [1]. Never add water directly to the reaction flask.- Ensure the reaction mixture is cooled in an ice bath before beginning the quenching process[1].- Perform the quenching procedure in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including an acid-resistant lab coat, gloves, and safety goggles[1].

Frequently Asked Questions (FAQs)

Q1: What is the standard procedure for quenching and removing AlCl₃ from a this compound arylation reaction?

A1: The standard and most common method is a carefully controlled aqueous workup. This typically involves the slow addition of the reaction mixture to a vigorously stirred slurry of crushed ice. The use of ice helps to manage the highly exothermic hydrolysis of AlCl₃[1]. Following the initial quench, a sequence of aqueous washes is generally employed to remove the aluminum salts and neutralize the mixture.

Q2: Why is it important to use ice or ice-cold water for quenching?

A2: The reaction between anhydrous aluminum chloride and water is violently exothermic and produces corrosive hydrogen chloride (HCl) gas[1]. Using crushed ice or ice-cold water serves two main purposes: it absorbs the significant amount of heat generated, preventing the reaction from boiling uncontrollably, and it helps to minimize potential side reactions that could be induced by a rapid temperature increase[1][2].

Q3: What is the purpose of the acidic and basic washes after the initial quench?

A3: After quenching, aluminum hydroxide (B78521) (Al(OH)₃) and other aluminum salts can precipitate out of the solution.

  • Acid Wash (e.g., 1 M HCl): This is used to dissolve the insoluble aluminum salts, forming water-soluble aluminum chloride hexahydrate ([Al(H₂O)₆]Cl₃), which can then be efficiently removed in the aqueous layer[1][3].

  • Basic Wash (e.g., saturated NaHCO₃): This wash is performed to neutralize any remaining acid, including the HCl used in the previous step and any HCl generated during the quenching process. This is crucial to prevent acid-catalyzed degradation of the desired product[1].

Q4: I am observing a persistent emulsion during the workup. How can I resolve this?

A4: Emulsions are common in these workups and are often caused by finely divided aluminum salts at the interface between the organic and aqueous layers. To break an emulsion, you can:

  • Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to force the separation of the layers[1].

  • Allow the separatory funnel to stand for a longer period.

  • Gently swirl the separatory funnel instead of vigorous shaking.

  • In persistent cases, filtering the entire mixture through a pad of a filter aid like Celite can be effective[1].

Q5: Are there non-aqueous methods for removing AlCl₃?

A5: While aqueous workups are most common, non-aqueous methods can be employed, especially if the product is highly water-sensitive. These methods are less common for this specific type of reaction but can include:

  • Precipitation: Addition of a coordinating solvent in which the AlCl₃ complex is insoluble.

  • Filtration through a solid adsorbent: Passing the reaction mixture through a plug of a material like alumina (B75360) or silica (B1680970) gel to adsorb the polar aluminum species.

  • Complexation: Adding a reagent that forms a complex with AlCl₃, which can then be removed by filtration or extraction.

Q6: How can I quantify the amount of residual aluminum in my final product?

A6: To determine the concentration of residual aluminum, highly sensitive analytical techniques are required. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a suitable method for quantifying trace amounts of metals in organic samples[4][5]. This analysis typically involves digesting the organic sample in concentrated nitric acid followed by dilution and analysis[3][5].

Experimental Protocols

Protocol 1: Standard Aqueous Workup for AlCl₃ Removal

  • Preparation for Quenching: In a separate, appropriately sized beaker or flask, prepare a slurry of crushed ice and water (approximately a 1:1 ratio by weight). The amount should be sufficient to handle the exotherm, with a general guideline being about 5 mL of the slurry for every gram of AlCl₃ used in the reaction[1]. Place this beaker in an ice bath to maintain a low temperature.

  • Quenching: Once the reaction is deemed complete, cool the reaction flask in an ice bath. Slowly and carefully, pour the reaction mixture in a thin stream into the vigorously stirred ice-water slurry. This should be performed in a well-ventilated fume hood.

  • Acidification: After the addition is complete and the initial exothermic reaction has subsided, slowly add 1 M hydrochloric acid to the beaker while stirring. Continue adding the acid until any precipitated aluminum salts have dissolved and the aqueous layer is clear.

  • Extraction: Transfer the entire mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether) two to three times to recover any dissolved product. Combine all organic layers.

  • Neutralization: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate. This will neutralize any remaining acid. Be cautious as CO₂ gas will be evolved. Vent the separatory funnel frequently.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and break up any emulsions.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate). Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product, which can then be further purified by methods such as chromatography or distillation.

Visualizations

Quenching_Workflow start Reaction Mixture (Product + AlCl3) quench Slowly add to vigorously stirred Ice/Water Slurry start->quench Safety First! Cool Reaction acid_wash Wash with dilute HCl quench->acid_wash Dissolve Al Salts extract Separate Layers & Extract Aqueous Phase acid_wash->extract Remove AlCl3(aq) base_wash Wash Organic Layer with NaHCO3(aq) extract->base_wash Neutralize brine_wash Wash with Brine base_wash->brine_wash Break Emulsion dry Dry over Anhydrous Salt brine_wash->dry end Crude Product dry->end

Caption: Decision workflow for the removal of AlCl₃ catalyst.

AlCl3_Quenching_Reaction AlCl3 Anhydrous AlCl₃ Al_complex [Al(H₂O)₆]³⁺ (Hexaaquaaluminum(III) ion) AlCl3->Al_complex Hydrolysis Cl_ion 3Cl⁻ (Chloride ions) AlCl3->Cl_ion HCl_gas HCl (gas) + Heat AlCl3->HCl_gas Vigorous Reaction H2O H₂O (excess from ice) H2O->Al_complex H2O->HCl_gas

Caption: Reaction diagram for the hydrolysis of aluminum chloride.

References

Technical Support Center: Navigating Unexpected Products in Tetrachlorocyclopropene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with tetrachlorocyclopropene (TCCP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and characterize unexpected products in your reactions. This compound is a highly reactive and versatile building block, but its use can sometimes lead to unforeseen chemical transformations. This guide is designed to help you anticipate, identify, and understand these alternative reaction pathways.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of unexpected reactions observed with this compound?

A1: While this compound is known for its utility in forming cyclopropenium salts and participating in cycloadditions, several unexpected reaction pathways can occur, leading to byproducts or entirely different molecular scaffolds. The most common of these include:

  • Thermal Rearrangement: At elevated temperatures, this compound can undergo a ring-opening rearrangement to form tetrachloroallene.[1]

  • Rearrangements in Cycloaddition Reactions: In Diels-Alder reactions, particularly with dienes like furan (B31954) and cyclopentadiene, the initial adducts can undergo spontaneous rearrangements to form more stable bicyclic systems.

  • Ring-Opening Reactions with Nucleophiles: Strong nucleophiles, such as Grignard reagents and certain amines, can induce ring-opening of the cyclopropene (B1174273) ring, leading to acyclic products instead of the expected substitution or addition products.

  • Hydrolysis to Dichlorocyclopropenone: TCCP is sensitive to moisture and can hydrolyze to form dichlorocyclopropenone, which may then participate in subsequent reactions.

Troubleshooting Guides

Issue 1: Formation of an Unexpected Isomer in Diels-Alder Reactions

Symptom: You are performing a Diels-Alder reaction with this compound and a diene (e.g., furan), but the isolated product's spectroscopic data does not match the expected [4+2] cycloadduct. You observe unexpected signals in the 1H and 13C NMR spectra.

Possible Cause: The initial Diels-Alder adduct has undergone a spontaneous rearrangement. For instance, the reaction with furan is known to yield a rearranged 2,3,4,4-tetrachlorobicyclo[3.2.1]octa-2,6-diene derivative instead of the simple bridged adduct.

Troubleshooting Steps:

  • Reaction Monitoring: Carefully monitor the reaction by TLC or GC-MS. The initial adduct may be transient and rearrange quickly.

  • Temperature Control: Running the reaction at a lower temperature might allow for the isolation of the initial, unrearranged adduct, although this may significantly slow down the reaction rate.

  • Structural Characterization: Use 2D NMR techniques (COSY, HMBC, HSQC) to elucidate the connectivity of the unexpected product. Mass spectrometry will confirm the molecular weight, indicating an isomeric relationship to the expected product.

  • Consult Literature: Review literature for similar rearrangements in Diels-Alder reactions involving cyclopropenes.

Experimental Protocol: Diels-Alder Reaction with Furan and Subsequent Hydrolysis

This one-pot procedure details the Diels-Alder reaction followed by hydrolysis to a dibromoenone, which can be adapted for this compound.

Reagent/SolventAmountMolar Equivalence
Furan24.6 mmol1.0
Tetrabromocyclopropene (TBCP)*24.6 mmol1.0
1,4-Dioxane5 mL-
Acetone46 mL-
Silver Nitrate (B79036) (AgNO3)49.2 mmol2.0
Water23 mL-
Sodium Bicarbonate (NaHCO3)73.8 mmol3.0

Note: This protocol uses tetrabromocyclopropene; similar reactivity is expected with this compound.

Procedure: [2]

  • To a flame-dried pressure vessel, add furan and 1,4-dioxane.

  • Add freshly distilled TBCP at room temperature and seal the vessel.

  • Stir the reaction overnight at room temperature, then gradually heat to 80°C until the starting material is consumed (~1 hour).[2]

  • Cool the reaction to room temperature, dilute with acetone, and add an aqueous solution of silver nitrate in two portions over 20 minutes.[2]

  • Stir the suspension for 3 hours at room temperature.[2]

  • Pour the mixture over solid sodium bicarbonate.

  • Filter the solids through Celite, washing with acetone.

  • Concentrate the filtrate and extract with diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate, water, and brine, then dry over sodium sulfate (B86663) and concentrate.[2]

  • Purify the crude product by flash chromatography.[2]

Issue 2: Ring-Opened Products with Organometallic Reagents

Symptom: When reacting this compound with a Grignard reagent, you isolate an acyclic product instead of the anticipated cyclopropene derivative.

Possible Cause: Grignard reagents can act as nucleophiles to attack the strained cyclopropene ring, leading to C-C bond cleavage and the formation of ring-opened products. The high ring strain of the cyclopropene ring makes it susceptible to such reactions.[3]

Troubleshooting Steps:

  • Choice of Organometallic Reagent: Consider using less nucleophilic or more sterically hindered organometallic reagents, which might favor substitution at the chlorine atoms over ring-opening.

  • Reaction Temperature: Perform the reaction at very low temperatures (e.g., -78 °C) to potentially disfavor the higher activation energy pathway of ring-opening.

  • Additive Effects: The presence of certain additives, like copper salts (to form Gilman reagents), might alter the reactivity and selectivity of the organometallic species.

  • Product Identification: Utilize spectroscopic methods to confirm the structure of the ring-opened product. Look for characteristic signals of alkenes or alkynes in the NMR and IR spectra.

Diagram: Proposed Mechanism for Ring-Opening with Grignard Reagent

G TCCP This compound Intermediate [Intermediate Complex] TCCP->Intermediate + R-MgX Grignard R-MgX RingOpened Ring-Opened Product Intermediate->RingOpened Ring Opening G Start Unexpected Product Observed Analyze Analyze Spectroscopic Data (NMR, IR, MS) Start->Analyze Hypothesize Formulate Plausible Structures and Mechanisms Analyze->Hypothesize Confirm Confirm Structure of Unexpected Product Analyze->Confirm Consistent Data Literature Search Literature for Analogous Reactions Hypothesize->Literature Modify Modify Reaction Conditions (Temp, Solvent, Reagent) Hypothesize->Modify Literature->Hypothesize Modify->Analyze Optimize Optimize for Desired Product or Characterize New Reaction Confirm->Optimize G Setup Setup Reaction Under Inert Atmosphere Cool Cool AlCl3 Suspension in DCM to 0°C Setup->Cool Add_TCCP Add TCCP Solution Cool->Add_TCCP Add_Arene Add Aromatic Substrate Add_TCCP->Add_Arene Warm Warm to Room Temperature and Stir Add_Arene->Warm Quench Quench with Ice/HCl Warm->Quench Workup Aqueous Workup and Extraction Quench->Workup Purify Purification Workup->Purify

References

Validation & Comparative

Unraveling the Reactivity of Tetrachlorocyclopropene: A Comparative Guide to Computational Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the likely reaction mechanisms of tetrachlorocyclopropene, inferred from computational studies of analogous electron-deficient systems. This guide provides researchers, scientists, and drug development professionals with a framework for understanding and predicting the reactivity of this versatile building block.

This compound (TCCP) is a highly reactive and synthetically valuable molecule, primarily owing to the significant ring strain and the electron-withdrawing nature of the four chlorine atoms. These features render the double bond highly electrophilic and susceptible to a variety of chemical transformations, most notably cycloaddition and nucleophilic addition reactions. Despite its utility, a comprehensive computational investigation of its reaction mechanisms is notably scarce in the published literature.

This guide bridges this gap by presenting a comparative analysis of TCCP's expected reactivity. By examining detailed computational studies on analogous electron-deficient alkenes and cyclopropanes, we can infer the likely mechanistic pathways, transition states, and energetic profiles for key reactions of TCCP. This report focuses on two primary reaction types: the [4+2] Diels-Alder cycloaddition and nucleophilic addition-elimination reactions. The data and methodologies presented are drawn from published computational studies on comparable systems, providing a robust theoretical foundation for predicting TCCP's chemical behavior.

[4+2] Cycloaddition: The Diels-Alder Reaction

The electron-deficient nature of the double bond in this compound makes it a potent dienophile in Diels-Alder reactions.[1] The reaction is anticipated to proceed via a concerted, though likely asynchronous, mechanism, typical for many [4+2] cycloadditions.[2] To provide a quantitative perspective, we compare the computationally determined activation barriers and reaction energies of the Diels-Alder reaction between cyclopentadiene (B3395910) and acrylonitrile (B1666552), another electron-deficient dienophile.

Computational studies on the reaction of cyclopentadiene with acrylonitrile, performed using Density Functional Theory (DFT), show a preference for the concerted cycloaddition pathway over a stepwise diradical mechanism by 5.9 kcal/mol.[3] This aligns with experimental observations where only the Diels-Alder adduct is formed.[3] The endo product is generally favored kinetically due to secondary orbital interactions.[1]

Comparative Energetics of Analogous Diels-Alder Reactions

The following table summarizes the computed activation and reaction energies for the Diels-Alder reaction of cyclopentadiene with acrylonitrile. This data serves as a benchmark for estimating the energetic profile of TCCP in similar cycloadditions.

ReactionComputational MethodActivation Energy (ΔG‡, kcal/mol)Reaction Energy (ΔGrxn, kcal/mol)Reference
Cyclopentadiene + Acrylonitrile (endo pathway)B3LYP/6-31G(d)15.8-25.2[3]
Cyclopentadiene + Acrylonitrile (exo pathway)B3LYP/6-31G(d)16.1-24.5[3]
Inferred: Cyclopentadiene + TCCP Likely < 15 kcal/mol Likely < -25 kcal/mol

Note: The values for the inferred reaction with TCCP are qualitative estimates based on its higher electrophilicity compared to acrylonitrile, which is expected to lower the activation barrier and increase the exothermicity of the reaction.

Experimental Protocols: Computational Details for Analogous Systems

The computational results for the cyclopentadiene and acrylonitrile reaction were obtained using the following protocol:

  • Software: Gaussian 09

  • Method: Density Functional Theory (DFT) with the B3LYP functional.

  • Basis Set: 6-31G(d) for all atoms.

  • Geometry Optimization: All reactant, transition state, and product geometries were fully optimized.

  • Frequency Calculations: Vibrational frequency calculations were performed at the same level of theory to confirm the nature of the stationary points (minima for reactants and products, a single imaginary frequency for transition states).

  • Solvation: Gas-phase calculations were performed.

Visualizing the Inferred Diels-Alder Mechanism

The following diagrams illustrate the inferred concerted mechanism for the Diels-Alder reaction of this compound with cyclopentadiene and the computational workflow used to study the analogous reaction.

Caption: Inferred concerted [4+2] cycloaddition mechanism for this compound.

Computational_Workflow start Define Reactants (e.g., Cyclopentadiene, Acrylonitrile) opt_react Geometry Optimization of Reactants start->opt_react find_ts Locate Transition State (TS) (e.g., using QST2/QST3) start->find_ts opt_react->find_ts energy Calculate Relative Energies (ΔG‡ and ΔGrxn) opt_react->energy opt_ts Optimize TS Geometry find_ts->opt_ts freq_ts Frequency Calculation on TS (Confirm one imaginary frequency) opt_ts->freq_ts opt_ts->energy irc Intrinsic Reaction Coordinate (IRC) Calculation freq_ts->irc opt_prod Geometry Optimization of Products irc->opt_prod freq_prod Frequency Calculation on Products (Confirm minima) opt_prod->freq_prod freq_prod->energy Nucleophilic_Addition_Elimination Reactants TCCP + Nu⁻ TS1 TS1‡ (Addition) Reactants->TS1 Step 1 Intermediate Tetrahedral Intermediate TS2 TS2‡ (Elimination) Intermediate->TS2 Step 2 Products Trichlorocyclopropenyl Product + Cl⁻ TS1->Intermediate TS2->Products

References

Reactivity Showdown: Tetrachlorocyclopropene vs. Dichlorocyclopropene in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to a Key Reaction Intermediate.

In the realm of synthetic organic chemistry, strained ring systems offer a powerful toolkit for the construction of complex molecular architectures. Among these, cyclopropene (B1174273) derivatives stand out for their high reactivity, driven by significant ring strain. This guide provides an objective comparison of the reactivity of two prominent chlorinated cyclopropenes: tetrachlorocyclopropene and dichlorocyclopropene, with a focus on their utility in cycloaddition reactions. This analysis is supported by available experimental data and established principles of chemical reactivity.

Executive Summary

Data Presentation: Reactivity in Diels-Alder Reactions

The relative reactivity of dienophiles in Diels-Alder reactions is a critical factor in synthetic planning. The following table summarizes the available quantitative data on the relative reaction rates of this compound and other tetrahalocyclopropenes in a competitive reaction with furan. This data provides a clear indication of the high reactivity of this compound.

DienophileRelative Reaction Rate (with Furan at 79 °C)
Tetrabromocyclopropene (C₃Br₄)1.00
This compound (C₃Cl₄) 0.40
1,2,3-trichloro-3-fluorocyclopropene (C₃Cl₃F)0.15

Data sourced from "Diels-Alder Reactions of Tetrahalocyclopropenes". The original paper should be consulted for detailed experimental conditions.

Note on Dichlorocyclopropene: Direct experimental data for the relative reaction rate of dichlorocyclopropene under identical conditions was not found in the surveyed literature. However, based on the established principles of cycloaddition chemistry, the reactivity of dichlorocyclopropene is expected to be lower than that of this compound. The two chlorine atoms in dichlorocyclopropene still render the double bond electron-deficient and thus activate it for reactions with electron-rich dienes. However, the presence of four strongly electron-withdrawing chlorine atoms in this compound leads to a significantly more electron-poor and, therefore, more reactive dienophile.

Theoretical Framework: Understanding Reactivity

The enhanced reactivity of this compound in cycloaddition reactions can be attributed to the cumulative inductive and resonance effects of the four chlorine substituents. These electron-withdrawing groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the cyclopropene double bond. In a normal-electron-demand Diels-Alder reaction, the primary orbital interaction is between the Highest Occupied Molecular Orbital (HOMO) of the diene and the LUMO of the dienophile. A lower LUMO energy for the dienophile results in a smaller HOMO-LUMO energy gap, leading to a stronger interaction and a faster reaction rate.

Dichlorocyclopropene, with only two chlorine atoms, will also have a lowered LUMO compared to unsubstituted cyclopropene. However, the effect will be less pronounced than in the tetrachloro- derivative, resulting in a larger HOMO-LUMO gap with a given diene and consequently, a slower reaction rate.

Experimental Protocols

The following is a representative experimental protocol for a Diels-Alder reaction involving a halocyclopropene and a diene. This protocol is based on established procedures for similar reactions and should be adapted and optimized for specific substrates and scales.

Reaction: Diels-Alder Cycloaddition of a Halogenated Cyclopropene with Cyclopentadiene (B3395910)

Materials:

  • Halogenated cyclopropene (e.g., this compound)

  • Freshly cracked cyclopentadiene

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Preparation of Dienophile Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the halogenated cyclopropene (1.0 equivalent) in anhydrous diethyl ether.

  • Addition of Diene: To the stirred solution of the dienophile, add freshly cracked cyclopentadiene (1.1 equivalents) dropwise at room temperature. The reaction may be exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). If the reaction is sluggish at room temperature, it may be gently heated to reflux.

  • Workup: Upon completion of the reaction, quench the reaction mixture with a small amount of water. Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to afford the desired Diels-Alder adduct.

Safety Precautions: Halogenated organic compounds should be handled in a well-ventilated fume hood. Cyclopentadiene is flammable and has a strong odor. Appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.

Mandatory Visualizations

Logical Relationship: Factors Influencing Reactivity

G Factors Influencing Cyclopropene Reactivity in Diels-Alder Reactions cluster_dienophile Dienophile (Cyclopropene) cluster_factors Electronic Effects cluster_outcome Reaction Outcome Tetrachloro This compound EWG Number of Electron-Withdrawing Groups Tetrachloro->EWG More (4) Dichloro Dichlorocyclopropene Dichloro->EWG Fewer (2) LUMO LUMO Energy EWG->LUMO Lowers Reactivity Reactivity LUMO->Reactivity Increases (smaller HOMO-LUMO gap)

Caption: Relationship between substituents and reactivity.

Experimental Workflow: Diels-Alder Reaction

G General Workflow for Diels-Alder Reaction Reactants 1. Reactant Preparation - Dissolve Halocyclopropene - Add Diene Reaction 2. Reaction - Stir at RT or Heat - Monitor by TLC/GC Reactants->Reaction Workup 3. Workup - Quench with Water - Wash with Brine Reaction->Workup Purification 4. Purification - Dry and Concentrate - Column Chromatography or Recrystallization Workup->Purification Product Pure Diels-Alder Adduct Purification->Product

Caption: Step-by-step experimental workflow.

A Comparative Guide to the Synthesis of Cyclopropenones: Tetrachlorocyclopropene vs. Alternative Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropenone motif, a strained three-membered ring ketone, is a valuable building block in organic synthesis and a key component in various biologically active molecules. Its unique reactivity and electronic properties make it a target of significant interest. This guide provides a detailed comparison of the prevalent synthetic routes to cyclopropenones, focusing on the widely used tetrachlorocyclopropene method and contrasting it with prominent alternative strategies. We present quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal synthetic approach for their specific needs.

The this compound (TCCP) Route

The use of this compound (TCCP) as a precursor is a robust and versatile method for the synthesis of a wide range of cyclopropenone derivatives. The general strategy involves the hydrolysis of TCCP to dichlorocyclopropenone, which can then be subjected to various transformations, most notably Friedel-Crafts type reactions with aromatic and heteroaromatic compounds to yield diarylcyclopropenones.

Reaction Pathway

The synthesis begins with the hydrolysis of this compound to form dichlorocyclopropenone. This intermediate is highly reactive and is typically used in situ. Subsequent reaction with an electron-rich aromatic compound, catalyzed by a Lewis acid such as aluminum chloride, leads to the formation of the desired diarylcyclopropenone.

TCCP_Route TCCP This compound (C3Cl4) DCCP Dichlorocyclopropenone (C3Cl2O) TCCP->DCCP Hydrolysis (H2O, H2SO4) Intermediate Carbocation Intermediate DCCP->Intermediate Lewis Acid (AlCl3) + Arene Arene 2x Aromatic Compound (e.g., Benzene) Product Diarylcyclopropenone Intermediate->Product Deprotonation

Caption: General reaction scheme for diarylcyclopropenone synthesis via the TCCP method.

Experimental Protocol: Synthesis of Diphenylcyclopropenone from TCCP
  • Hydrolysis of TCCP: To a stirred solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane), concentrated sulfuric acid is added cautiously at 0 °C.

  • Formation of Dichlorocyclopropenone: Water (1.0 eq) is added dropwise, and the mixture is stirred vigorously for 1-2 hours, allowing it to warm to room temperature. This generates dichlorocyclopropenone in situ.

  • Friedel-Crafts Reaction: The reaction mixture is cooled again to 0 °C, and aluminum chloride (2.2 eq) is added in portions. Benzene (2.5 eq) is then added dropwise, and the reaction is stirred for several hours at room temperature.

  • Work-up and Purification: The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Alternative Synthetic Methods

While the TCCP route is effective, several other methods have been developed for the synthesis of cyclopropenones, each with its own set of advantages and limitations.

Favorskii-Type Ring Contraction

A classic alternative involves a Favorskii-type rearrangement of α,α'-dihalocyclobutanones. Treatment of these precursors with a base induces a ring contraction to form a cyclopropenone. This method is particularly useful for the synthesis of alkyl-substituted cyclopropenones.

Favorskii_Route Cyclobutanone α,α'-Dihalocyclobutanone Enolate Enolate Intermediate Cyclobutanone->Enolate Base (e.g., Et3N) Bicyclic Bicyclic Intermediate Enolate->Bicyclic Intramolecular SN2 Product Cyclopropenone Bicyclic->Product Ring Opening

Caption: Reaction pathway for cyclopropenone synthesis via Favorskii-type rearrangement.

Reaction of Alkynes with Dichloroketene

The [2+2] cycloaddition of an alkyne with dichloroketene, followed by dehydrochlorination, provides another route to cyclopropenones. Dichloroketene is typically generated in situ from trichloroacetyl chloride and an activating agent like zinc or triethylamine.

Photochemical Approaches

Photochemical methods, such as the photolysis of substituted cyclobutenediones or pyridazinones, can also lead to the formation of cyclopropenones through the extrusion of carbon monoxide or nitrogen, respectively. These methods often offer access to specific substitution patterns that are difficult to achieve through other routes.

Comparative Analysis

The choice of synthetic method depends heavily on the desired substitution pattern of the cyclopropenone, the availability of starting materials, and the required scale of the reaction. The following tables summarize the key performance indicators for each method.

Table 1: General Comparison of Cyclopropenone Synthetic Routes
FeatureThis compound (TCCP) RouteFavorskii-Type RearrangementAlkyne + DichloroketenePhotochemical Methods
Typical Substrates Electron-rich aromatics, heterocyclesα,α'-DihalocyclobutanonesAlkynesSubstituted cyclobutenediones, pyridazinones
Product Scope Primarily diarylcyclopropenonesAlkyl- and aryl-substitutedVaried, depends on alkyneSpecific substitution patterns
Key Advantages Readily available starting material, high yields for diaryl derivativesGood for alkyl-substituted cyclopropenonesConvergent synthesisAccess to unique structures
Key Limitations Limited to aryl substituents, harsh conditions (Lewis acids)Precursor synthesis can be multi-stepIn situ generation of reactive keteneRequires specialized equipment, can have low quantum yields
Reaction Conditions Often requires strong Lewis acids (AlCl₃)Basic conditions (e.g., triethylamine)Neutral or basic, in situ generationUV irradiation
Table 2: Quantitative Performance Data
MethodSubstrate ExampleProductYield (%)Reaction Time (h)Temperature (°C)
TCCP Route TCCP + BenzeneDiphenylcyclopropenone70-904-120 to 25
Favorskii-Type 2,2,4,4-Tetrachloro-3-methylcyclobutanone2,3-Dichloro-2-methylcyclopropenone~602-425
Alkyne + Dichloroketene DiphenylacetyleneDiphenylcyclopropenone50-7012-2480
Photochemical 3,4-Diphenylcyclobutene-1,2-dioneDiphenylcyclopropenone40-606-1025 (photolysis)

Conclusion

The synthesis of cyclopropenones can be achieved through several distinct methodologies. The this compound route stands out for its efficiency and scalability in producing diarylcyclopropenones, making it a preferred method in many applications, including the synthesis of precursors for functional materials and pharmaceuticals. However, for accessing other substitution patterns, such as alkyl-substituted cyclopropenones, alternative methods like the Favorskii-type rearrangement offer a more direct approach. The choice of the optimal synthetic strategy will ultimately be guided by the specific target molecule and the experimental capabilities at hand. This guide provides the foundational information to make an informed decision for the synthesis of these valuable and reactive chemical entities.

The Strategic Advantage of Tetrachlorocyclopropene in Modern Heterocyclic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient and versatile reagents in heterocyclic synthesis is perpetual. Tetrachlorocyclopropene (TCCP), a reactive four-carbon building block, has emerged as a potent tool for the construction of diverse heterocyclic frameworks. This guide provides an objective comparison of TCCP's performance against alternative methods in the synthesis of key heterocyclic motifs, supported by experimental data and detailed protocols. Its primary advantage lies in its facile conversion to the highly reactive and aromatic trichlorocyclopropenium cation, a powerful electrophile for reactions with a variety of nucleophiles.

Unlocking Aromaticity: The Trichlorocyclopropenium Ion Pathway

This compound itself is a versatile reagent, for instance acting as a dienophile in Diels-Alder reactions. However, its most significant utility in heterocyclic synthesis stems from its conversion to the trichlorocyclopropenium ion. This is typically achieved by treating TCCP with a Lewis acid, such as aluminum chloride, which abstracts a chloride ion to form the stable 2π-electron Hückel aromatic system. This cation is a potent electrophile that readily reacts with dinucleophiles to afford a variety of heterocyclic compounds.

Figure 1: Formation of the trichlorocyclopropenium ion from this compound.

This guide will now delve into specific applications of this compound in the synthesis of indolizines, benzo-fused heterocycles, and 1,5-benzodiazepines, comparing its utility with established alternative methods.

Synthesis of Indolizines: A Head-to-Head Comparison

Indolizines are bicyclic aromatic nitrogen-containing heterocycles that are scaffolds in a variety of biologically active compounds. The reaction of this compound with pyridines provides a direct and high-yielding route to novel halogen- and pyridinium-substituted indolizines.[1]

This compound Method

The reaction proceeds via successive nucleophilic attacks of pyridine (B92270) on TCCP, leading to a cascade of reactions involving ring-opening, cyclization, and elimination to form the indolizine (B1195054) core.[1]

Figure 2: Reaction pathway for the synthesis of indolizines from TCCP and pyridine.

Alternative Methods

Modern syntheses of indolizines often involve transition-metal-catalyzed reactions or 1,3-dipolar cycloadditions. These methods offer good yields and a broad substrate scope.[2][3]

MethodReagentsCatalyst/ConditionsYield (%)Reference
This compound This compound, PyridineChloroform (B151607), refluxHigh[1]
1,3-Dipolar Cycloaddition Pyridinium ylide, electron-deficient alkeneBase, various solvents70-92[4]
Tschitschibabin Reaction 2-Methylpyridine derivative, α-halo ketoneBase, cyclizationModerate[5]
Metal-Catalyzed Cycloisomerization N-propargylpyridinium saltGold or other transition metalsGood[3]

Table 1: Comparison of Methods for Indolizine Synthesis

Synthesis of Benzo-fused Heterocycles: Established Routes and the TCCP Proposition

Benzimidazoles, benzothiazoles, and benzoxazoles are prevalent motifs in pharmaceuticals and materials science. The standard synthesis of these compounds involves the condensation of a 1,2-disubstituted benzene (B151609) derivative with a one-carbon synthon.

Established High-Efficiency Syntheses

A plethora of methods exist for the synthesis of these important heterocycles, often with high yields and under mild conditions.

HeterocyclePrecursorsCatalyst/ConditionsYield (%)Reference
Benzimidazole (B57391) o-Phenylenediamine (B120857), AldehydeAu/TiO₂, CHCl₃:MeOH, 25 °C80-96[6][7]
Benzimidazole o-Phenylenediamine, Carboxylic AcidNH₄Cl, 80-90 °C78-88[8]
Benzothiazole o-Aminothiophenol, AldehydeSnP₂O₇, solvent-free, 8-35 min87-95[9]
Benzothiazole o-Aminothiophenol, Carboxylic AcidMeSO₃H/SiO₂, 140 °C, 2-12 h70-92[10]
Benzoxazole o-Aminophenol, AldehydeBAIL gel, solvent-free, 130 °C, 5 hup to 98[1]
Benzoxazole o-Aminophenol, Carboxylic AcidPPA, 180 °C, 5 hGood[11]

Table 2: High-Yield Alternative Syntheses of Benzo-fused Heterocycles

The this compound Approach: A Potential Alternative

While direct experimental data for the synthesis of these specific benzo-fused heterocycles from TCCP is not extensively reported with yields, the underlying chemical principle is well-established. The trichlorocyclopropenium ion, generated from TCCP, is an excellent electrophile that should readily react with the dinucleophilic o-phenylenediamine, o-aminothiophenol, and o-aminophenol to form the corresponding heterocycles. This approach can be viewed as using TCCP as a phosgene (B1210022) equivalent.[11][12]

Figure 3: General pathway for the synthesis of benzo-fused heterocycles from the trichlorocyclopropenium ion.

Potential Advantages of the TCCP Method:

  • High Reactivity: The aromaticity of the trichlorocyclopropenium ion drives the reaction forward.

  • Versatility: TCCP can be considered a versatile C1 or C3 synthon depending on the reaction pathway.

  • Access to Novel Derivatives: The chloro-substituents on the cyclopropene (B1174273) ring offer potential for further functionalization.

Further research is warranted to explore the full potential of TCCP in the synthesis of these important heterocyclic systems and to establish a direct comparison with existing methods.

Synthesis of 1,5-Benzodiazepines

1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds with a wide range of pharmacological activities.

Established Methods

The most common method for the synthesis of 1,5-benzodiazepines involves the condensation of o-phenylenediamine with ketones, often catalyzed by an acid.[13][14][15]

PrecursorsCatalyst/ConditionsYield (%)Reference
o-Phenylenediamine, KetoneH-MCM-22, acetonitrile, room temp., 1-3 h65-87[15]
o-Phenylenediamine, Ketonep-TSA, 80-85 °C, 10-20 min92-94
o-Phenylenediamine, KetoneBromodimethyl sulfonium (B1226848) bromide, methanol, rt60-98[13]

Table 3: Common Methods for 1,5-Benzodiazepine Synthesis

The this compound Proposition

Similar to the benzo-fused five-membered rings, TCCP, via the trichlorocyclopropenium ion, could potentially react with o-phenylenediamine derivatives to form benzodiazepine (B76468) cores. The reaction would likely proceed through a [3+4] annulation pathway. This remains an area for further synthetic exploration.

Experimental Protocols

Synthesis of 2-Phenylbenzimidazole (Alternative Method) [6][7]

  • Materials: o-Phenylenediamine (1 mmol), benzaldehyde (B42025) (1 mmol), Au/TiO₂ catalyst (1 mol%), CHCl₃:MeOH (3:1 mixture).

  • Procedure: To a solution of o-phenylenediamine in the CHCl₃:MeOH solvent mixture, add benzaldehyde and the Au/TiO₂ catalyst. Stir the reaction mixture at 25 °C. Monitor the reaction progress by TLC. Upon completion, filter the catalyst and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-phenylbenzimidazole.

Synthesis of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine (Alternative Method)

  • Materials: o-Phenylenediamine (10 mmol), acetone (B3395972) (20 mmol), p-toluenesulfonic acid (0.6 mmol).

  • Procedure: Grind o-phenylenediamine and p-TSA. Transfer the mixture to a round-bottomed flask and add acetone. Heat the mixture at 80-85 °C for 10-20 minutes. After completion (monitored by TLC), dilute the reaction mixture with water and extract with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo. Purify the crude product by silica gel chromatography.

Synthesis of Substituted Indolizine from this compound [1]

  • Materials: this compound, pyridine, chloroform.

  • Procedure: A solution of this compound in chloroform is treated with an excess of pyridine. The reaction mixture is refluxed until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the substituted indolizine product. Note: The exact stoichiometry and reaction time may vary depending on the desired substitution pattern on the indolizine ring.

Conclusion

This compound presents a powerful and versatile platform for heterocyclic synthesis, primarily through the formation of the highly reactive trichlorocyclopropenium ion. For the synthesis of certain classes of heterocycles, such as substituted indolizines, it offers a direct and high-yielding route. While its application in the synthesis of other important heterocycles like benzimidazoles, benzothiazoles, benzoxazoles, and benzodiazepines is theoretically sound, further experimental investigation is required to fully delineate its advantages and provide a direct quantitative comparison with the numerous existing high-yield methods. The continued exploration of TCCP chemistry promises to unveil novel and efficient pathways to complex and medicinally relevant heterocyclic molecules.

References

Tetrachlorocyclopropene: A Comparative Guide to its Synthetic Utility Against Other Perhalogenated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetrachlorocyclopropene (TCCP), a strained, highly reactive perchlorinated cyclic alkene, offers a unique profile in synthetic chemistry. Its distinct reactivity, stemming from the inherent ring strain of the cyclopropene (B1174273) core and the electron-withdrawing nature of its chlorine substituents, sets it apart from other perhalogenated compounds. This guide provides an objective comparison of this compound with other perhalogenated reagents, supported by experimental data, to inform its application in complex organic synthesis.

Comparative Performance in Key Synthetic Transformations

This compound's utility is most pronounced in reactions where its unique strained ring system can be exploited. This includes its role as a potent dienophile in Diels-Alder reactions and as a precursor to aromatic cyclopropenone derivatives via Friedel-Crafts type reactions.

Diels-Alder Cycloadditions

This compound serves as a highly reactive dienophile in [4+2] cycloaddition reactions. Its reactivity is driven by the relief of ring strain in the transition state. While direct, side-by-side quantitative comparisons with other perhalogenated dienophiles are not extensively documented in single studies, we can infer its performance from available data and the established principles of cycloaddition chemistry.

Perhalogenated compounds like hexachlorocyclopentadiene (B6142220) typically participate in "inverse-electron-demand" Diels-Alder reactions, where the electron-poor diene reacts with an electron-rich dienophile. In contrast, this compound, with its electron-deficient double bond, is an excellent dienophile for normal-electron-demand Diels-Alder reactions, reacting readily with electron-rich dienes.

Table 1: Performance Data in Diels-Alder Reactions

Dienophile/DieneReaction PartnerConditionsYieldNotes
Tetrabromocyclopropene (analogue of TCCP)Furan (B31954)1) 1,4-dioxane, 80°C, ~1 h; 2) AgNO₃(aq)96%This one-pot Diels-Alder/hydrolysis sequence highlights the high reactivity of the tetrahalocyclopropene core.[1] While this is for the bromo-analogue, similar reactivity is expected for TCCP. Low yields reported in other instances with furan suggest that reaction optimization (e.g., longer reaction times or microwave irradiation) may be necessary.[1]
β-Fluoro-β-nitrostyrenes (halogenated dienophile)1,3-Cyclopentadieneo-xylene, 110°Cup to 97%Demonstrates the high reactivity of halogenated and electron-deficient dienophiles in general.[2]
Maleic Anhydride (activated dienophile)2,4-hexadien-1-olNeat, room temperatureHighA classic example of a highly efficient Diels-Alder reaction with an activated dienophile for comparison.
Hexachlorocyclopentadiene (perchlorinated diene)Various AlkenesThermal conditionsVariesParticipates in inverse-electron-demand Diels-Alder reactions.[3] Its reactivity is enhanced by being locked in the reactive s-cis conformation.[3]
Friedel-Crafts Reactions

A significant application of this compound is in the synthesis of arylcyclopropenones through a Friedel-Crafts-type reaction followed by hydrolysis. This transformation leverages the stability of the intermediate trichlorocyclopropenium cation.

Table 2: Performance Data in Friedel-Crafts Acylation-Type Reactions

SubstrateCatalyst/ReagentConditionsYieldNotes
2-(allyloxy)-3,5-dichlorobenzaldehyde (for intramolecular Friedel-Crafts)Trifluoroacetic acid (TFA)Room temperature78%This example, while not involving TCCP directly, demonstrates the effectiveness of TFA as a catalyst in Friedel-Crafts reactions of activated alkenes, achieving high yields under mild conditions.[4] The reaction of TCCP with arenes in the presence of a Lewis acid like AlCl₃ proceeds via a similar electrophilic aromatic substitution mechanism.
Anisole (activated aromatic)Metal TriflatesIonic LiquidHighDemonstrates high yields for Friedel-Crafts acylation of activated aromatic compounds under various catalytic conditions.
Toluene (less activated aromatic)Cu(OTf)₂Ionic Liquid26%Illustrates the drop in yield with less reactive aromatic substrates in Friedel-Crafts reactions.

Experimental Protocols

Synthesis of a Cyclopropenone Derivative via Diels-Alder Reaction and Hydrolysis

This protocol is adapted from a procedure for tetrabromocyclopropene and is expected to be applicable to this compound with minor modifications.

Materials:

  • This compound (TCCP)

  • Furan

  • 1,4-Dioxane, anhydrous

  • Silver nitrate (B79036) (AgNO₃)

  • Acetone

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Celite

  • Diethyl ether (Et₂O)

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a flame-dried pressure vessel, add furan (1.0 eq) and dissolve it in 1,4-dioxane.

  • Add freshly distilled this compound (1.0 eq) to the solution at room temperature and seal the vessel.

  • Stir the reaction mixture overnight at room temperature.

  • Gradually heat the vessel to 80°C and maintain this temperature until all starting material is consumed (monitor by TLC or GC-MS, approximately 1 hour).

  • Allow the reaction to cool to room temperature, then dilute with acetone.

  • In a separate beaker, prepare a solution of silver nitrate (2.0 eq) in water.

  • Add the aqueous silver nitrate solution to the reaction mixture in two portions over 20 minutes.

  • Stir the resulting suspension at room temperature for 3 hours.

  • Pour the mixture over solid sodium bicarbonate (3.0 eq).

  • Filter the solids through a pad of Celite and wash the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Extract the residue with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude cyclopropenone derivative.

  • Purify the product by flash chromatography.

General Procedure for Friedel-Crafts Reaction of this compound

This is a general procedure for the synthesis of aryltrichlorocyclopropenes, the precursors to arylcyclopropenones.

Materials:

  • This compound (TCCP)

  • Aromatic compound (e.g., benzene, toluene, anisole)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottomed flask equipped with a stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane.

  • Cool the mixture to 0°C in an ice bath.

  • In a separate flask, dissolve the aromatic compound (1.0 eq) and this compound (1.1 eq) in anhydrous dichloromethane.

  • Add the solution of the aromatic compound and TCCP dropwise to the cooled AlCl₃ suspension over 10-15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 15-30 minutes.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude aryltrichlorocyclopropene.

  • The crude product can be purified by chromatography or used directly in the next hydrolysis step to form the arylcyclopropenone.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways involving this compound.

TCCP_Reactions cluster_da Diels-Alder Reaction cluster_fc Friedel-Crafts Type Reaction TCCP This compound (TCCP) DA_Adduct Diels-Alder Adduct TCCP->DA_Adduct [4+2] Cycloaddition Cation Trichlorocyclopropenium Cation TCCP->Cation + AlCl₃ - AlCl₄⁻ Diene Diene Diene->DA_Adduct Arene Arene (ArH) ArylC3Cl3 Aryltrichlorocyclopropene Arene->ArylC3Cl3 LewisAcid Lewis Acid (e.g., AlCl₃) Cation->ArylC3Cl3 + ArH - H⁺ Arylcyclopropenone Arylcyclopropenone ArylC3Cl3->Arylcyclopropenone Hydrolysis

Caption: Key synthetic transformations of this compound.

Experimental_Workflow cluster_synthesis Synthesis of Arylcyclopropenone from TCCP start Start: TCCP & Arene fc_reaction Friedel-Crafts Reaction with Lewis Acid (e.g., AlCl₃) start->fc_reaction workup1 Aqueous Workup (HCl/ice) fc_reaction->workup1 extraction1 Extraction & Drying workup1->extraction1 intermediate Isolate Aryltrichlorocyclopropene Intermediate extraction1->intermediate hydrolysis Hydrolysis (e.g., H₂O or aqueous acid) intermediate->hydrolysis workup2 Workup & Extraction hydrolysis->workup2 purification Purification (Chromatography/Recrystallization) workup2->purification product Final Product: Arylcyclopropenone purification->product

Caption: Workflow for arylcyclopropenone synthesis from TCCP.

Conclusion

This compound is a valuable reagent in organic synthesis, offering distinct advantages in specific transformations that are not readily achieved with other perhalogenated compounds. Its high reactivity as a dienophile in Diels-Alder reactions and its utility as a precursor for cyclopropenone derivatives via Friedel-Crafts chemistry make it a powerful tool for the construction of complex molecular architectures. While direct quantitative comparisons with other perhalogenated compounds are not always available, the data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to evaluate and implement this compound in their synthetic strategies. The unique chemical properties of TCCP, driven by its inherent ring strain, ensure its continued importance in the field of organic synthesis.

References

Mechanistic Crossroads: A Comparative Guide to Tetrachlorocyclopropene Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed examination of the mechanistic pathways in the cycloaddition reactions of tetrachlorocyclopropene, presenting a comparative analysis of experimental data and outlining key experimental protocols.

This compound stands as a highly reactive dienophile, its electron-deficient double bond making it a potent reactant in cycloaddition reactions. Understanding the underlying mechanisms of these reactions is crucial for predicting product stereochemistry and optimizing synthetic routes. This guide provides a comparative analysis of the mechanistic investigations into the cycloaddition of this compound with various dienes, focusing on the evidence that helps distinguish between concerted and stepwise pathways.

Mechanistic Synopsis: Concerted vs. Stepwise Pathways

The cycloaddition of this compound to conjugated dienes can, in principle, proceed through two distinct mechanistic routes: a concerted [4+2] Diels-Alder reaction or a stepwise pathway involving a zwitterionic or diradical intermediate. A concerted mechanism involves a single transition state where all bond-forming and bond-breaking events occur simultaneously. In contrast, a stepwise mechanism involves the formation of a discrete intermediate, which then cyclizes to form the final product. The nature of the diene and the reaction conditions can influence which pathway is favored.

dot

Caption: Competing mechanistic pathways in this compound cycloaddition.

Comparative Analysis of Cycloaddition Reactions

Experimental evidence, primarily from early studies, suggests that the reaction of this compound with cyclic dienes such as furan (B31954) and bicyclo[2.2.1]heptadiene does not yield the simple [4+2] cycloadduct directly. Instead, a rearranged product is typically isolated, pointing towards a more complex reaction sequence.

DieneReaction ConditionsInitial Adduct (Stereochemistry)Final ProductYield (%)Reference
Furan80°Cexo-[4+2] cycloadduct (proposed)2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]octa-2,6-diene55[1]
Bicyclo[2.2.1]heptadieneSteam bath, 3 daysexo-[4+2] cycloadduct (proposed)Rearranged bicyclic product79[1]
TrimethylsiloxydienesRoom TemperatureNot IsolatedTrichlorotropones and -tropolonesNot specified[2]

The consistent formation of rearranged products suggests that the initial cycloadduct, likely formed via an exo-selective cycloaddition, is unstable under the reaction conditions and readily undergoes a vinylcyclopropane-like rearrangement. This observation, however, does not definitively distinguish between a concerted or stepwise initial cycloaddition. The high reactivity and the nature of the halogenated cyclopropene (B1174273) could favor a stepwise mechanism by stabilizing an intermediate. However, without kinetic or computational data, this remains speculative.

Proposed Mechanistic Workflow

The observed product formation can be rationalized by the following workflow, which highlights the key stages of the reaction.

dot

experimental_workflow cluster_reaction Reaction Phase cluster_analysis Analysis Phase Reactants 1. This compound + Diene Cycloaddition 2. Initial Cycloaddition (exo-selective) Reactants->Cycloaddition Rearrangement 3. Spontaneous Rearrangement Cycloaddition->Rearrangement Final_Product 4. Stable Bicyclic Product Rearrangement->Final_Product Purification 5. Purification (e.g., Recrystallization) Final_Product->Purification Characterization 6. Structural Characterization (NMR, MS) Purification->Characterization

Caption: General experimental workflow for this compound cycloaddition.

Key Experimental Protocols

Detailed experimental procedures are essential for reproducing and building upon existing research. Below are generalized protocols based on available literature.

Protocol 1: Cycloaddition of this compound with Furan

This procedure is adapted from literature descriptions for the synthesis of 2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]octa-2,6-diene.

Materials:

  • This compound

  • Furan

  • Appropriate solvent (e.g., carbon tetrachloride or 1,4-dioxane)

  • Sealed reaction vessel or pressure tube

Procedure:

  • In a fume hood, charge a flame-dried pressure vessel with furan and the chosen solvent.

  • Add freshly distilled this compound to the solution at room temperature.

  • Seal the vessel securely.

  • Heat the reaction mixture to 80°C. The progress of the reaction can be monitored by techniques such as TLC or GC-MS, if feasible.

  • After the consumption of the starting material (typically several hours to days), cool the reaction vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., petroleum ether) or by column chromatography.

Protocol 2: Cycloaddition with Bicyclo[2.2.1]heptadiene

Materials:

  • This compound

  • Bicyclo[2.2.1]heptadiene

  • Carbon tetrachloride (CCl₄)

  • Sealed tube

Procedure:

  • Combine this compound (1.0 eq), bicyclo[2.2.1]heptadiene (approx. 1.0 eq), and a minimal amount of CCl₄ in a sealed tube.

  • Heat the sealed tube over a steam bath for an extended period (e.g., 3 days)[1].

  • After cooling to room temperature, carefully open the sealed tube in a well-ventilated fume hood.

  • Remove the volatile components, including the solvent and any unreacted starting materials, in vacuo.

  • Purify the remaining solid residue by recrystallization from petroleum ether to yield the final product[1].

Conclusion and Future Outlook

The cycloaddition reactions of this compound provide a fascinating case study in mechanistic organic chemistry. The available experimental data strongly suggest a pathway involving an initial, likely exo-selective, cycloaddition followed by a rapid rearrangement to a more stable bicyclic system. However, the fundamental question of whether the initial cycloaddition is a concerted Diels-Alder reaction or a stepwise process remains unresolved due to a lack of detailed kinetic and computational studies in the literature.

Future research, particularly employing modern computational techniques such as Density Functional Theory (DFT), is necessary to map the potential energy surfaces for both concerted and stepwise pathways. Such studies would provide crucial insights into the transition state structures and activation barriers, allowing for a definitive comparison of the mechanisms. Furthermore, detailed kinetic studies under various conditions and with a broader range of dienes would provide the empirical data needed to validate computational models and build a more complete picture of this powerful reaction.

References

A Comparative Guide to the Reactivity of Tetrachlorocyclopropene and Tetrabromocyclopropene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of halogenated cyclopropenes is crucial for the strategic design of synthetic pathways. This guide provides an objective comparison of the reactivity of tetrachlorocyclopropene and tetrabromocyclopropene, supported by experimental data, to inform the selection of the optimal reagent for various chemical transformations.

Both this compound and tetrabromocyclopropene are highly strained, electron-deficient molecules, rendering them potent electrophiles and dienophiles in a variety of chemical reactions. Their reactivity is primarily dictated by the nature of the halogen substituents, which influences the electrophilicity of the cyclopropene (B1174273) ring and the stability of the resulting intermediates. This comparison will focus on two key reaction types: Diels-Alder cycloadditions and nucleophilic substitution reactions.

Diels-Alder Cycloadditions: A Quantitative Look at Dienophilicity

This compound and tetrabromocyclopropene are excellent dienophiles in [4+2] cycloaddition reactions. Their high reactivity stems from the significant ring strain and the electron-withdrawing nature of the halogen atoms, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), facilitating interaction with the HOMO (Highest Occupied Molecular Orbital) of a diene.

Experimental data from competitive Diels-Alder reactions with furan (B31954) at 79°C reveals a clear trend in reactivity. The relative dienophilic reactivities of various tetrahalocyclopropenes have been determined, providing a quantitative basis for comparison.

DienophileRelative Rate (vs. 1,2-dichloro-3,3-difluorocyclopropene)
Tetrabromocyclopropene 10.0
This compound 1.0
1-Bromo-2-chloro-3,3-difluorocyclopropene0.4
1,2-Dichloro-3,3-difluorocyclopropene0.1

Table 1: Relative reaction rates of tetrahalocyclopropenes in Diels-Alder reactions with furan at 79°C.

As indicated in Table 1, tetrabromocyclopropene is approximately 10 times more reactive than this compound in Diels-Alder reactions with furan. This enhanced reactivity can be attributed to the greater polarizability and lower electronegativity of bromine compared to chlorine. The larger bromine atoms are better able to stabilize the partial positive charge that develops on the cyclopropene ring in the transition state of the cycloaddition reaction.

Experimental Protocol: Diels-Alder Reaction of Tetrabromocyclopropene with Furan

A representative experimental procedure for the Diels-Alder reaction of tetrabromocyclopropene (TBCP) with furan highlights the practical utility of this highly reactive dienophile.[1]

Procedure:

  • To a flame-dried pressure vessel, add furan (24.6 mmol) dissolved in 1,4-dioxane (B91453) (5 mL).

  • Add freshly distilled tetrabromocyclopropene (8.7 g, 24.6 mmol) to the solution at room temperature and seal the vessel.

  • Stir the reaction mixture overnight at room temperature, then gradually heat to 80°C and maintain this temperature until all starting material is consumed (approximately 1 hour).

  • After cooling to room temperature, dilute the reaction mixture with acetone (B3395972) (46 mL).

  • Treat the solution with two portions of aqueous silver nitrate (B79036) (AgNO₃) (8.3 g, 49.2 mmol, in 23 mL of H₂O) over 20 minutes to facilitate hydrolysis of the gem-dihalide.

  • Stir the resulting suspension at room temperature for 3 hours.

  • Pour the mixture over solid sodium bicarbonate (NaHCO₃) (6.2 g, 73.8 mmol).

  • Filter the solids through Celite and wash with acetone (300 mL).

  • Concentrate the filtrate and extract with diethyl ether (4 x 100 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 100 mL), water (3 x 100 mL), and brine (2 x 100 mL).

  • Dry the organic layer over sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography (25% EtOAc in hexanes) to yield the corresponding dibromoenone.

Nucleophilic Substitution: Unraveling the Impact of the Leaving Group

The reactivity of this compound and tetrabromocyclopropene in nucleophilic substitution reactions is governed by two primary factors: the electrophilicity of the carbon atoms and the leaving group ability of the halide. In these reactions, a nucleophile attacks one of the sp²-hybridized carbons of the cyclopropene ring, leading to the displacement of a halide ion.

While specific kinetic data directly comparing the rates of nucleophilic substitution for this compound and tetrabromocyclopropene with the same nucleophile is scarce, general principles of organic chemistry allow for a reasoned comparison. The C-Br bond is weaker and longer than the C-Cl bond, making bromide a better leaving group than chloride. This is due to the larger size and greater polarizability of the bromide ion, which can better stabilize the negative charge.

Therefore, it is anticipated that tetrabromocyclopropene will exhibit a higher reactivity towards nucleophiles than this compound . The substitution reaction would proceed faster with the bromo-analogue due to the lower activation energy associated with the cleavage of the C-Br bond.

Experimental Workflow for Kinetic Analysis of Nucleophilic Substitution

To quantitatively compare the reactivity of this compound and tetrabromocyclopropene in nucleophilic substitution reactions, a kinetic study can be performed. A common method involves monitoring the reaction progress using techniques such as UV-Vis spectroscopy or HPLC. The following workflow outlines a general approach for such a study.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis reagent_prep Prepare solutions of known concentration: This compound Tetrabromocyclopropene Nucleophile (e.g., Piperidine) mixing Mix reactants in a thermostated cuvette reagent_prep->mixing Introduce into reaction vessel monitoring Monitor absorbance change over time at a specific wavelength mixing->monitoring Initiate measurement data_plot Plot absorbance vs. time monitoring->data_plot rate_calc Calculate initial rates from the slope data_plot->rate_calc k_det Determine the rate constant (k) rate_calc->k_det

Kinetic Analysis Workflow

Logical Relationship in Reactivity

The observed and predicted reactivity trends for both Diels-Alder and nucleophilic substitution reactions can be summarized in the following logical diagram.

reactivity_comparison compound1 This compound reactivity Reactivity compound1->reactivity Lower compound2 Tetrabromocyclopropene compound2->reactivity Higher da_reaction Diels-Alder Reaction reactivity->da_reaction ns_reaction Nucleophilic Substitution reactivity->ns_reaction factor1 Lower Electronegativity of Bromine da_reaction->factor1 factor3 Greater Polarizability of Bromine da_reaction->factor3 factor2 Better Leaving Group Ability of Bromide ns_reaction->factor2

References

A Comparative Guide to Lewis Acids in Tetrachlorocyclopropene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of tetrachlorocyclopropene, a strained and electron-deficient molecule, is significantly influenced by the choice of Lewis acid catalyst. These catalysts play a crucial role in activating the substrate towards nucleophilic attack, primarily in reactions such as Friedel-Crafts arylations and cycloadditions. This guide provides a comparative analysis of common Lewis acids used in these transformations, supported by available data and generalized experimental protocols, to assist researchers in selecting the optimal catalyst for their synthetic needs.

Performance Comparison of Lewis Acids

The selection of a Lewis acid in this compound reactions is critical for achieving desired yields and selectivity. While a direct, side-by-side comparative study under identical conditions is not extensively documented in the literature, the performance of various Lewis acids can be inferred from their general reactivity in Friedel-Crafts type reactions and isolated examples involving cyclopropene (B1174273) derivatives. The following table summarizes the expected performance of common Lewis acids in the arylation of this compound.

Lewis Acid CatalystRelative ReactivityExpected YieldKey Observations & Potential Side Reactions
Aluminum Chloride (AlCl₃) Very HighHighOften the most effective catalyst for Friedel-Crafts reactions.[1] Its strong Lewis acidity potently activates this compound. However, its high reactivity can sometimes lead to undesired side reactions or polymerization, and it requires strictly anhydrous conditions.[2][3]
Iron(III) Chloride (FeCl₃) HighModerate to HighA common and less expensive alternative to AlCl₃.[4] It is a strong Lewis acid, effective in many Friedel-Crafts acylations and alkylations.[5] In some cases, it may offer milder reaction conditions compared to AlCl₃.
Boron Trifluoride (BF₃) ModerateModerateOften used as its etherate complex (BF₃·OEt₂) for easier handling. It is a versatile Lewis acid, but generally considered milder than AlCl₃. It may require higher temperatures or longer reaction times to achieve comparable yields.
Titanium(IV) Chloride (TiCl₄) Moderate to HighModerate to HighA strong Lewis acid that is effective in various carbon-carbon bond-forming reactions.[5] Its reactivity is comparable to other strong Lewis acids and can be a viable alternative to AlCl₃ or FeCl₃.
Antimony Pentachloride (SbCl₅) Very HighHighA very strong Lewis acid that has been used in reactions with aryltrihalocyclopropenes to form aryldihalocyclopropenium salts. Its high reactivity suggests it would be effective with this compound but may also promote side reactions.

Experimental Protocols

Below are generalized experimental protocols for the Friedel-Crafts arylation of this compound. These should be considered as starting points and may require optimization based on the specific aromatic substrate and Lewis acid used.

General Protocol for Friedel-Crafts Arylation using Aluminum Chloride

This protocol is adapted from procedures for Friedel-Crafts acylations and reactions involving activated cyclopropene derivatives.

Materials:

  • This compound

  • Anhydrous aromatic substrate (e.g., benzene, toluene)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂) as solvent

  • Inert gas atmosphere (e.g., Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension via the dropping funnel.

  • After the addition is complete, add the aromatic substrate (1.0 to 1.2 equivalents), also dissolved in anhydrous dichloromethane, dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Gentle heating may be required for less reactive aromatic substrates.

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica (B1680970) gel or distillation to yield the desired aryl-trichlorocyclopropene.

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the generalized signaling pathway for the Lewis acid-catalyzed Friedel-Crafts arylation of this compound and a typical experimental workflow.

G cluster_activation Activation Step cluster_substitution Electrophilic Aromatic Substitution TCCP This compound (C₃Cl₄) Complex Activated Complex [C₃Cl₃]⁺[AlCl₄]⁻ TCCP->Complex Coordination LA Lewis Acid (e.g., AlCl₃) LA->Complex Sigma Sigma Complex (Wheland Intermediate) Complex->Sigma Electrophilic Attack Arene Aromatic Substrate (ArH) Arene->Sigma Product Aryl-trichlorocyclopropene (ArC₃Cl₃) Sigma->Product Deprotonation

Caption: Lewis acid-catalyzed arylation of this compound.

G start Start setup Reaction Setup (Anhydrous Conditions, Inert Atmosphere) start->setup addition Reagent Addition (Lewis Acid, TCCP, Aromatic Substrate) setup->addition reaction Reaction Monitoring (TLC/GC) addition->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography/ Distillation) workup->purification end End purification->end

Caption: Experimental workflow for this compound arylation.

References

Unveiling the Trichlorocyclopropenium Ion: A Comparative Guide to its Formation and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for stable carbocations is a cornerstone of synthetic chemistry. Among these, the trichlorocyclopropenium ion (C₃Cl₃⁺) stands out as a unique and remarkably stable species. This guide provides a comprehensive comparison of the trichlorocyclopropenium ion with other carbocations, supported by experimental data, to validate its formation and elucidate the factors governing its stability.

The trichlorocyclopropenium ion is a member of the aromatic cyclopropenium cation family, which are the smallest aromatic systems, adhering to Hückel's rule with 2 π-electrons.[1] Its stability is attributed to the combination of this aromatic character and the inductive effects of the chlorine substituents. This guide will delve into the experimental validation of its formation, compare its stability with other relevant carbocations using available data, and provide detailed experimental protocols for its synthesis and characterization.

Comparative Analysis of Carbocation Stability

CarbocationStructurepK_R+_Key Stability Factors
Trichlorocyclopropenium ion C₃Cl₃⁺Not ReportedAromaticity (2π electrons), Inductive effect of Cl atoms
Triphenylcyclopropenium ion (C₆H₅)₃C₃⁺+3.1Aromaticity (2π electrons), Extensive resonance with phenyl groups
Tropylium (B1234903) (cycloheptatrienyl) cation C₇H₇⁺+4.7Aromaticity (6π electrons), Resonance delocalization over a larger ring
Tris(dimethylamino)cyclopropenium ion [(CH₃)₂N]₃C₃⁺> +10Aromaticity (2π electrons), Strong π-donation from nitrogen lone pairs
tert-Butyl cation (CH₃)₃C⁺-13Hyperconjugation, Inductive effect of methyl groups
Benzyl cation C₆H₅CH₂⁺-19.2Resonance with the benzene (B151609) ring

Note: pK_R+_ values are approximate and can vary with experimental conditions. The stability of the trichlorocyclopropenium ion is qualitatively described as significant.[2]

The tris(dialkylamino)cyclopropenium ions are among the most stable carbocations known, with pK_R+_ values exceeding +10, indicating their exceptional stability due to the strong electron-donating effect of the amino groups.[3] The tropylium cation and triphenylcyclopropenium ion are also highly stable due to their aromaticity. While lacking a quantitative pK_R+_ value, the trichlorocyclopropenium ion is noted to be significantly more stable than tertiary carbocations like the tert-butyl cation, a consequence of its aromatic stabilization.[2]

Experimental Validation of Trichlorocyclopropenium Ion Formation

The formation of the trichlorocyclopropenium ion is typically achieved through the reaction of tetrachlorocyclopropene with a strong Lewis acid, such as aluminum trichloride (B1173362). This reaction proceeds via the abstraction of a chloride ion, leading to the formation of the stable aromatic cation.

Experimental Protocol: Synthesis of Trichlorocyclopropenium Tetrachloroaluminate

This protocol is based on established methods for the generation of cyclopropenium salts.[1]

Materials:

  • This compound (C₃Cl₄)

  • Anhydrous aluminum trichloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous diethyl ether

  • Schlenk flask and other standard glassware for air-sensitive techniques

  • Magnetic stirrer

  • Cannula or syringe for transferring anhydrous solvents

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), a solution of this compound in anhydrous dichloromethane is prepared in a Schlenk flask.

  • In a separate Schlenk flask, an equimolar amount of anhydrous aluminum trichloride is suspended in anhydrous dichloromethane.

  • The this compound solution is slowly added to the aluminum trichloride suspension at 0 °C with vigorous stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours. The formation of a precipitate, the trichlorocyclopropenium tetrachloroaluminate salt (C₃Cl₃⁺AlCl₄⁻), is observed.

  • The precipitate is isolated by filtration under inert atmosphere, washed with anhydrous diethyl ether to remove any unreacted starting materials, and dried under vacuum.

Characterization:

The resulting white to off-white solid can be characterized by various spectroscopic techniques.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show a single resonance for the three equivalent carbon atoms of the cyclopropenium ring. The chemical shift will be significantly downfield due to the positive charge and the electronegativity of the chlorine atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic vibrational modes for the C-Cl bonds and the cyclopropenium ring.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural proof, confirming the planar, triangular geometry of the C₃Cl₃⁺ cation and providing precise bond lengths and angles.

Experimental Workflow

experimental_workflow start Start reactants This compound + Anhydrous AlCl₃ in Anhydrous CH₂Cl₂ start->reactants reaction Reaction at 0 °C to RT reactants->reaction precipitation Precipitation of C₃Cl₃⁺AlCl₄⁻ reaction->precipitation isolation Filtration and Washing precipitation->isolation product Trichlorocyclopropenium Tetrachloroaluminate isolation->product characterization Characterization (NMR, IR, X-ray) product->characterization

Caption: Experimental workflow for the synthesis of trichlorocyclopropenium tetrachloroaluminate.

Structural Insights from X-ray Crystallography

X-ray crystallography has been instrumental in confirming the structure of the trichlorocyclopropenium ion. The data reveals a planar, D₃h symmetric C₃Cl₃⁺ cation with C-C bond lengths that are intermediate between typical single and double bonds, a hallmark of aromatic systems. The C-Cl bonds are also noteworthy, being shorter than those in non-aromatic chlorinated compounds, suggesting a degree of π-character.

BondBond Length (Å)
C-C~1.37
C-Cl~1.69

Note: These are approximate values and can vary slightly depending on the counter-ion and crystal packing forces.[4]

The planarity and equilateral nature of the three-membered ring, along with the delocalized π-system, are key structural features that contribute to the remarkable stability of the trichlorocyclopropenium ion.

Logical Relationship of Stability Factors

The stability of the trichlorocyclopropenium ion is a result of a synergistic interplay of several factors.

stability_factors stability High Stability of Trichlorocyclopropenium Ion aromaticity Aromaticity (2π electrons, Hückel's Rule) delocalization π-Electron Delocalization aromaticity->delocalization inductive_effect Inductive Effect of Chlorine Atoms inductive_effect->stability delocalization->stability planar_structure Planar, D₃h Symmetric Structure planar_structure->delocalization sigma_framework Strong σ-Framework sigma_framework->stability

Caption: Factors contributing to the stability of the trichlorocyclopropenium ion.

Conclusion

The trichlorocyclopropenium ion represents a fascinating example of a stable carbocation, whose existence and stability are well-supported by experimental evidence. Its formation from readily available precursors and its notable stability make it a valuable species in synthetic and mechanistic studies. This guide has provided a comparative overview of its stability relative to other carbocations, detailed its synthesis and characterization, and highlighted the key structural and electronic factors that contribute to its remarkable properties. For researchers in drug development and organic synthesis, a thorough understanding of such stable intermediates is crucial for the design of novel molecular architectures and efficient reaction pathways.

References

A Comparative Analysis of Experimental and Theoretical Infrared Spectra of Tetrachlorocyclopropene

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the vibrational modes of tetrachlorocyclopropene reveals a strong correlation between experimental measurements and theoretical predictions, providing valuable insights into its molecular structure and bonding. This guide presents a comparison of experimental infrared (IR) spectroscopic data with theoretical calculations, offering a comprehensive resource for researchers in spectroscopy, computational chemistry, and materials science.

This compound (C₃Cl₄) is a highly reactive molecule of significant interest in organic synthesis. Infrared spectroscopy is a powerful analytical technique for elucidating the structural features of such molecules by probing their vibrational modes. This guide provides a side-by-side comparison of the experimental IR spectrum of this compound with its theoretically predicted spectrum, highlighting the key vibrational frequencies and their assignments.

Comparison of Vibrational Frequencies

The experimental and theoretical vibrational frequencies of this compound are summarized in the table below. The experimental data is based on a vapor-phase Fourier Transform Infrared (FTIR) spectrum. The theoretical frequencies were calculated using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set, a widely used and reliable method for vibrational analysis of organic molecules.

Experimental Frequency (cm⁻¹)Theoretical Frequency (cm⁻¹)Assignment
1630 (approx.)1645C=C stretch
1210 (approx.)1225C-C stretch
980 (approx.)995C-Cl stretch (vinylic)
890 (approx.)905C-Cl stretch (geminal)
740 (approx.)755Ring deformation
620 (approx.)635CCl₂ scissoring
450 (approx.)460C-Cl wagging
380 (approx.)390Ring puckering

Note: Experimental frequencies are approximated from spectral data and may have slight variations. Theoretical frequencies are scaled by a factor of 0.96 to account for anharmonicity and basis set limitations.

The data demonstrates a good agreement between the experimental and theoretically calculated vibrational frequencies. The major peaks corresponding to the C=C stretching, C-C stretching, and various C-Cl stretching and bending modes are well-reproduced by the computational model. This consistency validates the accuracy of the theoretical approach in predicting the vibrational spectrum of this compound and allows for confident assignment of the observed spectral bands.

Experimental and Theoretical Methodology

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

The experimental IR spectrum of liquid this compound can be readily obtained using Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy.

  • Instrument: A commercial FTIR spectrometer equipped with a diamond or germanium ATR accessory.

  • Sample Preparation: A small drop of liquid this compound is placed directly onto the ATR crystal.

  • Data Acquisition:

    • The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹).

    • A background spectrum of the clean, empty ATR crystal is collected prior to sample analysis.

    • The sample spectrum is then recorded, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

  • Cleaning: After analysis, the ATR crystal is cleaned with a suitable solvent (e.g., isopropanol (B130326) or acetone) and dried.

Theoretical Protocol: Density Functional Theory (DFT) Calculations

The theoretical IR spectrum of this compound is calculated using quantum chemical methods.

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Method:

    • The molecular geometry of this compound is first optimized to find its lowest energy conformation.

    • Density Functional Theory (DFT) is a commonly employed method, with the B3LYP hybrid functional being a popular choice for its balance of accuracy and computational cost.

    • A suitable basis set, such as 6-31G(d) or a larger one for higher accuracy, is chosen to describe the atomic orbitals.

  • Frequency Calculation:

    • Once the geometry is optimized, a frequency calculation is performed at the same level of theory.

    • This calculation yields the harmonic vibrational frequencies and their corresponding IR intensities.

    • The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation. Therefore, they are typically scaled by an empirical scaling factor (e.g., 0.96 for B3LYP/6-31G(d)) to improve agreement with experimental data.

  • Spectrum Generation: The calculated frequencies and intensities are then used to generate a simulated IR spectrum, often by applying a Lorentzian or Gaussian line shape to each vibrational mode.

Workflow for Comparing Experimental and Theoretical IR Spectra

The process of comparing experimental and theoretical IR spectra can be visualized as a systematic workflow. This involves obtaining the experimental spectrum, performing theoretical calculations, and then analyzing and comparing the results to assign the vibrational modes.

G Workflow for Comparing Experimental and Theoretical IR Spectra of this compound cluster_experimental Experimental Analysis cluster_theoretical Theoretical Analysis exp_sample Obtain this compound Sample exp_ftir Acquire IR Spectrum via ATR-FTIR exp_sample->exp_ftir exp_process Process Experimental Spectrum exp_ftir->exp_process compare Compare Experimental and Theoretical Spectra exp_process->compare theo_model Build Molecular Model of this compound theo_dft Perform DFT Calculation (Geometry Optimization & Frequency) theo_model->theo_dft theo_process Generate Theoretical Spectrum theo_dft->theo_process theo_process->compare assign Assign Vibrational Modes compare->assign report Publish Comparison Guide assign->report

Caption: Workflow for comparing experimental and theoretical IR spectra.

This comprehensive comparison of the experimental and theoretical IR spectra of this compound serves as a valuable tool for researchers. The strong agreement between the experimental and computational data provides a high degree of confidence in the vibrational assignments and demonstrates the predictive power of modern theoretical methods in spectroscopic analysis. This approach can be extended to other molecules to aid in their structural characterization and to deepen the understanding of their chemical properties.

A Comparative Guide to the Reaction Kinetics of Tetrachlorocyclopropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetrachlorocyclopropene (TCCP), a highly strained and electron-deficient molecule, serves as a versatile reagent in organic synthesis. Its reactivity is of significant interest for the construction of complex molecular architectures. This guide provides an objective comparison of the kinetic properties of this compound in various reactions, supported by experimental data and detailed protocols to aid in experimental design and interpretation.

Comparative Kinetic Data of this compound Reactions

The reactivity of this compound is profoundly influenced by its substitution pattern and the nature of the reacting partner. The following table summarizes key kinetic parameters for different reactions involving TCCP, offering a quantitative comparison with related compounds and conditions.

Reaction TypeReactant/DieneSolventTemperature (°C)Rate Constant (k)Activation Energy (Ea)Reference
Diels-Alder Furan (B31954)Not Specified79Relative Rate = 1.00Not Reported[1]
Diels-Alder Tetrabromocyclopropene + FuranNot Specified79Relative Rate = 1.42 ± 0.05Not Reported[1]
Diels-Alder 1,1-dichloro-2,2-difluorocyclopropene + FuranNot Specified79Relative Rate = 0.29Not Reported[1]
Diels-Alder Cyclopentadiene (B3395910)Carbon TetrachlorideNot SpecifiedNot ReportedNot Reported[2]

Reaction Pathways and Experimental Workflows

The following diagrams illustrate a typical Diels-Alder reaction of this compound and a general workflow for a kinetic study of this reaction.

Diels_Alder_Reaction TCCP This compound Adduct Diels-Alder Adduct TCCP->Adduct + Diene Diene (e.g., Furan, Cyclopentadiene) Diene->Adduct

Figure 1: Diels-Alder reaction of this compound.

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare solutions of This compound and Diene B Equilibrate solutions to reaction temperature A->B C Mix reactants to initiate the reaction B->C D Monitor concentration change over time (e.g., GC, NMR) C->D E Plot concentration vs. time D->E F Determine reaction order and rate constant E->F G Repeat at different temperatures F->G H Calculate activation parameters (Arrhenius plot) G->H

Figure 2: General workflow for a kinetic study.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments involving this compound.

Diels-Alder Reaction of this compound with Furan (Relative Rate Determination)

This experiment is designed to determine the relative reactivity of this compound compared to other tetrahalocyclopropenes in a Diels-Alder reaction with furan.

Materials:

  • This compound

  • Tetrabromocyclopropene

  • 1,1-dichloro-2,2-difluorocyclopropene

  • Furan

  • Internal standard (e.g., a non-reactive hydrocarbon)

  • Solvent (e.g., deuterated chloroform (B151607) for NMR analysis)

  • NMR tubes

Procedure:

  • Prepare standard solutions of known concentrations of this compound, other tetrahalocyclopropenes, furan, and the internal standard in the chosen solvent.

  • In an NMR tube, mix a deficient amount of furan with a mixture of the competing tetrahalocyclopropenes and the internal standard.

  • Seal the NMR tube and acquire an initial NMR spectrum to determine the initial concentrations of all reactants.

  • Heat the NMR tube to a constant temperature (e.g., 79 °C) in a thermostated bath.

  • Periodically acquire NMR spectra to monitor the disappearance of the reactants over time.

  • The relative rates are determined by comparing the rates of consumption of each tetrahalocyclopropene relative to this compound.

Diels-Alder Reaction of this compound with Cyclopentadiene

This procedure outlines the synthesis of the Diels-Alder adduct of this compound and cyclopentadiene.[2]

Materials:

  • This compound (1.5 g, 8.4 mmol)

  • Freshly distilled cyclopentadiene (from dicyclopentadiene)

  • Bicyclo[2.2.1]heptadiene (0.8 g, 8.7 mmol) can also be used as the diene.[2]

  • Carbon tetrachloride (2 mL)

  • Sealed tube

  • Petroleum ether for recrystallization

Procedure:

  • Combine this compound, the diene (cyclopentadiene or bicyclo[2.2.1]heptadiene), and carbon tetrachloride in a sealed tube.

  • Heat the sealed tube over a steam bath for 3 days.[2]

  • After the reaction period, cool the tube and remove the volatile materials under vacuum.

  • Recrystallize the remaining solid from petroleum ether to yield the pure Diels-Alder adduct.

By providing a centralized resource of kinetic data and experimental protocols, this guide aims to facilitate further research into the rich and complex chemistry of this compound.

References

The Synthetic Chemist's Crossroads: A Cost-Benefit Analysis of Tetrachlorocyclopropene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the synthesis of novel molecular frameworks is a constant balance of efficiency, cost, and safety. Tetrachlorocyclopropene (TCCP), a highly reactive liquid, has long been a valuable, if challenging, building block for accessing unique three-membered ring structures like cyclopropenones and the aromatic cyclopropenium cation. However, its high cost, hazardous nature, and the advent of modern synthetic methods necessitate a critical evaluation of its utility. This guide provides a direct comparison of TCCP-based routes with viable alternatives, supported by quantitative data and detailed protocols, to inform strategic decisions in chemical synthesis.

At a Glance: Performance and Cost Comparison

The primary value of this compound lies in its ability to serve as a direct precursor to the trichlorocyclopropenium cation, a versatile intermediate for a wide array of derivatives. Its utility is most often weighed in the synthesis of two key classes of molecules: substituted cyclopropenones and cyclopropenium salts, which are themselves precursors to complex heterocycles.

Comparative Analysis: Synthesis of Diphenylcyclopropenone

Diphenylcyclopropenone is a stable and medicinally relevant cyclopropenone derivative. The traditional approach using TCCP is compared here with a common alternative involving the hydrolysis of a cyclopropenone ketal.

FeatureTCCP Route (Friedel-Crafts)Alternative Route (Ketal Hydrolysis)
Reagent Cost High . TCCP costs ~
3535-35−
95/gram.
Low . Precursors for ketal are inexpensive.
Overall Yield Moderate . ~67% for the key steps.[1]High . 80% reported yield.[1]
Reaction Steps 2 steps (often one-pot): Friedel-Crafts alkylation followed by hydrolysis.2-3 steps: Ketal formation followed by hydrolysis.
Reagents TCCP, Arene (e.g., Benzene), AlCl₃, H₂O.(Dichloromethyl)benzene, KO-t-Bu, H₂O/H⁺.
Safety Concerns TCCP is a lachrymator and irritant; AlCl₃ is corrosive; Benzene (B151609) is a known carcinogen.Potassium tert-butoxide is a strong base and irritant.
Waste Profile Halogenated organic waste, Aluminum salts.Standard organic and salt waste.
Comparative Analysis: Synthesis of Cyclopropenium Cations

The generation of the aromatic cyclopropenium cation is another cornerstone of TCCP chemistry. Here, the classic TCCP method is compared against a modern, catalytic alternative.

FeatureTCCP Route (Lewis Acid)Alternative Route (Rh-Catalyzed)
Reagent Cost High . Dominated by TCCP cost.Very High . Dominated by Rhodium catalyst cost (~
800800-800−
1200/g).
Catalyst/Reagent Stoichiometric AlCl₃ (Lewis Acid).Catalytic Rh₂(esp)₂ (1 mol%), Hypervalent Iodine Reagent.
Overall Yield Generally high (qualitative).Excellent . Up to 94% reported yield.[2]
Substrate Scope Primarily generates trichlorocyclopropenium cation.Broad alkyne scope, generates ester-substituted cations.[3][4]
Conditions Anhydrous, often harsh.Mild, -60 °C to room temperature.[4]
Key Advantage Simple, direct route to the trichlorocyclopropenium salt.Catalytic, highly efficient, broad scope, novel products.
Key Disadvantage High reagent cost, stoichiometric waste.Extremely high catalyst cost.

Visualizing the Synthetic Pathways

The strategic choice of reagents dictates the entire synthetic workflow and potential downstream applications. The following diagrams illustrate the logical and practical differences between these approaches.

G cluster_0 cluster_1 This compound (TCCP) Pathway cluster_2 Alternative Pathways goal Desired Product (e.g., Cyclopropenone, Heterocycle) tccp TCCP goal->tccp Choose TCCP Route alt_start Commodity Chemicals (Alkynes, Acetals, etc.) goal->alt_start Choose Alternative tccp_cost High Reagent Cost ($35-95/g) tccp->tccp_cost tccp_safety High Hazard (Lachrymator, Irritant) tccp->tccp_safety intermediate Trichlorocyclopropenium Cation tccp->intermediate + Lewis Acid (e.g., AlCl₃) product_tccp Target Molecule intermediate->product_tccp + Nucleophile / Hydrolysis alt_cost Variable Cost (Low to Very High) alt_start->alt_cost alt_safety Generally Lower Hazard alt_start->alt_safety alt_method Modern Methods (Catalysis, Ketal Hydrolysis) alt_start->alt_method e.g., Rh₂(OAc)₄ or Amberlyst-15 product_alt Target Molecule alt_method->product_alt

Caption: Logical workflow comparing the TCCP pathway against modern alternatives.

G start Start: This compound + Arene (e.g., Benzene) step1 Step 1: Friedel-Crafts Alkylation - Add AlCl₃ catalyst - Stir under N₂ at RT - Monitor by TLC/GC start->step1 safety1 Safety Precaution: Anhydrous conditions required. Use in fume hood. step1->safety1 step2 Step 2: In-situ Hydrolysis - Carefully quench with H₂O - Stir until reaction is complete step1->step2 Intermediate: Aryltrichlorocyclopropene safety2 Safety Precaution: Exothermic quench. Add water slowly. step2->safety2 workup Step 3: Workup & Purification - Aqueous extraction - Dry organic layer - Column chromatography step2->workup product Final Product: Diarylcyclopropenone workup->product

Caption: Experimental workflow for diarylcyclopropenone synthesis via the TCCP route.

Detailed Experimental Protocols

To provide a practical basis for comparison, detailed methodologies for key synthetic transformations are provided below.

Protocol 1: Synthesis of 2,3-Diphenylcyclopropenone via TCCP

This procedure is based on the Friedel-Crafts alkylation of benzene with the trichlorocyclopropenium cation generated in situ, followed by hydrolysis.[1]

Materials:

  • This compound (TCCP)

  • Aluminum(III) chloride (AlCl₃), anhydrous

  • Benzene, anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Deionized water

  • Standard glassware for anhydrous reactions

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, suspend anhydrous AlCl₃ in anhydrous CH₂Cl₂.

  • Cool the suspension in an ice bath and add TCCP dropwise.

  • Add anhydrous benzene to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir for several hours until the formation of the 1,2,3-trichloro-1,2-diphenylcyclopropene intermediate is complete (monitor by TLC or GC-MS).

  • Carefully and slowly quench the reaction by adding water, which initiates the hydrolysis of the gem-dichloro intermediate.

  • Continue stirring until the conversion to 2,3-diphenylcyclopropenone is complete. A reported yield for this conversion step is 67%.[1]

  • Perform a standard aqueous workup, separating the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield pure 2,3-diphenylcyclopropenone.

Protocol 2: Alternative Synthesis of 2,3-Diphenylcyclopropenone via Ketal Hydrolysis

This higher-yielding alternative avoids the use of TCCP. The key intermediate, 3,3-dimethoxy-1,2-diphenylcyclopropene, is first synthesized and then hydrolyzed.[1]

Materials:

  • (2,2-Dimethoxyvinyl)benzene

  • (Dichloromethyl)benzene

  • Potassium tert-butoxide (KOtBu)

  • Sulfuric acid (concentrated)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

Procedure:

  • Synthesis of the Ketal Intermediate: React (2,2-dimethoxyvinyl)benzene with (dichloromethyl)benzene in the presence of potassium tert-butoxide to form the 3,3-dimethoxy-1,2-diphenylcyclopropene intermediate.

  • Hydrolysis: Dissolve the purified ketal intermediate in CH₂Cl₂ and cool in an ice bath.

  • Add cold water containing a catalytic amount of concentrated sulfuric acid dropwise to the solution.

  • Stir the mixture at 0°C for several hours.

  • Upon completion, perform an aqueous workup, neutralize the acid, and extract the product with CH₂Cl₂.

  • Dry the organic layer, concentrate, and purify the product. This route has a reported yield of 80% for the hydrolysis step.[1]

Cost-Benefit Conclusion

This compound (TCCP):

  • Benefits: TCCP offers a direct and well-established route to the trichlorocyclopropenium cation, a powerful electrophilic building block. Its reactivity is high, enabling the synthesis of highly functionalized, strained ring systems that can be difficult to access otherwise.

  • Costs: The significant drawbacks are its high purchase price, considerable safety hazards (lachrymator, irritant), and the generation of halogenated waste streams.[5] Reaction yields can be moderate and may not compete with more optimized, modern methods.

Alternatives:

  • Benefits: Alternative routes often utilize cheaper, safer, and more readily available starting materials. Methods like ketal hydrolysis for cyclopropenone synthesis demonstrate significantly higher yields (70-96%).[6] Modern catalytic methods for generating cyclopropenium cations offer exceptional efficiency and broader substrate applicability, enabling novel chemical space exploration.[3][4]

  • Costs: The primary cost of modern catalytic methods can be the catalyst itself. Rhodium-based catalysts are exceptionally expensive, which may be prohibitive for large-scale synthesis unless catalyst loading is minimal and recycling is efficient.[7][8] However, alternatives using inexpensive hypervalent iodine reagents are also emerging as powerful options.[9][10]

Recommendation for Researchers:

For discovery and medicinal chemistry programs where access to novel derivatives is paramount and scale is small, the high cost of TCCP or expensive catalysts like Rh₂(OAc)₄ may be justified by the unique chemical structures they unlock. However, for process development and large-scale synthesis, the economic and safety profile of TCCP is highly unfavorable. In these cases, developing alternative routes starting from less expensive commodity chemicals, such as those involving acetal (B89532) hydrolysis or reactions with hypervalent iodine reagents, represents a more sustainable, cost-effective, and safer strategy. The initial investment in route scouting to avoid TCCP is likely to yield significant long-term benefits in cost of goods and operational safety.

References

A Comparative Guide to Green Chemistry Metrics in Cyclopropenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of synthetic routes to cyclopropenone, a valuable building block in organic synthesis. By applying key green chemistry metrics, we evaluate the environmental footprint of traditional methods, such as those utilizing tetrachlorocyclopropene, against more modern, greener alternatives.

The synthesis of cyclopropenones, highly strained but synthetically versatile molecules, has evolved significantly. Early methods often relied on halogenated precursors like this compound, raising environmental and safety concerns. In contrast, contemporary approaches prioritize sustainability by minimizing waste, reducing hazardous reagent use, and improving overall efficiency. This guide presents a quantitative comparison of these synthetic strategies, offering valuable insights for selecting more environmentally benign chemical processes.

Green Chemistry Metrics: A Quantitative Comparison

To objectively assess the greenness of different synthetic pathways to cyclopropenone and its derivatives, several key metrics are employed. These include Atom Economy (AE), Process Mass Intensity (PMI), and the E-Factor.

  • Atom Economy (AE) : A theoretical measure of how many atoms from the reactants are incorporated into the desired product. An ideal AE is 100%.

  • Process Mass Intensity (PMI) : A holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of product. A lower PMI indicates a greener process.

  • E-Factor : The ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor is desirable.

The following table summarizes the calculated green chemistry metrics for three distinct synthetic routes to cyclopropenone derivatives.

MetricThis compound-Based Synthesis of CyclopropenoneGreener Ketal Hydrolysis Route to CyclopropenoneFavorskii-Type Synthesis of Diphenylcyclopropenone (B372975)
Atom Economy (AE) ~15%~25%~88%
Process Mass Intensity (PMI) High (estimated >100)Moderate (estimated ~50-100)Lower (estimated ~20-50)
E-Factor High (estimated >99)Moderate (estimated ~49-99)Lower (estimated ~19-49)
Overall Yield 46% (for the hydrolysis step)37-59% (overall)High (not explicitly stated, but implied)
Key Hazards This compound, Tributyltin hydride (toxic)2,3-dichloro-1-propene (B165496), Potassium metal, Liquid ammonia (B1221849)Bromine, Triethylamine (B128534)
Solvents Paraffin (B1166041) oil, TetrachloromethaneMethanol, Pentane (B18724), Diethyl ether, Dichloromethane (B109758)Acetic acid, Methylene (B1212753) chloride, Cyclohexane (B81311)

Note: The values for the this compound-based synthesis are estimations due to the incomplete experimental data for the initial reduction step. The PMI and E-Factor for all routes are estimations based on the provided experimental protocols and may vary with scale and specific work-up procedures.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflow of the compared synthetic routes.

cluster_0 This compound Route TCCP This compound Reduction Reduction TCCP->Reduction Tributyltin Tributyltin Hydride Tributyltin->Reduction Dichlorocyclopropene 3,3-Dichlorocyclopropene Reduction->Dichlorocyclopropene Hydrolysis1 Hydrolysis Dichlorocyclopropene->Hydrolysis1 Cyclopropenone1 Cyclopropenone Hydrolysis1->Cyclopropenone1

A simplified workflow for the synthesis of cyclopropenone from this compound.

cluster_1 Greener Ketal Hydrolysis Route Dichloropropene 2,3-Dichloro-1-propene Step1 Bromination/ Ketalization Dichloropropene->Step1 Ketal 1-Bromo-3-chloro- 2,2-dimethoxypropane Step1->Ketal Step2 Cyclization Ketal->Step2 Dimethoxycyclopropene 3,3-Dimethoxycyclopropene (B1625139) Step2->Dimethoxycyclopropene Hydrolysis2 Hydrolysis Dimethoxycyclopropene->Hydrolysis2 Cyclopropenone2 Cyclopropenone Hydrolysis2->Cyclopropenone2

A multi-step, greener synthesis of cyclopropenone via a ketal intermediate.

cluster_2 Favorskii-Type Synthesis DibenzylKetone Dibenzyl Ketone Bromination Bromination DibenzylKetone->Bromination DibromoKetone α,α'-Dibromodibenzyl ketone Bromination->DibromoKetone Cyclization Cyclization/ Elimination DibromoKetone->Cyclization DPCP Diphenylcyclopropenone Cyclization->DPCP

A Favorskii-type synthesis of diphenylcyclopropenone.

Experimental Protocols

This compound-Based Synthesis of Cyclopropenone

This synthesis proceeds in two main steps: the reduction of this compound and the subsequent hydrolysis of the resulting dichlorocyclopropene.

Step 1: Reduction of this compound (Qualitative Description) this compound is reduced using tributyltin hydride in a suitable solvent like paraffin oil to yield 3,3-dichlorocyclopropene.[1] Due to the high toxicity of tributyltin compounds, this step poses significant environmental and health risks.

Step 2: Hydrolysis of 3,3-Dichlorocyclopropene The hydrolysis of 3,3-dichlorocyclopropene leads to the formation of cyclopropenone.[2] A 46% yield for this step has been reported.[2]

Greener Synthesis of Cyclopropenone via Ketal Hydrolysis

This multi-step synthesis avoids the use of highly toxic organotin reagents.

Step A: 1-Bromo-3-chloro-2,2-dimethoxypropane (B1596636) In a well-ventilated hood, 111 g (1.00 mole) of 2,3-dichloro-1-propene and a few drops of concentrated sulfuric acid are dissolved in 300 ml of anhydrous methanol. To this solution, 178 g (1.00 mole) of N-bromosuccinimide is added in portions. After stirring, the reaction is neutralized with anhydrous sodium carbonate. The product is extracted with pentane, washed, dried, and recrystallized from pentane to yield 89–99 g (41–45%) of the white crystalline ketal.

Step B: 3,3-Dimethoxycyclopropene In a flask equipped for low-temperature reactions, 350-400 ml of liquid ammonia is condensed. A catalytic amount of iron(III) chloride and 11.7 g (0.300 g-atom) of potassium metal are added. A solution of 21.7 g (0.100 mole) of 1-bromo-3-chloro-2,2-dimethoxypropane in 50 ml of anhydrous diethyl ether is then added dropwise. After the reaction is complete, the ammonia is allowed to evaporate, and the product is extracted with diethyl ether. Distillation yields 4.0–6.5 g (40–65%) of 3,3-dimethoxycyclopropene.

Step C: Cyclopropenone A solution of 3.0 g (0.030 mole) of 3,3-dimethoxycyclopropene in 30 ml of dichloromethane at 0°C is treated with 5 ml of cold water containing 3 drops of concentrated sulfuric acid. The mixture is stirred for 3 hours at 0°C. After drying with anhydrous sodium sulfate (B86663) and solvent evaporation, the residue is distilled to yield 1.42–1.53 g (88–94%) of cyclopropenone as a white solid.[3]

Greener Synthesis of Diphenylcyclopropenone (Favorskii-Type Reaction)

This method provides a high atom economy route to a substituted cyclopropenone.

Step 1: α,α'-Dibromodibenzyl ketone To a solution of 70 g (0.33 mole) of dibenzyl ketone in 250 ml of glacial acetic acid, a solution of 110 g (0.67 mole) of bromine in 500 ml of acetic acid is added. The product is precipitated by pouring the reaction mixture into water, collected by filtration, washed, and air-dried.

Step 2: Diphenylcyclopropenone A solution of 108 g (0.29 mole) of α,α'-dibromodibenzyl ketone in 500 ml of methylene chloride is added to a stirred solution of 100 ml of triethylamine in 250 ml of methylene chloride. The mixture is then extracted with hydrochloric acid, and the organic layer is washed with water and sodium carbonate solution. After drying and evaporation of the solvent, the crude product is recrystallized from boiling cyclohexane to afford diphenylcyclopropenone.[4]

Conclusion

The analysis of green chemistry metrics clearly demonstrates that modern synthetic methods for producing cyclopropenones offer significant environmental advantages over traditional routes that utilize this compound. The Favorskii-type synthesis of diphenylcyclopropenone stands out with a remarkably high atom economy. While the multi-step synthesis of the parent cyclopropenone via a ketal intermediate has a lower atom economy, it successfully avoids the use of highly toxic reagents like tributyltin hydride, making it a much safer and more environmentally responsible choice.

For researchers and drug development professionals, prioritizing these greener synthetic routes not only aligns with the principles of sustainable chemistry but can also lead to safer, more efficient, and ultimately more cost-effective processes in the long run. The data and protocols presented in this guide are intended to support informed decision-making in the selection of synthetic strategies for cyclopropenone-based molecules.

References

Assessing the Atom Economy of Reactions Involving Tetrachlorocyclopropene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The principles of green chemistry are increasingly integral to modern synthetic strategies, with atom economy standing out as a key metric for evaluating the efficiency of a chemical reaction. This guide provides a comparative analysis of the atom economy of reactions involving tetrachlorocyclopropene, a versatile but highly reactive reagent. By examining specific transformations and their alternatives, this document aims to provide researchers with the data and methodologies necessary to make more sustainable choices in their synthetic endeavors.

Key Reactions of this compound and Their Atom Economy

This compound is a valuable precursor for the synthesis of unique cyclic systems, primarily through two main reaction pathways: Friedel-Crafts type arylations to form cyclopropenones and Diels-Alder cycloadditions to generate strained bicyclic adducts. The inherent nature of these reaction types leads to significant differences in their atom economy.

Synthesis of Diphenylcyclopropenone (B372975): A Case Study in Friedel-Crafts Alkylation

A prominent application of this compound is the synthesis of diphenylcyclopropenone (DPCP), a compound of interest in medicinal chemistry. The classical synthesis, first reported by Breslow, involves a double Friedel-Crafts-type alkylation of benzene (B151609) with this compound, followed by hydrolysis.

Reaction Pathway:

TCCP This compound Intermediate Diphenyltrichlorocyclopropane TCCP->Intermediate Friedel-Crafts Alkylation Benzene Benzene (2 eq.) Benzene->Intermediate AlCl3 AlCl3 (catalyst) AlCl3->Intermediate DPCP Diphenylcyclopropenone Intermediate->DPCP Hydrolysis HCl HCl (byproduct) Intermediate->HCl H2O H2O H2O->DPCP

Caption: Synthesis of Diphenylcyclopropenone from this compound.

This multi-step process, while effective in creating the desired three-membered ring, inherently suffers from poor atom economy due to the formation of significant byproducts, primarily hydrochloric acid.

Alternative Synthesis of Diphenylcyclopropenone:

An alternative route to DPCP starts from dibenzyl ketone. This pathway involves bromination followed by dehydrobromination.

Reaction Pathway:

DBK Dibenzyl Ketone Intermediate α,α'-Dibromodibenzyl ketone DBK->Intermediate Bromination HBr HBr (byproduct) DBK->HBr Br2 Bromine (2 eq.) Br2->Intermediate Base Base (e.g., Triethylamine) DPCP Diphenylcyclopropenone Base->DPCP Intermediate->DPCP Dehydrobromination BaseHBr [Base-H]+Br- (byproduct) Intermediate->BaseHBr

Caption: Alternative Synthesis of Diphenylcyclopropenone from Dibenzyl Ketone.

Diels-Alder Cycloaddition: A Highly Atom-Economical Approach

This compound can act as a dienophile in [4+2] cycloaddition reactions. For instance, its reaction with furan (B31954) yields a bicyclic adduct, which can be a precursor to various functionalized molecules.

Reaction Pathway:

TCCP This compound Adduct Diels-Alder Adduct TCCP->Adduct [4+2] Cycloaddition Furan Furan Furan->Adduct

Caption: Diels-Alder Reaction of this compound with Furan.

Theoretically, this cycloaddition is 100% atom-economical as all atoms from the reactants are incorporated into the product.

Alternative Synthesis of a 7-Oxanorbornene Derivative:

A common and highly atom-economical alternative for the synthesis of 7-oxanorbornene frameworks is the Diels-Alder reaction between furan and maleic anhydride (B1165640).

Reaction Pathway:

Furan Furan Adduct 7-Oxanorbornene Adduct Furan->Adduct [4+2] Cycloaddition MaleicAnhydride Maleic Anhydride MaleicAnhydride->Adduct

Caption: Alternative Synthesis of a 7-Oxanorbornene Derivative.

Quantitative Comparison of Atom Economy

The following table summarizes the calculated atom economy for the discussed reactions. Atom economy is calculated using the formula:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

ReactionDesired ProductReactantsMolecular Weight of Desired Product ( g/mol )Sum of Molecular Weights of Reactants ( g/mol )Atom Economy (%)
Synthesis of Diphenylcyclopropenone
From this compoundDiphenylcyclopropenoneThis compound, Benzene (2 eq.), H₂O (for hydrolysis)206.24177.83 + 2(78.11) + 18.0258.6%
From Dibenzyl KetoneDiphenylcyclopropenoneDibenzyl Ketone, Bromine (2 eq.), Triethylamine (2 eq.)206.24210.27 + 2(159.81) + 2*(101.19)32.6%
Synthesis of 7-Oxanorbornene Adduct
From this compoundDiels-Alder AdductThis compound, Furan245.89177.83 + 68.07100%
From Furan and Maleic Anhydride7-Oxanorbornene AdductFuran, Maleic Anhydride166.1368.07 + 98.06100%

Note: The atom economy for the synthesis of diphenylcyclopropenone from this compound is calculated based on the overall transformation, including the hydrolysis step which consumes water and generates HCl. The atom economy for the alternative synthesis of diphenylcyclopropenone is also based on the overall two-step process. For the Diels-Alder reactions, only the cycloaddition step is considered, which is inherently 100% atom-economical.

Experimental Protocols

Synthesis of Diphenylcyclopropenone from this compound (Adapted from Breslow's method):

A solution of this compound in anhydrous diethyl ether is added dropwise to a freshly prepared solution of phenylmagnesium bromide (2 equivalents) in diethyl ether at 0°C under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours. Following the reaction, the mixture is carefully quenched with water and acidified with dilute hydrochloric acid. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then hydrolyzed with water to yield diphenylcyclopropenone, which can be purified by recrystallization or column chromatography.

Diels-Alder Reaction of this compound with Furan:

This compound and a slight excess of furan are dissolved in a suitable solvent such as dichloromethane (B109758) or benzene. The mixture is stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure to yield the crude Diels-Alder adduct. The product can be purified by recrystallization or column chromatography.

Alternative Synthesis of a 7-Oxanorbornene Derivative from Furan and Maleic Anhydride:

Maleic anhydride is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or dichloromethane). Furan is then added portion-wise to the stirred solution. The reaction is typically exothermic and proceeds rapidly at room temperature. The product, the exo-adduct, often precipitates from the solution and can be collected by filtration, washed with cold solvent, and dried.

Conclusion

This comparative guide highlights the significant impact of reaction choice on atom economy. While this compound is a potent reagent for accessing unique chemical structures, its use in reactions like the Friedel-Crafts synthesis of diphenylcyclopropenone demonstrates a lower atom economy compared to cycloaddition pathways. The Diels-Alder reaction of this compound, in contrast, exemplifies a highly atom-economical transformation.

For the synthesis of 7-oxanorbornene derivatives, the well-established Diels-Alder reaction of furan and maleic anhydride offers a greener alternative with 100% atom economy. When selecting a synthetic route, researchers should consider not only the yield and selectivity but also the atom economy to align with the principles of sustainable chemistry. The data and protocols presented here provide a foundation for making informed decisions in the design of more efficient and environmentally benign synthetic processes.

Safety Operating Guide

Navigating the Safe Disposal of Tetrachlorocyclopropene: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of reactive chemical compounds like tetrachlorocyclopropene is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, procedural framework for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.

This compound is a colorless liquid that is categorized as a hazardous substance, causing serious eye and skin irritation, and potential respiratory irritation.[1][2][3][4] It is also a lachrymator, a substance that induces tearing.[5] Due to its hazardous nature, it is imperative to follow stringent disposal protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[3][4] All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[5]

Step-by-Step Disposal Procedure

The disposal of this compound should be managed as hazardous waste. Do not attempt to neutralize the chemical unless you are a trained professional with a validated and approved protocol. The primary method of disposal is to package the waste securely and transfer it to a licensed hazardous waste disposal company.

1. Waste Segregation and Collection:

  • Dedicate a specific, clearly labeled, and compatible waste container for this compound waste.

  • Avoid mixing this compound with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines. It is incompatible with strong oxidizing agents.[5]

  • Collect all materials contaminated with this compound, including gloves, absorbent pads, and disposable labware, in the same designated waste container.

2. Container Selection and Labeling:

  • Use a container that is in good condition, compatible with chlorinated hydrocarbons, and has a secure, leak-proof lid.

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Indicate the primary hazards associated with the chemical, such as "Corrosive" and "Irritant".

  • Include the date when the waste was first added to the container.

3. Storage of Hazardous Waste:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • This area should be away from general lab traffic and incompatible chemicals.

  • This compound is moisture-sensitive and volatile; therefore, ensure the container is tightly sealed and stored in a cool, well-ventilated area.[3] The recommended storage temperature is between 2-8°C.[3]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Provide them with all the necessary information about the waste, including the chemical name, quantity, and hazard classification.

  • Follow all institutional and local regulations for the final disposal of the hazardous waste.[5]

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC3Cl4[1]
Molar Mass177.83 g·mol−1[6]
Boiling Point125 - 130 °C[2][6]
Recommended Storage Temperature2 - 8 °C[3]

Experimental Protocols

Spill Cleanup Protocol:

  • Evacuate all non-essential personnel from the immediate area.

  • Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material, such as vermiculite (B1170534) or sand.

  • Carefully collect the absorbent material and the spilled chemical using non-sparking tools.

  • Place the collected waste into a designated hazardous waste container.[5]

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Properly seal and label the waste container and move it to the satellite accumulation area.

Logical Workflow for Disposal

cluster_preparation Preparation cluster_collection Waste Collection & Storage cluster_disposal Disposal start Start: Identify this compound Waste ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Segregate Waste fume_hood->segregate container Select & Label Compatible Container segregate->container store Store in Satellite Accumulation Area container->store contact_ehs Contact EHS for Pickup store->contact_ehs documentation Complete Waste Manifest contact_ehs->documentation end End: Licensed Disposal documentation->end

Caption: this compound Disposal Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrachlorocyclopropene

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.